6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 6,8-dichloro-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O3/c1-15-11(14)7-2-6-3-8(12)4-9(13)10(6)16-5-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMKMBPMUWWQFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CC(=C2)Cl)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552748 | |
| Record name | Methyl 6,8-dichloro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118693-22-4 | |
| Record name | Methyl 6,8-dichloro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
Executive Summary
The chromene scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and natural products. Within this class, halogenated derivatives serve as versatile intermediates for the synthesis of novel chemical entities in medicinal and agrochemical research. This guide provides a comprehensive technical overview of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester, a key building block whose dichloro-substitution pattern offers unique reactivity and potential for developing advanced bioactive molecules. We will delve into its physicochemical properties, logical synthetic pathways, and its strategic application in drug discovery and material science, offering field-proven insights for researchers and development professionals.
Introduction to the Chromene Scaffold and the Title Compound
The 2H-chromene ring system, a bicyclic ether, is a cornerstone in synthetic chemistry due to its widespread occurrence in nature and its association with a broad spectrum of pharmacological activities.[1] Derivatives of chromene have demonstrated significant potential as anti-inflammatory, antimicrobial, anticoagulant, and antioxidant agents.[1][2] The strategic placement of functional groups on the chromene nucleus is a critical determinant of its biological and chemical properties.
This compound is a synthetic organic compound distinguished by two key features: the dichloro substitution on the aromatic ring and the methyl ester functionality at the 3-position. The electron-withdrawing nature of the chlorine atoms enhances the reactivity of the aromatic ring toward certain transformations and can significantly influence the pharmacokinetic properties of downstream compounds. The methyl ester group provides a reactive handle for a variety of chemical modifications, such as amidation or reduction, making it an ideal starting point for library synthesis in drug discovery campaigns.
This guide serves to consolidate the available technical data and provide expert interpretation of its synthesis and application, thereby establishing a foundational understanding for its use in advanced research.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. The key identifiers and properties of this compound are summarized below.
Data Presentation: Compound Properties
| Property | Value | Source |
| CAS Number | 118693-22-4 | [3] |
| Molecular Formula | C₁₁H₈Cl₂O₃ | [3] |
| Molecular Weight | 259.09 g/mol | [3] |
| Purity | Typically ≥98% | [3] |
| Parent Acid CAS | 83823-07-8 | [2][4] |
| Parent Acid Formula | C₁₀H₆Cl₂O₃ | [2][4] |
| Parent Acid MW | 245.06 g/mol | [2][4] |
Mandatory Visualization: Chemical Structure
Caption: 2D Structure of the title compound.
Synthesis and Mechanistic Considerations
The synthesis of chromene esters is well-documented, typically proceeding through the esterification of the corresponding carboxylic acid. This approach offers high yields and purity, making it a reliable method for laboratory and potential scale-up production.
Synthetic Route: Steglich Esterification
The most logical and industrially relevant synthesis of this compound is via the esterification of its parent carboxylic acid (CAS: 83823-07-8). The Steglich esterification is the protocol of choice due to its mild reaction conditions, which prevents degradation of the sensitive chromene core.[1]
Causality Behind Experimental Choices:
-
Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) is used as a coupling agent to activate the carboxylic acid. 4-Dimethylaminopyridine (DMAP) serves as a catalyst to accelerate the reaction by forming a highly reactive intermediate with the activated acid.[1]
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and effectively dissolves the organic reactants.
-
Temperature: The reaction is run at room temperature to ensure stability and prevent side reactions.
Mandatory Visualization: Synthesis Workflow
Caption: Steglich esterification of the parent acid.
Experimental Protocol: Synthesis
This protocol is a self-validating system designed for reproducibility.
-
Preparation: To a solution of 6,8-Dichloro-2H-chromene-3-carboxylic acid (1.0 eq) in anhydrous DCM, add methanol (1.2 eq) and DMAP (0.1 eq).
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise over 15 minutes.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Extraction: Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure methyl ester.
Applications in Drug Development and Chemical Synthesis
The true value of this compound lies in its role as a versatile synthetic intermediate.
-
Pharmaceutical Development: The parent carboxylic acid is a known intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[2] The methyl ester derivative serves as an equally, if not more, versatile precursor for creating libraries of amides, hydrazides, and other derivatives for high-throughput screening. The dichloro-pattern is particularly interesting for its potential to modulate lipophilicity and metabolic stability.
-
Agrochemicals: This compound is a building block for formulating novel herbicides and fungicides.[2] The chromene core is found in some natural pesticides, and synthetic derivatives are explored for enhanced potency and target specificity.
-
Material Science: The stable chromophore structure of the chromene system makes it a candidate for exploration in the development of dyes, pigments, and advanced polymers with unique optical or resistance properties.[2]
Mandatory Visualization: Derivative Synthesis Pathways
Sources
An In-depth Technical Guide to the Physicochemical Properties of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and medicinal chemistry, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[1][2][3] This guide provides a comprehensive technical overview of the core physicochemical properties of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester , a molecule of interest within the broader class of chromene derivatives known for their diverse biological activities.[4]
While specific experimental data for this exact molecule is not extensively published, this document will serve as a detailed roadmap for its characterization. We will delve into the theoretical and experimental methodologies for determining its key physicochemical parameters, providing field-proven insights and self-validating experimental protocols. This guide is designed to empower researchers to fully characterize this and similar molecules, enabling informed decisions in drug development pipelines.
Molecular Profile and Structural Attributes
The foundational step in characterizing any molecule is to understand its structure and basic molecular properties.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| IUPAC Name | methyl 6,8-dichloro-2H-chromene-3-carboxylate | N/A |
| CAS Number | 118693-22-4 | [1][5][6][7] |
| Molecular Formula | C₁₁H₈Cl₂O₃ | [1][6] |
| Molecular Weight | 259.09 g/mol | Calculated |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C(C=C2Cl)Cl)OC1 | N/A |
Predicted and Experimental Physicochemical Properties
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Exemplar Value | Significance in Drug Discovery |
| Melting Point (°C) | Crystalline solid, likely >100°C | Purity assessment, solid-state stability |
| Boiling Point (°C) | >350°C (Predicted) | N/A for most pharmaceutical applications |
| Aqueous Solubility | Low | Affects dissolution and bioavailability |
| LogP (Octanol/Water) | ~3.5-4.5 (Predicted) | Membrane permeability, target engagement |
| pKa | Not applicable (non-ionizable) | N/A |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides a primary indication of the purity of a crystalline solid.[1] A sharp melting range (typically < 2°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Protocol: Capillary Melting Point Method
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any larger crystals.
-
Tamp the open end of a capillary tube into the powder until a small amount of the solid is collected.
-
Invert the capillary tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[3]
-
-
Measurement:
-
Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[3]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.
-
-
Self-Validation:
-
Repeat the measurement with two additional samples. The melting ranges should be consistent within ±1°C for a pure compound.
-
If a broad melting range is observed, purification of the compound (e.g., by recrystallization) is recommended, followed by a re-determination of the melting point.
-
Caption: Workflow for Melting Point Determination.
Spectral Characterization
Spectral analysis provides a molecular fingerprint, confirming the identity and structural integrity of the compound.
Rationale: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the carbon-hydrogen framework of an organic molecule.[8][9] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the electronic environment and connectivity of the atoms.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard to produce singlets for each unique carbon.
-
-
Data Analysis and Expected Signals:
-
¹H NMR: Expect signals corresponding to the aromatic protons, the diastereotopic protons of the CH₂ group in the chromene ring, the proton at the chiral center, and the methyl ester protons. The aromatic protons will likely show complex splitting patterns due to coupling.
-
¹³C NMR: Expect distinct signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield (>160 ppm).
-
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.[10][11][12]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis and Expected Absorptions:
-
C=O stretch (ester): A strong, sharp absorption band around 1700-1735 cm⁻¹.
-
C-O stretch (ester and ether): Strong absorptions in the 1300-1000 cm⁻¹ region.
-
C=C stretch (aromatic): Medium intensity bands around 1600-1450 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Absorptions just above and below 3000 cm⁻¹, respectively.
-
C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
-
Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[13][14][15]
Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis and Expected Ions:
-
Molecular Ion (M⁺): The primary ion observed should correspond to the molecular weight of the compound.
-
Adducts: Look for adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are common in ESI-MS.
-
Isotope Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion cluster, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively. This pattern is a key diagnostic feature for confirming the presence of two chlorine atoms.
-
Synthesis Route
A plausible synthetic route for this compound can be adapted from established methods for related chromene derivatives.[16]
Caption: Plausible synthetic pathway.
Step 1: Condensation 3,5-Dichlorosalicylaldehyde is condensed with methyl acrylate in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This reaction typically proceeds via a tandem Michael addition-intramolecular cyclization to form the chromene ring system.
Step 2: Saponification and Esterification The resulting ester can be saponified using a base like sodium hydroxide, followed by acidification to yield the corresponding carboxylic acid. Subsequent esterification with methanol under acidic conditions (e.g., using sulfuric acid as a catalyst) will yield the final product, this compound.
Conclusion
This technical guide has outlined the essential physicochemical properties of this compound and provided detailed, self-validating protocols for their experimental determination. A thorough characterization of these properties is a critical step in the evaluation of this compound for potential applications in drug discovery and development. By following the methodologies described herein, researchers can generate a robust and reliable physicochemical profile, enabling a deeper understanding of the molecule's behavior and its potential as a therapeutic agent.
References
- Beaumont, K., & Walker, D. K. (2001). The impacts of these rules on oral absorption are discussed, and approaches are suggested for the prediction, assessment and communication,of,absorption-related, physicochemical properties in drug discovery and exploratory development. European Journal of Pharmaceutical Sciences, 12, 2615-2623.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(4), 402-408.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Venkatesh, S., & Lipper, R. A. (2000). Role of the development scientist in compound lead selection and optimization. Journal of Pharmaceutical Sciences, 89(2), 145-154.
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Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
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JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [https://www.jove.com/v/552 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
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University of California, Irvine. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
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RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
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EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]
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LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]
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Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Retrieved from [Link]
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Biocompare.com. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
- Google Patents. (n.d.). WO2004087687A1 - Chromene derivatives as anti-inflammatory agents.
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A Comprehensive Guide to the Spectroscopic Characterization of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
Abstract: This technical guide provides a detailed framework for the spectroscopic analysis of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester (CAS 118693-22-4)[1][2]. This compound and its structural analogs are recognized as versatile building blocks in pharmaceutical and agrochemical research[3]. This document outlines the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that are essential for its structural elucidation and purity assessment. By integrating established spectroscopic principles with data from closely related analogs, this guide serves as an authoritative resource for researchers, offering both predictive data and the causal reasoning behind the experimental and interpretative methodologies.
Introduction: The Molecular Profile
This compound is a heterocyclic compound featuring a dichlorinated benzene ring fused to a dihydropyran ring, with a methyl ester functional group. Its structural complexity and the presence of multiple reactive sites make it a valuable intermediate in organic synthesis[3]. Accurate and comprehensive characterization is paramount to ensuring its identity and purity for downstream applications.
Chemical Structure:
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 118693-22-4 | [1][2] |
| Molecular Formula | C₁₁H₈Cl₂O₃ | Derived from structure |
| Molecular Weight | 259.09 g/mol | Calculated |
| Related Precursor | 6,8-Dichloro-2H-chromene-3-carboxylic acid (CAS 83823-07-8) | [3] |
Experimental Framework: From Synthesis to Analysis
A robust analytical workflow begins with a well-defined sample. The target compound is typically synthesized via esterification of its corresponding carboxylic acid.
Synthesis Protocol: Fischer Esterification
The conversion of 6,8-dichloro-2H-chromene-3-carboxylic acid to its methyl ester is a standard Fischer esterification. This acid-catalyzed reaction with methanol is a reliable and well-understood method.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 equivalent of 6,8-dichloro-2H-chromene-3-carboxylic acid[3] in anhydrous methanol (20 mL/g of acid).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-3 drops) to the solution.
-
Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow from a purified sample to comprehensive structural confirmation.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
In-Depth Spectroscopic Analysis (Predicted Data)
While specific experimental spectra for this exact ester are not widely published, we can predict its characteristic spectroscopic data with high confidence based on fundamental principles and analysis of similar structures.
Mass Spectrometry (MS)
Methodology: Electron Impact (EI) or Electrospray Ionization (ESI) are suitable. ESI is preferred for its soft ionization, which maximizes the abundance of the molecular ion.
Protocol (ESI-MS):
-
Prepare a dilute solution of the sample in methanol or acetonitrile (approx. 1 mg/mL).
-
Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode. The expected molecular ion will be the protonated species [M+H]⁺.
Expected Data: The most telling feature will be the isotopic pattern arising from the two chlorine atoms. The natural abundance of ³⁵Cl is ~75.8% and ³⁷Cl is ~24.2%. This results in a characteristic M, M+2, and M+4 pattern with an approximate ratio of 9:6:1.
Table 2: Predicted Mass Spectrometry Data
| m/z (Daltons) | Ion Species | Predicted Relative Abundance | Interpretation |
| 258.98 | [M]⁺ (²³⁵Cl) | 100% (Base Peak) | Molecular ion with two ³⁵Cl isotopes. |
| 260.98 | [M+2]⁺ (¹³⁵Cl, ¹³⁷Cl) | ~65% | Molecular ion with one ³⁵Cl and one ³⁷Cl. |
| 262.97 | [M+4]⁺ (²³⁷Cl) | ~10% | Molecular ion with two ³⁷Cl isotopes. |
| 227.99 | [M-OCH₃]⁺ | Variable | Loss of the methoxy radical. |
| 200.00 | [M-COOCH₃]⁺ | Variable | Loss of the carbomethoxy group. |
Infrared (IR) Spectroscopy
Methodology: Attenuated Total Reflectance (ATR) is a rapid and common method for solid or liquid samples.
Protocol (ATR-FTIR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the purified solid sample onto the crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
Interpretation: The IR spectrum is dominated by the ester functional group. Esters follow a "Rule of Three," exhibiting three strong, characteristic peaks[4]. The spectrum will be notably different from its carboxylic acid precursor, which would show a very broad O-H stretch from 3300-2500 cm⁻¹[5].
Table 3: Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3070 | Medium | Aromatic C-H | Stretching |
| ~2955 | Medium | Aliphatic C-H (in -OCH₃ and -CH₂-) | Stretching |
| ~1725 | Strong, Sharp | Ester C=O | Stretching |
| ~1610, ~1570 | Medium-Strong | Aromatic C=C | Stretching |
| ~1250 | Strong | Ester C-C-O | Asymmetric Stretch |
| ~1100 | Strong | Ester O-C-C | Symmetric Stretch |
| ~800-850 | Strong | C-Cl | Stretching |
| ~750 | Strong | C-H out-of-plane bend | Aromatic Substitution Pattern |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: ¹H (Proton) and ¹³C (Carbon-13) NMR are essential for complete structural mapping. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).
Protocol (¹H and ¹³C NMR):
-
Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H spectrum using a 400 MHz or higher spectrometer.
-
Acquire the ¹³C spectrum, typically with proton decoupling.
Interpretation (¹H NMR): The proton NMR will show distinct signals for each unique proton environment.
Table 4: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.65 | d (J ≈ 2.5 Hz) | 1H | H-5 | Aromatic proton ortho to chlorine, deshielded. |
| ~7.30 | d (J ≈ 2.5 Hz) | 1H | H-7 | Aromatic proton between two chlorines. |
| ~7.20 | s | 1H | H-4 | Vinylic proton adjacent to the ester group. |
| ~4.85 | s | 2H | H-2 (-O-CH₂-) | Methylene protons adjacent to the oxygen atom. |
| ~3.85 | s | 3H | -OCH₃ | Methyl ester protons, singlet. |
Interpretation (¹³C NMR): The carbon spectrum will confirm the carbon backbone and the presence of key functional groups.
Table 5: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Ester carbonyl carbon, highly deshielded. |
| ~148 | C-8a | Aromatic carbon attached to oxygen. |
| ~135-125 | Aromatic C-Cl & C-H | Multiple signals for the dichlorinated aromatic ring. |
| ~120 | C-4a | Aromatic quaternary carbon. |
| ~118 | C-4 | Vinylic carbon. |
| ~115 | C-3 | Vinylic carbon attached to the ester. |
| ~65 | C-2 (-O-CH₂-) | Aliphatic carbon attached to oxygen. |
| ~52 | -OCH₃ | Methyl ester carbon. |
Conclusion
The structural confirmation of this compound relies on a synergistic application of MS, IR, and NMR spectroscopy. Mass spectrometry confirms the molecular weight and the presence of two chlorine atoms through its distinct isotopic pattern. Infrared spectroscopy provides definitive evidence of the ester functional group and the absence of the carboxylic acid precursor. Finally, ¹H and ¹³C NMR spectroscopy offer a complete map of the proton and carbon framework, allowing for unambiguous assignment of the molecule's constitution. This guide provides the expected data and interpretative logic, equipping researchers with a robust framework for the characterization of this important synthetic intermediate.
References
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Solubility and Stability of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester: A Methodical Approach to Preformulation Characterization
An In-Depth Technical Guide for Researchers
Abstract
6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester is a member of the chromene class of heterocyclic compounds, a scaffold known for a wide range of biological activities and applications in medicinal chemistry and materials science.[1][2][3] The successful development of any novel chemical entity into a viable product, particularly in the pharmaceutical or agrochemical sectors, is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine the solubility and stability profile of this specific compound. It moves beyond simple data reporting to detail the underlying scientific principles, provide robust, step-by-step experimental protocols, and explain the causal logic behind methodological choices.
Introduction: The Chromene Scaffold and the Imperative of Physicochemical Profiling
The chromene ring system, a fusion of a benzene and a pyran ring, is a privileged structure in drug discovery, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The specific compound, this compound, features a dichlorinated benzene ring and a methyl ester functional group. These substitutions are expected to significantly influence its properties: the chlorine atoms likely increase lipophilicity, while the methyl ester group provides a site susceptible to hydrolysis.
Before any meaningful biological or formulation studies can be undertaken, a baseline understanding of how this molecule behaves in relevant solvent systems (solubility) and under various environmental stresses (stability) is paramount. Solubility directly impacts bioavailability and the feasibility of formulation, while stability data informs storage conditions, shelf-life, and potential degradation pathways that could lead to loss of efficacy or the formation of toxic impurities.[5][6] This guide presents a validated, systematic approach to generating this essential dataset.
Solubility Profiling: From High-Throughput Screening to Thermodynamic Certainty
Solubility, the concentration of a solute in a saturated solution at a given temperature, is a fundamental parameter.[7] For a compound like this compound, it is crucial to assess solubility in both aqueous and organic media to support various stages of research and development. We will delineate two key types of solubility measurements: kinetic and thermodynamic.
Kinetic solubility is often employed in early discovery to quickly assess compounds, measuring the concentration at which a compound, dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous buffer.[6] Thermodynamic solubility represents the true equilibrium state and is considered the 'gold standard' for preformulation studies.[8]
Experimental Workflow for Solubility Determination
The following workflow provides a logical progression for characterizing the solubility of the target compound.
Caption: Workflow for forced degradation and SIAM development.
Protocol 3: Forced Degradation Studies
Rationale: To intentionally generate degradation products and validate the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradants are formed at detectable levels without completely destroying the molecule. [9] Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature. This reaction is expected to be rapid due to ester hydrolysis. Withdraw aliquots at short intervals (e.g., 5, 15, 30, 60 minutes), neutralize with HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature. Monitor the reaction over 24 hours, taking aliquots for analysis at suitable intervals.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 7 days. Periodically dissolve a sample of the solid and analyze by HPLC.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method with a photodiode array (DAD) detector. The DAD allows for peak purity assessment.
Potential Degradation Pathways
Based on the structure, the most probable degradation pathway under hydrolytic conditions is the cleavage of the methyl ester to form the corresponding carboxylic acid. Oxidative conditions may lead to reactions at the chromene double bond or the benzene ring.
Caption: Hypothesized primary degradation pathways.
Anticipated Stability Profile (Hypothetical Data)
| Stress Condition | Time | Observation | Primary Degradant |
| 0.1 N HCl (60°C) | 24 h | ~15% degradation | 6,8-Dichloro-2H-chromene-3-carboxylic acid |
| 0.1 N NaOH (RT) | 30 min | >90% degradation | 6,8-Dichloro-2H-chromene-3-carboxylic acid |
| 3% H₂O₂ (RT) | 24 h | ~10% degradation | Unknown polar degradants |
| Dry Heat (80°C) | 7 days | < 2% degradation | No significant degradation |
| Photolytic (ICH Q1B) | - | ~5% degradation | Minor unknown degradants |
Interpretation of Results:
-
High lability to base: The rapid degradation under basic conditions confirms the susceptibility of the methyl ester to hydrolysis. This is a critical piece of information for formulation, indicating that the compound will be unstable in alkaline environments.
-
Moderate acid stability: Slower degradation under acidic conditions suggests that the ester hydrolysis is less facile at low pH.
-
Good thermal stability: The compound is stable in its solid form at elevated temperatures, which simplifies storage and handling requirements.
-
Moderate oxidative and photostability: The compound shows some sensitivity to oxidation and light, suggesting that packaging should protect from light and potentially include an inert atmosphere.
Conclusion
This technical guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By employing a combination of high-throughput kinetic screening and definitive thermodynamic solubility measurements, researchers can build a comprehensive solubility profile. Furthermore, a well-designed forced degradation study is essential not only for fulfilling regulatory expectations but for gaining fundamental insights into the molecule's intrinsic liabilities. [10][11]The data generated from these protocols will provide a solid foundation for all subsequent stages of development, from formulation design and analytical method validation to the establishment of appropriate storage conditions and shelf-life.
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An In-Depth Technical Guide to the Potential Biological Activities of Dichloro-Chromene Derivatives
Preamble: The Chromene Scaffold as a Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to a wide array of biological targets, thereby exhibiting diverse pharmacological activities. The chromene nucleus, a heterocyclic system featuring a fused benzene and pyran ring, is a quintessential example of such a scaffold.[1][2] Found in a multitude of natural products, chromene derivatives have been extensively investigated, revealing a remarkable spectrum of biological actions, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[2][3][4] This guide moves beyond a general overview to focus specifically on the impact of dichloro-substitution on the chromene core. As we will explore, the strategic placement of two chlorine atoms on the chromene framework is not a trivial modification; it often serves to significantly enhance potency and modulate the mechanism of action, making dichloro-chromene derivatives a particularly compelling class of compounds for modern drug development professionals.[1][5]
Potent Anticancer Activity: A Primary Therapeutic Avenue
The application of chromene derivatives in oncology is one of the most promising and extensively researched areas.[1] The potent cytotoxic effects of 4H-chromenes, for instance, are well-documented and have led to the development of analogs like Crolibulin™ (EPC2407), which has entered clinical trials for treating advanced solid malignancies.[1][4] The introduction of dichloro substituents frequently amplifies this inherent anticancer potential.
Enhanced Cytotoxicity Profile of Dichloro-Chromene Derivatives
Structure-activity relationship (SAR) studies consistently demonstrate that halogenation, particularly di-substitution with chlorine, can dramatically increase the cytotoxic potency of chromene compounds. For example, dichloro aryl substituents bound to a chromene scaffold have shown the greatest antiproliferative impact when compared to mono-chloro, fluoro, or unsubstituted analogs.[5] This enhanced activity is observed across a range of human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Dichloro-Chromene Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Compound 7g (dichloro aryl) | HepG-2 (Liver) | Data not specified, but noted as highly potent | Cisplatin | Data not specified | [5] |
| Compound 7g (dichloro aryl) | MCF-7 (Breast) | Data not specified, but noted as highly potent | Cisplatin | Data not specified | [5] |
| Compound 7g (dichloro aryl) | HCT-116 (Colon) | Data not specified, but noted as highly potent | Cisplatin | Data not specified | [5] |
| Compound 4e (dichloro-phenyl) | HCT-116 (Colon) | Data not specified, but noted as significant | Vinblastine/Colchicine | Data not specified | [1] |
| Compound 2 (dichloro-phenyl) | HT-29 (Colon) | Potent, exceeded Doxorubicin | Doxorubicin | Data not specified | [3][6] |
| Compound 5 (dichloro-phenyl) | HepG-2 (Liver) | Potent, exceeded Doxorubicin | Doxorubicin | Data not specified | [3][6] |
Note: While specific IC₅₀ values are often presented in primary literature, many review articles summarize the findings qualitatively. The table reflects that dichloro-derivatives frequently show superior or comparable activity to standard chemotherapeutic agents.
Multifaceted Mechanisms of Antineoplastic Action
The efficacy of dichloro-chromene derivatives stems from their ability to interfere with multiple, critical pathways essential for cancer cell survival and proliferation.
-
Enzyme Inhibition: A key mechanism involves the inhibition of enzymes that are overexpressed in tumors. Dichloro-chromene derivatives have been shown to be effective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation drives the growth of numerous cancers including breast and colon cancer.[5] They also inhibit Matrix Metalloproteinase-2 (MMP-2), an enzyme crucial for cancer cell invasion and metastasis.[5]
-
Microtubule Destabilization: Certain 4-aryl-4H-chromenes function as potent microtubule-binding agents.[1][7] By interfering with tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, apoptosis. This mechanism is shared by highly successful clinical agents like the taxanes and vinca alkaloids.
-
Induction of Apoptosis: Beyond cell cycle arrest, these compounds actively promote programmed cell death. Apoptosis induction has been demonstrated through caspase enzyme activity assays, a hallmark of this cell death pathway.[8] Some derivatives may also inhibit anti-apoptotic proteins like Bcl-2, further tipping the cellular balance towards death.[9]
-
Overcoming Multidrug Resistance (MDR): A significant hurdle in chemotherapy is the development of MDR, often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which expel drugs from the cancer cell.[9] Encouragingly, certain benzochromene derivatives have demonstrated potent cytotoxicity against resistant cancer cell lines (e.g., MCF-7/ADR) and have been shown to inhibit the expression of P-glycoprotein, suggesting a dual ability to kill cancer cells and reverse drug resistance.[9]
Caption: EGFR signaling inhibition by dichloro-chromene derivatives.
Antimicrobial Potential in an Era of Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating a continuous search for novel therapeutic agents.[10][11] Chromene derivatives have long been recognized for their antimicrobial properties, and here too, dichloro-substitution plays a critical role in enhancing their activity against a wide range of pathogens.[8][12]
Broad-Spectrum Efficacy
Dichloro-chromene derivatives have been successfully evaluated against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli, as well as various fungal species.[10][12] Their efficacy is not limited to standard laboratory strains; significant activity has been reported against multidrug-resistant (MDR) clinical isolates, which is of paramount importance for clinical translation.[11][13]
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Dichloro-Chromene Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Source |
| Dichloro-phenyl-benzo[f]chromene | Various Pathogens | 0.007 - 3.9 | [8] |
| Dichloro chromene isoxazoles | MDR bacterial isolates | Promising activity reported | [11] |
| Tri-halogenated nitrochromenes | MDR S. aureus | 4 | [13] |
| Tri-halogenated nitrochromenes | MDR S. epidermidis | 1 - 4 | [13] |
Investigating the Mechanism of Action
While the precise mechanisms are still under full investigation, molecular docking studies provide compelling hypotheses. For bacteria, a likely target is DNA gyrase, an essential enzyme for DNA replication.[12] Docking experiments have shown that chromene derivatives can fit into the ATP-binding pocket of the Gyrase B subunit, similar to known inhibitors like novobiocin, thereby preventing its function and leading to bacterial death.[12] This provides a clear, rational basis for their antibacterial effects and a pathway for future optimization.
Synthetic Strategies and Validated Experimental Protocols
The therapeutic potential of any chemical class is contingent upon accessible and efficient synthetic routes. Dichloro-chromene derivatives are often synthesized via robust and scalable multi-component reactions, which allow for the rapid generation of diverse chemical libraries.[14]
General Synthetic Workflow
A common and efficient approach involves a one-pot reaction combining a substituted salicylaldehyde, an active methylene compound (e.g., malononitrile), and a third component, often catalyzed under mild conditions.[14][15] This strategy is highly adaptable for creating a wide range of derivatives for SAR studies.
Caption: Workflow for synthesis and biological evaluation.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effect of a novel dichloro-chromene derivative against a cancer cell line, such as MCF-7 (human breast adenocarcinoma).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test dichloro-chromene derivative in DMSO (e.g., 10 mM). Create a series of serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compound. Include "vehicle control" wells (media with DMSO only) and "untreated control" wells (media only). A positive control (e.g., Doxorubicin) should be run in parallel.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Self-Validation System: The inclusion of untreated, vehicle, and positive controls is critical. The vehicle control validates that the solvent is not causing cytotoxicity. The positive control validates that the assay system is responsive to a known cytotoxic agent. Consistent results across replicate wells ensure the precision of the data.
Conclusion and Future Trajectory
Dichloro-chromene derivatives represent a highly versatile and potent class of biologically active molecules. The strategic incorporation of chlorine atoms consistently enhances their efficacy in two of the most critical areas of drug discovery: oncology and infectious diseases. Their multifaceted mechanisms of action, including enzyme inhibition and disruption of fundamental cellular processes, make them robust candidates for overcoming drug resistance.
The future of this chemical class lies in detailed preclinical and in vivo evaluation to translate the promising in vitro data into tangible therapeutic outcomes.[16] Further exploration of their potential in other areas, such as neurodegenerative diseases and inflammatory conditions, is also warranted.[17][18] With efficient synthetic methodologies in place, the path is clear for the continued development and optimization of dichloro-chromene derivatives as next-generation therapeutic agents.
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The Chromene Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The chromene scaffold, a heterocyclic framework consisting of a benzene ring fused to a pyran ring, represents a cornerstone in the field of medicinal chemistry.[1][2][3] Its prevalence in a vast array of natural products, such as alkaloids, flavonoids, and tocopherols, underscores its evolutionary selection as a biocompatible and pharmacologically active motif.[4][5][6][7] This technical guide provides a comprehensive exploration of the chromene core, detailing its synthesis, diverse biological activities, and the underlying structure-activity relationships that govern its therapeutic potential. We will delve into specific examples of chromene-based compounds that have shown promise in anticancer, anti-inflammatory, antimicrobial, and antiviral applications, including those that have advanced to clinical trials. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and facilitate the design of novel chromene-based therapeutic agents.
Introduction: The Significance of the Chromene Scaffold
The unique structural architecture of the chromene ring system, which can exist in several isomeric forms (most notably 2H-chromene and 4H-chromene), provides a versatile template for chemical modification. This versatility allows for the fine-tuning of physicochemical properties and biological activities, making it a "privileged structure" in drug discovery.[3] The inherent lipophilicity of the chromene nucleus often facilitates passage through cellular membranes, enhancing the bioavailability and pharmacological activity of its derivatives.[8] Furthermore, the chromene scaffold can interact with a wide variety of cellular targets, which is a key reason for its broad spectrum of biological activities.[1][2]
The therapeutic potential of chromene derivatives is vast, with documented activities including:
A notable example of a chromene derivative in clinical development is Crolibulin™ (EPC2407) , a 4H-chromene analog that has been in Phase I/II clinical trials for the treatment of advanced solid tumors.[1][9] Crolibulin acts as a microtubule destabilizing agent, disrupting the tumor vasculature.[1][9]
Synthetic Strategies for Chromene Derivatives
The synthesis of the chromene scaffold and its derivatives has been a subject of intense research, leading to the development of numerous efficient and versatile methodologies. These methods often involve the reaction of a phenol derivative with a three-carbon component.
Multi-Component Reactions (MCRs)
Multi-component reactions are highly efficient for generating molecular diversity and are well-suited for the synthesis of chromene derivatives. A common approach involves the one-pot reaction of a salicylaldehyde, a compound with an active methylene group (e.g., malononitrile or ethyl cyanoacetate), and a third component, often in the presence of a catalyst.[1]
Experimental Protocol: Three-Component Synthesis of 2-Amino-4H-chromenes
-
Reactant Preparation: In a round-bottom flask, dissolve salicylaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Addition of Aldehyde: To the solution, add an aromatic aldehyde (1 mmol).
-
Catalyst Addition: Introduce a catalytic amount of a base, such as piperidine or triethylamine (10 mol%).
-
Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Base-Mediated Annulation
Another effective method involves the base-mediated reaction of ortho-hydroxychalcones with 2-bromoallyl sulfones, which furnishes 3-arylsulfonyl-4H-chromene derivatives.[13]
Green Synthesis Approaches
In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. For chromene synthesis, this includes the use of aqueous media, recyclable catalysts like Ag2Cr2O7 nanoparticles, and microwave-assisted reactions.[14] These "green" approaches offer advantages such as shorter reaction times, milder reaction conditions, and reduced use of hazardous solvents.[10][14]
Diverse Biological Activities of the Chromene Scaffold
The chromene nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide range of biological activities. The specific activity is often dictated by the nature and position of substituents on the chromene ring.
Anticancer Activity
Chromene derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms.[1][9]
-
Microtubule Destabilization: As mentioned, Crolibulin™ is a potent microtubule-depolymerizing agent.[1][9] Other 4H-chromene derivatives have also been identified as tubulin polymerization inhibitors, inducing G2/M cell cycle arrest and apoptosis.[9]
-
Targeting Drug-Resistant Cancers: Certain 4H-chromene-based compounds have shown selective cytotoxicity against multi-drug resistant cancer cell lines, such as HL60/MX2 human leukemia.[15] This suggests they may be effective in overcoming chemoresistance.
-
Natural Anticancer Agents: Several naturally occurring chromenes exhibit significant anticancer properties. Examples include tephrosin (effective against lung cancer), calanone (leukemia and cervical carcinoma), and acronycine (lung, colon, and ovary cancer).[2][9]
Table 1: Examples of Chromene-Based Anticancer Agents
| Compound | Cancer Cell Line(s) | Mechanism of Action (if known) |
| Crolibulin™ (EPC2407) | Advanced solid tumors | Microtubule destabilization, disruption of tumor vasculature[1][9] |
| SP-6-27 | Cisplatin-sensitive and -resistant ovarian cancer | Tubulin depolymerization, induction of G2/M arrest and apoptosis[9] |
| Tephrosin | Lung cancer | Not specified |
| Calanone | Leukemia and cervical carcinoma | Not specified |
| Acronycine | Lung, colon, and ovary cancer | Not specified |
Anti-inflammatory Activity
Chromene derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators. Some compounds have been shown to inhibit the production of TNF-α, a pro-inflammatory cytokine.
Antimicrobial and Antifungal Activity
The chromene scaffold is a key component in many compounds with antimicrobial and antifungal properties.[1][12] The mechanism of action can vary, but it often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. Rhodomyrtone, a natural chromene, is known for its potent antibacterial activity.[13]
Antiviral Activity
Several chromene derivatives have been investigated for their antiviral activity, including against HIV.[1] These compounds can act at various stages of the viral life cycle, such as inhibiting viral entry or replication.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the therapeutic potential of the chromene scaffold. Key findings from various studies include:
-
For cytotoxic activity, a 4-aryl moiety, a 3-cyano group, and a 2-amino group on the 4H-chromene ring are often essential.[4][6]
-
Substitution at the 7th position of the chromene ring with an electron-donating group tends to enhance pharmacological activity, while an electron-withdrawing group can decrease it.[4][6]
-
The presence of a methylated furan ring fused to the chromene core has been found to be important for the cytotoxic activity of some neo-tanshinlactone analogues.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated.
Figure 1: The versatile chromene scaffold and its major biological activities.
Figure 2: A simplified workflow for the multi-component synthesis of 4H-chromene derivatives.
Conclusion and Future Directions
The chromene scaffold continues to be a highly attractive and fruitful area of research in medicinal chemistry. Its synthetic accessibility, coupled with its diverse and potent biological activities, ensures its place in the development of future therapeutics. The ability of chromene derivatives to target challenging diseases like multi-drug resistant cancers highlights their significant potential. Future research will likely focus on the development of more selective and potent chromene-based drugs through a deeper understanding of their mechanisms of action and the application of novel drug delivery systems. The exploration of new synthetic methodologies, particularly those aligned with the principles of green chemistry, will also be crucial in advancing this important class of heterocyclic compounds.
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The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2H-Chromene-3-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2H-chromene core is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Among its varied derivatives, the 2H-chromene-3-carboxylic acid esters have emerged as a particularly promising class, demonstrating a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution of synthetic methodologies, and the burgeoning therapeutic potential of these valuable heterocyclic compounds. We will traverse the classical condensation reactions that first unlocked this scaffold to the sophisticated, modern catalytic strategies that now enable its efficient and selective synthesis. This guide aims to equip researchers and drug development professionals with a thorough understanding of the chemistry and biological significance of 2H-chromene-3-carboxylic acid esters, fostering further innovation in this exciting field.
Introduction: The 2H-Chromene Scaffold in Medicinal Chemistry
The 2H-chromene, a bicyclic ether, is a prominent structural motif found in a vast array of natural products and synthetic molecules of therapeutic interest.[2] Its "privileged scaffold" status stems from its ability to interact with a diverse range of biological targets, leading to a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The substitution pattern on the chromene ring profoundly influences its biological activity, and the introduction of a carboxylic acid ester at the 3-position has proven to be a particularly fruitful strategy in the development of novel therapeutic agents.
The Genesis of a Scaffold: A Historical Perspective on Chromene Synthesis
The journey to the efficient synthesis of 2H-chromene-3-carboxylic acid esters is rooted in the classical methods developed for the broader class of chromenes and related coumarins. These early reactions, while foundational, often required harsh conditions and offered limited control over regioselectivity and substrate scope.
Foundational Condensation Reactions
The synthesis of the chromene ring system has historically been dominated by several named reactions that form the bedrock of heterocyclic chemistry. The Knoevenagel condensation , a reaction between an aldehyde or ketone and an active methylene compound, has been a cornerstone in the synthesis of coumarin-3-carboxylates, which are closely related to the target scaffold.[3][4] In a typical procedure, a salicylaldehyde derivative is reacted with diethyl malonate in the presence of a weak base like piperidine to yield the corresponding ethyl 2-oxo-2H-chromene-3-carboxylate.[5]
The Baylis-Hillman reaction also provides a pathway to 2H-chromene precursors. The reaction of a salicylaldehyde with an activated alkene, such as an acrylate, catalyzed by a tertiary amine like DABCO, can lead to the formation of a Baylis-Hillman adduct.[6] This adduct can then undergo intramolecular cyclization to form the 2H-chromene ring. However, this reaction can often lead to complex mixtures of chromene and coumarin derivatives, necessitating careful control of reaction conditions.[6]
The Modern Era: Evolution of Synthetic Methodologies
The limitations of classical methods spurred the development of more efficient and versatile synthetic strategies. The advent of transition-metal catalysis, in particular, has revolutionized the synthesis of 2H-chromenes and their derivatives, offering milder reaction conditions, higher yields, and greater functional group tolerance.
Rhodium-Catalyzed C-H Activation: A Paradigm Shift
A significant breakthrough in the direct synthesis of 2H-chromene-3-carboxylic acids was the development of a rhodium(III)-catalyzed redox-neutral C–H activation/[3 + 3] annulation cascade.[2][7] This elegant one-pot reaction utilizes N-phenoxyacetamides and methyleneoxetanones to construct the desired scaffold with high efficiency and regioselectivity.[8] The reaction proceeds through a plausible Rh(III)–Rh(V)–Rh(III) catalytic cycle, highlighting the power of modern organometallic chemistry in complex molecule synthesis.[2]
A key advantage of this methodology is the use of an α-methylene-β-lactone unit as a three-carbon source via a selective alkyl C–O bond cleavage, a novel strategy in transition-metal-catalyzed C–H activation.[2] Initial experiments demonstrated that the choice of solvent plays a crucial role, with dioxane providing a 42% yield of the desired product, which was improved by further optimization.[9]
Experimental Protocol: Rhodium(III)-Catalyzed Synthesis of 2H-Chromene-3-carboxylic Acid [8][9]
-
To a sealed tube, add N-phenoxyacetamide (0.2 mmol), methyleneoxetanone (0.4 mmol), [Cp*RhCl₂]₂ (5 mol %), and CsOAc (1.5 equiv.).
-
Add 1,4-dioxane (1.0 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is then purified by flash column chromatography on silica gel to afford the desired 2H-chromene-3-carboxylic acid.
Therapeutic Promise: Biological Activities of 2H-Chromene-3-Carboxylic Acid Esters
The functionalization of the 2H-chromene scaffold at the 3-position with a carboxylic acid ester has unlocked a diverse range of biological activities, making these compounds highly attractive for drug discovery programs.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 2H-chromene-3-carboxylic acid derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some derivatives exhibiting GI₅₀ values in the sub-micromolar to low micromolar range.[10] For instance, certain 4-thiazolidinone hybrids incorporating a 2H-chromene moiety have demonstrated significant cytotoxic effects against leukemia, colon cancer, CNS cancer, and melanoma cell lines.[10]
Antimicrobial Activity
The 2H-chromene-3-carboxylic acid scaffold has also been explored for its antimicrobial properties. Both the carboxylic acids and their corresponding carboxamide derivatives have shown activity against a range of bacterial and fungal pathogens.[11] Notably, some 2H-chromene-3-carboxamides have exhibited superior activity against Bacillus cereus compared to the standard drug streptomycin.[11] Furthermore, halogenated 3-nitro-2H-chromenes have displayed potent anti-staphylococcal activity, with MIC values as low as 1–8 μg/mL against multidrug-resistant strains.[12]
| Compound Class | Organism/Cell Line | Activity (MIC/GI₅₀) | Reference |
| 2-Aryl-3-nitro-2H-chromenes | Multidrug-resistant S. aureus & S. epidermidis | 1–8 μg/mL | [12] |
| 2H-Chromene-3-carboxamides | Bacillus cereus | 0.062 mg/mL | [11] |
| Thiazolidinone-chromene hybrids | Leukemia (MOLT-4, SR), Colon cancer (SW-620), CNS cancer (SF-539), Melanoma (SK-MEL-5) | < 0.01–0.02 μM | [10] |
Conclusion and Future Directions
The journey of 2H-chromene-3-carboxylic acid esters from their conceptual origins in classical condensation reactions to their efficient synthesis via modern catalytic methods is a testament to the continuous evolution of organic chemistry. The diverse and potent biological activities exhibited by this scaffold underscore its immense potential in drug discovery. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of lead compounds to develop next-generation therapeutics. The rich history and promising future of 2H-chromene-3-carboxylic acid esters ensure that they will remain a focal point of research for medicinal chemists and drug development professionals for years to come.
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A Synthetic and Mechanistic Study. (n.d.). CORE. Retrieved from [Link]
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Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., ... & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892–3896. [Link]
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2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2269584. [Link]
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(2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. ResearchGate. [Link]
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Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2022). Antibiotics, 11(2), 249. [Link]
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Navigating the Chemistry of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester: A Technical Guide to Safe Handling and Application
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are paramount to discovery. Among these, 6,8-dichloro-2H-chromene-3-carboxylic acid methyl ester stands as a versatile scaffold in medicinal chemistry and organic synthesis.[1] Its unique dichloro-substituted chromene structure offers a reactive handle for the development of bioactive molecules with potential anti-inflammatory and antimicrobial properties.[1] This guide provides an in-depth technical overview of the safety protocols, handling procedures, and chemical properties of this compound, ensuring its effective and safe utilization in the laboratory.
Compound Profile and Hazard Identification
Chemical Identity:
| Identifier | Value |
| IUPAC Name | Methyl 6,8-dichloro-2H-chromene-3-carboxylate |
| CAS Number | 118693-22-4 |
| Molecular Formula | C₁₁H₈Cl₂O₃ |
| Molecular Weight | 259.09 g/mol |
| Structure | (Insert Chemical Structure Image) |
Hazard Summary:
GHS Classification (Anticipated, based on analogues):
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2)
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system
Pictograms (Anticipated):
(Insert GHS pictograms for Harmful and Irritant)
Signal Word (Anticipated): Warning
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H332: Harmful if inhaled.
Precautionary Statements (Anticipated):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is critical when handling chlorinated organic compounds. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory.[7] A certified chemical fume hood is mandatory for all procedures that may generate dust or aerosols.[8] The exhaust system should be designed to prevent the recirculation of contaminated air.
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and most personal line of defense against chemical exposure.
Caption: Step-by-step workflow for responding to a spill of this compound.
Reactivity and Incompatibility
Understanding the chemical reactivity of this compound is essential for preventing hazardous reactions.
-
Stability: The compound is expected to be stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [3][8]* Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas. [2]
Synthesis and Reactivity Considerations
The synthesis of chromene derivatives often involves the reaction of salicylaldehydes with active methylene compounds. [10][11]The ester functionality of this compound can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification. [12][13]The electron-withdrawing nature of the dichloro substitution on the aromatic ring can influence the reactivity of the chromene system.
Disposal Considerations
As a chlorinated organic compound, this compound must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination. [14]
-
Waste Classification: This material should be classified as hazardous chemical waste.
-
Disposal Method: Disposal should be carried out by a licensed professional waste disposal service. [15]Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable method. [2]Do not dispose of down the drain or in regular trash. [16][17]* Containerization: Collect waste in a properly labeled, sealed, and compatible container.
Conclusion
This compound is a valuable building block in chemical synthesis. However, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and ensure a safe and productive laboratory environment.
References
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Capot Chemical. (2026, January 13). MSDS of 6-Bromo-2H-chromene-3-carboxylic acid methyl ester. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Environmental Science & Technology. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. Retrieved from [Link]
-
NEDT.org. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products. Retrieved from [Link]
-
MLI Environmental. (2025, February 21). How to Properly Dispose of Pool Chemicals. Retrieved from [Link]
-
Texas Department of Insurance. (n.d.). Chlorine Safety. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
-
Physics @ Manasagangotri. (2016, February 11). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
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Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection. Retrieved from [Link]
-
OSHA Education School. (2025, August 11). Chlorine Awareness Training | Learn Hazards & Handling Procedures | Workplace Safety Certification. Retrieved from [Link]
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An In-depth Technical Guide to 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document details the molecule's fundamental physicochemical properties, outlines a robust and logical synthetic pathway, and explores its potential applications as a versatile intermediate in the development of novel therapeutic agents and agrochemicals. The guide includes detailed experimental protocols, characterization methodologies, and visual diagrams to elucidate key processes, serving as a critical resource for researchers engaged in organic synthesis and drug discovery.
Molecular Profile and Physicochemical Properties
This compound is a derivative of the 2H-chromene scaffold, a core structure found in numerous biologically active compounds. The strategic placement of two chlorine atoms on the benzene ring significantly influences the molecule's electronic properties and reactivity, making it a valuable building block for creating diverse chemical libraries.
The key identifiers and calculated properties of the title compound are summarized below. Accurate determination of these properties is the foundational step for any experimental design, ensuring precise molar calculations for stoichiometry and informing the selection of appropriate analytical techniques.
Table 1: Core Physicochemical Data
| Property | Value | Source |
| IUPAC Name | Methyl 6,8-dichloro-2H-chromene-3-carboxylate | N/A |
| CAS Number | 118693-22-4 | [Alchem Pharmtech[1], abcr GmbH[2]] |
| Molecular Formula | C₁₁H₈Cl₂O₃ | [PubChem[3]] |
| Molecular Weight | 259.08 g/mol | [PubChem[3]] |
| Monoisotopic Mass | 257.98505 Da | [PubChem[3]] |
The molecular structure, characterized by the fused dihydropyran and dichlorinated benzene rings, provides a rigid framework with multiple sites for functionalization. The electron-withdrawing nature of the chlorine atoms and the methyl ester group modulates the reactivity of the entire chromene system.
Synthesis and Mechanistic Considerations
The synthesis of 2H-chromenes is a well-established area of organic chemistry.[4][5] For the title compound, a logical and efficient synthetic approach involves the reaction of a substituted salicylaldehyde with an appropriate three-carbon building block. A particularly effective strategy is the organocatalytic cascade reaction between 3,5-dichlorosalicylaldehyde and a suitable acrylate derivative.
Causality of Experimental Design:
-
Precursors: 3,5-Dichlorosalicylaldehyde is selected as the starting material because it provides the required dichlorinated aromatic core and the ortho-hydroxyl group necessary for the crucial intramolecular cyclization step. Methyl acrylate or a related equivalent serves as the three-carbon synthon that will form the heterocyclic ring and introduce the required methyl ester functionality.
-
Catalyst: A weak base catalyst, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO), is employed. Its role is to facilitate the initial carbon-carbon bond formation (an oxa-Michael addition) without promoting unwanted self-condensation of the aldehyde.[6] The mild basicity is sufficient to activate the nucleophile without deprotonating the phenolic hydroxyl group prematurely.
-
Reaction Sequence: The reaction proceeds via a tandem Knoevenagel condensation/oxa-Michael addition cascade.[6] The base promotes the addition of the acrylate enolate to the aldehyde. The resulting intermediate then undergoes a rapid intramolecular cyclization, where the phenolic oxygen attacks the electron-deficient carbon, followed by dehydration to yield the stable 2H-chromene ring system.
Applications in Research and Drug Development
The 2H-chromene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with diverse biological activities.[5] this compound serves as a highly valuable intermediate for accessing novel derivatives with therapeutic potential.
-
Scaffold for Novel Analogs: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This is a common strategy in drug discovery to modulate properties like solubility, cell permeability, and target binding affinity.
-
Anti-inflammatory and Analgesic Agents: The parent acid, 6,8-Dichloro-2H-chromene-3-carboxylic acid, is noted as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs. The methyl ester is an immediate precursor or protected version of this pharmacologically relevant acid.
-
Agrochemical Development: This class of compounds is also utilized in formulating herbicides and fungicides. The dichlorinated aromatic ring is a common feature in many agrochemicals, and the chromene core can be modified to optimize activity against specific pests and diseases.
-
Precursor for Complex Syntheses: The double bond within the heterocyclic ring and the aromatic ring are amenable to further chemical transformations, such as hydrogenation, oxidation, or cross-coupling reactions, allowing for the construction of more complex molecular architectures.
Experimental Protocols & Characterization
This section provides a representative, self-validating protocol for the synthesis and characterization of the title compound.
Synthesis Protocol
Objective: To synthesize Methyl 6,8-dichloro-2H-chromene-3-carboxylate via an organocatalyzed cascade reaction.
Materials:
-
3,5-Dichlorosalicylaldehyde (1.0 eq)
-
Methyl acrylate (1.2 eq)
-
Piperidine (0.1 eq)
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dichlorosalicylaldehyde (1.0 eq) and anhydrous toluene.
-
Stir the mixture until the aldehyde is fully dissolved.
-
Add methyl acrylate (1.2 eq) followed by the dropwise addition of piperidine (0.1 eq).
-
Heat the reaction mixture to 60 °C and maintain for 6-12 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent system. The reaction is complete upon the disappearance of the starting aldehyde spot.
-
Cool the reaction mixture to room temperature and dilute with Ethyl Acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove piperidine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Analytical Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is essential.[7][8][9]
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key signals would include:
-
Two singlets or doublets in the aromatic region (~7.0-7.5 ppm) for the two protons on the dichlorinated ring.
-
A singlet for the vinyl proton on the chromene ring (~7.8-8.2 ppm).
-
A singlet for the methylene protons (-CH₂-) at C2 (~4.8-5.2 ppm).[10]
-
A sharp singlet for the methyl ester protons (-OCH₃) (~3.8 ppm).
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.[7]
-
A strong C=O stretch around 1710-1730 cm⁻¹ is characteristic of the α,β-unsaturated ester.
-
A C=C stretch around 1640-1660 cm⁻¹ corresponding to the double bond in the chromene ring.
-
C-O stretching bands around 1200-1300 cm⁻¹ .
-
C-Cl stretching bands in the fingerprint region.
-
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (258.08 g/mol ).
-
A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) would provide definitive evidence of the dichlorinated structure.
-
Conclusion
This compound is a compound with significant synthetic utility. Its well-defined structure and multiple functional handles make it an ideal starting point for the development of diverse molecular libraries targeting various biological pathways. The synthetic route presented here is efficient and scalable, and the analytical methods described provide a robust framework for quality control and structural verification. As research in medicinal and materials chemistry continues to evolve, the demand for versatile and strategically functionalized heterocyclic intermediates like this chromene ester is expected to grow, paving the way for future innovations in drug discovery and beyond.
References
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Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892–3896. Available at: [Link]
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ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Available at: [Link]
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Van der Westhuizen, J. H., & Tonder, J. E. (2015). Catalytic Synthesis of 2H-Chromenes. Chemical Reviews, 115(11), 5868-5933. Available at: [Link]
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MDPI. (2020). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Molecules, 25(3), 634. Available at: [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... Available at: [Link]
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A804074 this compound 97%. (n.d.). Available at: [Link]
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PubChem. (n.d.). 2-(2,3-Dichlorobenzylidene)acetoacetic acid. CID 53772019. Available at: [Link]
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ProQuest. (n.d.). Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives. Available at: [Link]
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abcr GmbH. (n.d.). AB249317 | CAS 118693-22-4. Available at: [Link]
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Arctom. (n.d.). CAS NO. 118693-22-4 | 6,8-Dichloro-2H-chromene-3... Available at: [Link]
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Bohrium. (n.d.). Synthesis and X-ray crystal structures of polyfunctionalized 4H-chromene derivatives... Available at: [Link]
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ChemBuyersGuide.com. (n.d.). BLD Pharmatech Co., Limited. Available at: [Link]
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National Institutes of Health. (2009). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules, 14(4), 1333-1348. Available at: [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
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IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Available at: [Link]
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PubChemLite. (n.d.). Chembl93672 (C11H8Cl2O3). Available at: [Link]
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PubChem. (n.d.). Chloro chlorate. CID 22642048. Available at: [Link]
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Scholars International Journal of Chemistry and Material Sciences. (n.d.). Spectrophotometric Identification of Chromene in Phyllanthus m. Available at: [Link]
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ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure? Available at: [Link]
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PubChem. (n.d.). 2-Chloroacetic acid;2-chloroethanol. CID 19778967. Available at: [Link]
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Methodological & Application
Application Note: Facile Synthesis of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
Abstract
This application note provides a detailed, reliable protocol for the synthesis of 6,8-dichloro-2H-chromene-3-carboxylic acid methyl ester from its corresponding carboxylic acid. The described method utilizes a classic Fischer-Speier esterification, a robust and scalable acid-catalyzed reaction.[1][2] This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes essential data for the characterization of the final product. The causality behind experimental choices is explained to ensure reproducibility and facilitate adaptation for related chemical transformations.
Introduction
6,8-Dichloro-2H-chromene-3-carboxylic acid and its derivatives are valuable scaffolds in medicinal chemistry and materials science, serving as key intermediates in the synthesis of various bioactive molecules and functional materials.[3] The conversion of the carboxylic acid to its methyl ester is a crucial step for modifying solubility, reactivity, and biological activity, often improving the compound's ability to penetrate cell membranes.[4]
The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][5][6] The reaction's primary advantage lies in its simplicity and the use of readily available, inexpensive reagents.[1] To drive the equilibrium towards the formation of the ester, an excess of the alcohol (in this case, methanol) is used as the solvent.[5][7]
Reaction Mechanism
The Fischer esterification proceeds through a series of reversible steps:[1][6][7]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[2][5][7]
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[1][2]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 6,8-Dichloro-2H-chromene-3-carboxylic acid | ≥98% | Chem-Impex[3] |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore |
| Round-bottom flask with reflux condenser | Standard taper | Kimble |
| Magnetic stirrer with heating mantle | IKA | |
| Rotary evaporator | Büchi | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |
| NMR Spectrometer | 400 MHz or higher | Bruker |
| FT-IR Spectrometer | PerkinElmer |
Synthesis Workflow
Caption: Workflow for the synthesis of the methyl ester.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6,8-dichloro-2H-chromene-3-carboxylic acid (e.g., 2.0 g, 1.0 eq).
-
Add anhydrous methanol (50 mL). The carboxylic acid may not fully dissolve at this stage.
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.5 mL) dropwise with stirring. The addition of methanol to sulfuric acid can be dangerous and should be avoided.[8]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid until effervescence ceases.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary. However, for many applications, the crude product may be of sufficient purity.
-
Characterization of the Product
The successful synthesis of this compound can be confirmed by spectroscopic methods.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A key indicator of a successful esterification is the change in the infrared spectrum.
| Functional Group | Starting Material (Carboxylic Acid) | Product (Methyl Ester) |
| O-H Stretch | Broad peak at 2500-3300 cm⁻¹[9][10] | Absent[11] |
| C=O Stretch | ~1700-1725 cm⁻¹[10][12] | ~1735-1750 cm⁻¹[12][13] |
| C-O Stretch | ~1210-1320 cm⁻¹[9] | Two peaks, ~1050-1300 cm⁻¹[12] |
The disappearance of the broad O-H stretch and the shift of the carbonyl (C=O) peak to a higher wavenumber are definitive indicators of ester formation.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy will show the appearance of a new singlet corresponding to the methyl ester protons.
-
¹H NMR: A singlet peak will appear around δ 3.8 ppm, integrating to three protons, which is characteristic of the -OCH₃ group of the methyl ester. The proton of the carboxylic acid, which is typically a broad singlet at δ 10-13 ppm, will be absent.
-
¹³C NMR: A new resonance corresponding to the methyl ester carbon will appear around δ 52 ppm.
Troubleshooting and Key Considerations
-
Low Yield: Fischer esterification is an equilibrium reaction.[5][7] To maximize the yield, ensure that anhydrous methanol is used, as water can shift the equilibrium back towards the starting materials.[14] Using a large excess of methanol also drives the reaction forward.
-
Incomplete Reaction: If the reaction does not go to completion, extend the reflux time. Ensure the reaction temperature is maintained at the boiling point of methanol.
-
Side Reactions: Concentrated sulfuric acid can cause charring if the reaction temperature is too high or if the acid is added too quickly.[14] Careful temperature control and slow addition of the catalyst are crucial.
Conclusion
This application note details a straightforward and efficient method for the synthesis of this compound via Fischer esterification. The protocol is robust, scalable, and utilizes common laboratory reagents and equipment. The provided characterization data and troubleshooting guide should enable researchers to successfully synthesize and verify this important chemical intermediate.
References
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Scribd. IR Spectra: Acids, Alcohols, Esters. Available from: [Link]
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University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]
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Brainly. How can you distinguish a carboxylic acid from an ester using IR spectroscopy? Explain using specific. (2023). Available from: [Link]
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Sridhar, M. A., et al. Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Molecular Crystals and Liquid Crystals, 628(1), 261-269 (2016). Available from: [Link]
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Quora. What happens when methanol reacts with sulphuric acid?. (2017). Available from: [Link]
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Ashenhurst, J. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available from: [Link]
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The Ohio State University. Methanol Reaction with Sulfuric Acid: A Vibrational Spectroscopic Study. Available from: [Link]
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Taylor, S. K. Preparation of Methyl Ester Precursors of Biologically Active Agents. Current Protocols in Chemical Biology, 2(3), 131-143 (2010). Available from: [Link]
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Organic Chemistry Explained. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Available from: [Link]
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ResearchGate. Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. (2014). Available from: [Link]
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Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Available from: [Link]
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The Organic Chemistry Tutor. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016). Available from: [Link]
-
PubChem. (2s)-6,8-Dichloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid. Available from: [Link]
- Google Patents. US 11555023 B2 - Process for the differential solubility-driven asymmetric transformation of substituted 2H-chromene-3-carboxylic acids.
-
National Institutes of Health. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). Available from: [Link]
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Application Notes and Protocols for the Methylation of 6,8-Dichloro-2H-chromene-3-carboxylic acid
Introduction
6,8-Dichloro-2H-chromene-3-carboxylic acid is a valuable scaffold in medicinal chemistry and materials science. Its derivatives are explored for a variety of biological activities, making the ability to functionalize this molecule a key step in many research and development pipelines. The methylation of the carboxylic acid group to form the corresponding methyl ester is a common and often crucial transformation. This esterification can enhance cell permeability for biological assays, serve as a protecting group, or act as a precursor for further synthetic modifications.[1]
This document provides detailed protocols for three distinct and robust methods for the methylation of 6,8-Dichloro-2H-chromene-3-carboxylic acid, designed to cater to various scales, substrate sensitivities, and laboratory capabilities. As a Senior Application Scientist, the rationale behind experimental choices and necessary safety precautions are emphasized to ensure reliable and safe execution.
Chemical Structures
Caption: Chemical structures of the starting material and the desired methyl ester product.
Method 1: Classical Fischer-Speier Esterification
This method is a time-tested, acid-catalyzed esterification that is well-suited for larger-scale synthesis due to the low cost of reagents.[2][3][4][5] The reaction is an equilibrium process, and thus, measures are taken to drive it to completion.[6][7]
Causality of Experimental Choices:
-
Methanol as Reagent and Solvent: Using methanol in large excess serves both as the methylating agent and the solvent, shifting the reaction equilibrium towards the product side according to Le Châtelier's principle.[5]
-
Sulfuric Acid as Catalyst: Concentrated sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.[8] It also acts as a dehydrating agent, sequestering the water byproduct and further driving the equilibrium forward.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6,8-Dichloro-2H-chromene-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-50 eq, serving as solvent).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq). Caution: This addition is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-water. This may cause the product to precipitate.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: CO2 evolution (effervescence) will occur.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure methyl 6,8-dichloro-2H-chromene-3-carboxylate.
-
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Mild Methylation with Trimethylsilyldiazomethane (TMS-Diazomethane)
This method is highly efficient and proceeds under very mild conditions, making it ideal for small-scale syntheses or for substrates that are sensitive to harsh acidic conditions.[9] TMS-diazomethane is a safer alternative to the highly explosive and toxic diazomethane.[10]
Causality of Experimental Choices:
-
TMS-Diazomethane: This reagent serves as a source of diazomethane in situ, which is the active methylating agent.[11] The reaction is generally fast and clean, with nitrogen gas being the only byproduct.[11]
-
Methanol Co-solvent: Methanol is required to protonate the diazomethane, forming a methyldiazonium species which is then attacked by the carboxylate.[11][12]
-
Low Temperature: The reaction is typically carried out at 0°C to room temperature to control the reaction rate and minimize potential side reactions.
Experimental Protocol
-
Reaction Setup: In a fume hood, to a solution of 6,8-Dichloro-2H-chromene-3-carboxylic acid (1.0 eq) in a mixture of a suitable solvent (e.g., diethyl ether, toluene, or dichloromethane) and methanol (typically a 7:2 to 10:1 ratio) at 0°C (ice bath), add a magnetic stir bar.
-
Reagent Addition: Slowly add a 2.0 M solution of TMS-diazomethane in hexanes (1.1-1.5 eq) dropwise. Caution: TMS-diazomethane is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[13][14][15] Evolution of nitrogen gas will be observed.
-
Reaction: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction by TLC until the starting material is consumed. The persistence of the yellow color of TMS-diazomethane can also indicate reaction completion.
-
Work-up:
-
Carefully quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Purification: The residue can be purified by column chromatography on silica gel to yield the pure methyl ester. In many cases, if the reaction goes to completion, the crude product may be of sufficient purity after evaporation of the solvent.
Caption: Workflow for TMS-Diazomethane Methylation.
Method 3: Ion-Exchange Resin-Mediated Methylation
This protocol offers a safe, simple, and effective method for methylation, particularly for small-scale applications where ease of purification is a priority.[16][17][18][19] The use of a solid-phase resin simplifies the work-up, as the unreacted acid and byproducts remain bound to the resin.[16][18]
Causality of Experimental Choices:
-
Strongly Basic Anion Exchange Resin: The resin, in its hydroxide form, deprotonates the carboxylic acid to form the carboxylate salt, which remains electrostatically bound to the resin.
-
Methyl Iodide: This is a potent electrophile that readily reacts with the resin-bound carboxylate in an SN2 reaction to form the methyl ester.
-
Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction that facilitates the elution of the neutral ester product from the resin.
Experimental Protocol
-
Resin Preparation (if starting from chloride form):
-
Load a strongly basic anion exchange resin (e.g., Amberlite IRA-900) into a syringe or column.
-
Wash the resin with a 1.5 M NaOH solution.
-
Wash thoroughly with deionized water until the eluent is neutral.
-
Wash with acetonitrile and allow to air-dry.[17]
-
-
Reaction Setup:
-
Suspend the prepared hydroxide-form resin in acetonitrile in a flask.
-
Add the 6,8-Dichloro-2H-chromene-3-carboxylic acid (1.0 eq).
-
Shake or stir the mixture for 1-2 hours to allow for the formation of the resin-bound carboxylate salt.
-
-
Reagent Addition: Add methyl iodide (a slight excess, e.g., 1.5-2.0 eq) to the suspension. Caution: Methyl iodide is a toxic and volatile substance; handle it in a fume hood.
-
Reaction: Shake or stir the mixture at room temperature for 4-24 hours. Monitor the reaction by taking small aliquots of the supernatant and analyzing by TLC.
-
Work-up and Purification:
-
Filter the resin and wash it with acetonitrile.
-
Combine the filtrate and the washings. This solution contains the desired methyl ester.
-
Evaporate the solvent under reduced pressure to obtain the product. The crude product is often of high purity. If necessary, further purification can be achieved by column chromatography.
-
Caption: Workflow for Ion-Exchange Resin-Mediated Methylation.
Product Characterization
The successful synthesis of methyl 6,8-dichloro-2H-chromene-3-carboxylate can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
| Property | Expected Value/Observation |
| Molecular Formula | C₁₁H₈Cl₂O₃ |
| Molecular Weight | 259.09 g/mol |
| ¹H NMR | Expect a singlet for the methyl ester protons around 3.8-3.9 ppm. Aromatic and vinyl proton signals will be in their respective regions. |
| ¹³C NMR | Expect a signal for the methyl carbon around 52-53 ppm and the ester carbonyl carbon around 165-170 ppm. |
| Mass Spec (ESI+) | Expect to observe [M+H]⁺ at m/z 260.0, [M+Na]⁺ at m/z 282.0, showing the characteristic isotopic pattern for two chlorine atoms. |
| IR Spectroscopy | Expect a strong C=O stretch for the ester at ~1710-1730 cm⁻¹ and C-O stretches. |
Comprehensive Safety Information
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Strong Acids (Sulfuric Acid): Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care, and always add acid to water or solvent, never the other way around.[20]
-
TMS-Diazomethane: This reagent is extremely toxic upon inhalation and can be fatal.[13][14] It is also a suspected carcinogen.[13] All manipulations must be performed in a certified chemical fume hood. Avoid contact with skin and eyes. Quench excess reagent with acetic acid before disposal. In case of exposure, seek immediate medical attention.[15]
-
Trimethylchlorosilane (precursor/related): This compound is flammable, corrosive, and reacts violently with water to produce HCl gas.[21][22][23] Store in a dry, well-ventilated area away from moisture.
-
Methyl Iodide: This is a toxic, volatile, and carcinogenic substance. Handle only in a fume hood and avoid inhalation and skin contact.
References
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Preparation of Methyl Ester Precursors of Biologically Active Agents. (URL: [Link])
-
Diazomethane | Division of Research Safety - University of Illinois. (URL: [Link])
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Full article: Preparation of Methyl Ester Precursors of Biologically Active Agents. (URL: [Link])
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Method for methyl ester formation. The strongly basic ion exchange... - ResearchGate. (URL: [Link])
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (URL: [Link])
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(PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents - ResearchGate. (URL: [Link])
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Trimethylsilyldiazomethane - ResearchGate. (URL: [Link])
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TMS Diazomethane Standard Operating Procedure - Environmental Health & Safety. (URL: [Link])
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(Trimethylsilyl)diazomethane. (URL: [Link])
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Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing. (URL: [Link])
-
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism - Moodle. (URL: [Link])
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Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE - Yale Environmental Health & Safety. (URL: [Link])
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Trimethylsilyldiazomethane - Common Organic Chemistry. (URL: [Link])
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Common Name: TRIMETHYLCHLOROSILANE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W - NJ.gov. (URL: [Link])
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Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. (URL: [Link])
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TRIMETHYLCHLOROSILANE - Gelest, Inc. (URL: [Link])
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mechanism for the esterification reaction - Chemguide. (URL: [Link])
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Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. (URL: [Link])
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Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane - A "Little" Mass Spec and Sailing. (URL: [Link])
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Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis - Organic Chemistry Portal. (URL: [Link])
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GLOBAL SAFE HANDLING OF CHLOROSILANES. (URL: [Link])
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Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products - ResearchGate. (URL: [Link])
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Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI. (URL: [Link])
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Fischer–Speier esterification - Wikipedia. (URL: [Link])
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Fischer Esterification - Chemistry LibreTexts. (URL: [Link])
-
Fischer Esterification - Organic Chemistry Portal. (URL: [Link])
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (URL: [Link])
-
(PDF) Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives - ResearchGate. (URL: [Link])
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. (URL: [Link])
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Application Notes & Protocols: The Synthetic Utility of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Foreword: A Versatile Scaffold in Modern Synthesis
The chromene nucleus, a heterocyclic system fusing a benzene ring with a pyran ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The specific compound, 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester , represents a strategically functionalized building block. The dichloro substitution on the aromatic ring significantly alters the electronic properties of the molecule, enhancing lipophilicity and potentially modulating biological activity and metabolic stability.[5] The methyl ester at the 3-position provides a versatile chemical handle for a wide range of synthetic transformations.
This document serves as a comprehensive guide to the practical application of this compound in organic synthesis. We move beyond simple procedural lists to explain the causality behind experimental choices, providing researchers with the insights needed to adapt and innovate. The protocols described herein are designed to be robust and self-validating, forming a reliable foundation for discovery programs.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of a starting material is critical for reaction design, purification, and handling.
| Property | Value | Source |
| IUPAC Name | Methyl 6,8-dichloro-2H-chromene-3-carboxylate | N/A |
| CAS Number | 118693-22-4 | [6][7] |
| Molecular Formula | C₁₁H₈Cl₂O₃ | [7] |
| Molecular Weight | 259.09 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (typical) | General Knowledge |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Acetone). Poorly soluble in water. | General Knowledge |
Core Synthetic Transformations: A Strategic Overview
The true value of this compound lies in its capacity to serve as a central hub for the generation of diverse molecular architectures. The primary reactive sites are the methyl ester and the electron-rich chromene system. The following diagram illustrates the key synthetic pathways originating from this scaffold.
Caption: Key synthetic transformations of the title compound.
Detailed Protocols and Methodologies
The following protocols are presented with detailed, step-by-step instructions. The rationale behind the choice of reagents and conditions is provided to empower the researcher.
Protocol 1: Saponification to 6,8-Dichloro-2H-chromene-3-carboxylic acid
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a crucial intermediate for amide couplings and other transformations.
Rationale: Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is a standard and reliable method for saponification. It is mild enough to avoid side reactions on the chromene core while being highly effective. The use of tetrahydrofuran (THF) ensures the solubility of the starting ester.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add LiOH·H₂O (1.5 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes:ethyl acetate as eluent). The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline indicates reaction completion (typically 2-4 hours).
-
Work-up (Quenching): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 1 M HCl. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6,8-dichloro-2H-chromene-3-carboxylic acid, which can often be used in the next step without further purification. If necessary, purify by recrystallization or column chromatography.
Protocol 2: Amide Coupling to Synthesize Bioactive Amides
Objective: To couple the carboxylic acid (from Protocol 1) with a primary or secondary amine to generate a diverse library of amides for structure-activity relationship (SAR) studies.
Rationale: Peptide coupling reagents are used to activate the carboxylic acid for nucleophilic attack by the amine, preventing the formation of a stable carboxylate salt. TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a highly efficient coupling reagent that works well in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to minimize side reactions such as racemization (if chiral amines are used).[8]
The following diagram outlines the general workflow for this critical process.
Caption: Standard workflow for amide coupling.
Materials:
-
6,8-Dichloro-2H-chromene-3-carboxylic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
TBTU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Activation: In a flame-dried, nitrogen-purged flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by TBTU (1.2 eq).
-
Stirring: Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient coupling.
-
Amine Addition: Add the desired amine (1.1 eq), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to stir at room temperature. Monitor by TLC or LC-MS until the starting acid is consumed (typically 2-12 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer thoroughly with saturated aqueous NaHCO₃ (2x), followed by water (1x) and brine (1x). This removes residual DMF, DIPEA, and TBTU byproducts.
-
Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Potential and Future Directions
The dichloro-chromene scaffold is a valuable starting point for exploring new chemical space. Beyond the fundamental reactions detailed above, researchers should consider:
-
Reduction to Alcohols: The methyl ester can be reduced to the corresponding primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in etherification, Mitsunobu reactions, or oxidation to the aldehyde.
-
Hydrazinolysis: Reaction with hydrazine hydrate can convert the ester into the corresponding hydrazide, a key precursor for synthesizing various five-membered heterocycles like pyrazoles and oxadiazoles.
-
Transition-Metal Catalyzed Cross-Coupling: While challenging due to the presence of two chloro-substituents, selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could potentially be developed to further functionalize the aromatic ring, opening avenues to highly complex molecules. Modern synthetic methods, such as Rhodium(III)-catalyzed C-H activation, have been used to synthesize the 2H-chromene-3-carboxylic acid core, indicating the scaffold's compatibility with transition metal catalysis.[9][10]
By leveraging the protocols and strategies outlined in this guide, researchers are well-equipped to exploit the synthetic potential of this compound in their drug discovery and materials science programs.
References
-
Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2023). Oriental Journal of Chemistry. Retrieved January 22, 2026, from [Link]
-
Recent advances in the synthesis chromenes and its derivatives. (2024). Madridge Journal of Chemistry. Retrieved January 22, 2026, from [Link]
-
Chromene compounds with promising biological activities. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. (2022). Mini-Reviews in Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
Functionalization of chromene derivatives for the synthesis of 2,2‐disubstituted 2H‐chromenes. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. (2018). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2024). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. (2016). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
-
6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. (2012). ResearchGate. Retrieved January 22, 2026, from [Link]
-
2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. (2018). ACS Publications. Retrieved January 22, 2026, from [Link]
-
(2s)-6,8-Dichloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
CAS 118693-22-4 | this compound. (n.d.). Alchem Pharmtech. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for the Synthesis and Use of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of the Chromene Scaffold in Medicinal Chemistry
The 2H-chromene framework is a privileged heterocyclic scaffold in drug discovery, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1] The specific substitution pattern on the chromene ring profoundly influences the biological activity, making the development of versatile, functionalized chromene intermediates a critical endeavor for medicinal chemists.
6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester is a key intermediate, valued for its unique electronic properties and multiple reaction sites. The dichloro substitution on the aromatic ring enhances the lipophilicity and can modulate the binding affinity of derivative compounds to biological targets. The methyl ester at the 3-position provides a convenient handle for further chemical elaboration, such as amidation or reduction, enabling the synthesis of a diverse library of potential drug candidates. This application note provides a comprehensive guide to the synthesis, characterization, and strategic application of this valuable building block in pharmaceutical research.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of 3,5-dichlorosalicylaldehyde with dimethyl malonate, followed by an intramolecular cyclization.
Reaction Mechanism
The reaction proceeds in a one-pot fashion, initiated by the deprotonation of dimethyl malonate by a weak base, such as piperidine, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3,5-dichlorosalicylaldehyde. Subsequent intramolecular cyclization via nucleophilic attack of the phenolic hydroxyl group onto the ester carbonyl, followed by elimination of methanol and water, yields the thermodynamically stable 2H-chromene product.
Diagram 1: Reaction Scheme for the Synthesis of this compound
Caption: Knoevenagel condensation pathway for the target intermediate.
Detailed Experimental Protocol
Materials:
-
3,5-Dichlorosalicylaldehyde (1.0 eq)
-
Dimethyl malonate (1.2 eq)
-
Piperidine (0.1 eq)
-
Methanol (10 vol)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dichlorosalicylaldehyde (1.0 eq) and methanol (10 vol).
-
Stir the mixture until the aldehyde is completely dissolved.
-
Add dimethyl malonate (1.2 eq) followed by piperidine (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a crystalline solid.
Characterization Data
The following table summarizes the expected analytical data for the synthesized compound.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₁H₈Cl₂O₃ |
| Molecular Weight | 259.09 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (s, 1H), 7.45 (d, J=2.4 Hz, 1H), 7.20 (d, J=2.4 Hz, 1H), 4.90 (s, 2H), 3.85 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.5, 148.0, 131.0, 129.5, 128.0, 125.0, 122.0, 118.0, 65.0, 52.5 |
| IR (KBr, cm⁻¹) | 3080, 2950, 1715 (C=O, ester), 1640 (C=C), 1580, 1470, 1250, 1080, 860 |
| Mass Spec (ESI-MS) | m/z 259.0 [M]+, 261.0 [M+2]+ |
Application in Pharmaceutical Intermediate Synthesis
This compound is a versatile intermediate for the synthesis of more complex molecules, particularly those with potential as anti-inflammatory agents. The ester functionality can be readily converted into an amide, which is a common functional group in many active pharmaceutical ingredients.
Example Application: Synthesis of a Novel Amide Derivative
This protocol outlines the synthesis of a novel N-benzyl amide derivative, a scaffold of interest in the development of new anti-inflammatory drugs.
Diagram 2: Workflow for the Synthesis of a Novel Chromene Amide
Sources
Application Notes and Protocols for the Derivatization of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester for Biological Screening
Abstract
The 2H-chromene scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document provides a comprehensive guide for the chemical derivatization of 6,8-dichloro-2H-chromene-3-carboxylic acid methyl ester, a key building block for creating a diverse library of compounds for biological screening. We present detailed, field-proven protocols for the hydrolysis of the methyl ester, subsequent amide coupling with a variety of amines, and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to modify the chlorinated benzene ring. Furthermore, we outline standardized protocols for preliminary biological evaluation of the synthesized derivatives, specifically focusing on anticancer and antimicrobial assays.
Introduction: The Chromene Scaffold in Medicinal Chemistry
The chromene nucleus, a benzopyran system, is a core structure in numerous natural products and synthetic compounds of therapeutic interest.[2] The inherent biological activity of the chromene scaffold, coupled with its synthetic tractability, makes it an attractive starting point for drug discovery campaigns. Structure-activity relationship (SAR) studies have demonstrated that modifications to the chromene core can significantly enhance bioactivity.[1] The subject of this guide, this compound, offers multiple points for chemical diversification. The ester at the 3-position can be readily converted into a variety of amides, while the chlorine atoms at the 6- and 8-positions serve as handles for carbon-carbon bond formation via cross-coupling reactions. This multi-pronged derivatization strategy enables the exploration of a wide chemical space to identify novel bioactive molecules.
Synthesis of the Starting Material
While 6,8-dichloro-2H-chromene-3-carboxylic acid is commercially available, its methyl ester can be synthesized via a Knoevenagel condensation of 2,4-dichlorosalicylaldehyde with dimethyl malonate, followed by cyclization. A similar procedure for a related ethyl ester has been reported and can be adapted.[3]
Derivatization Strategies and Protocols
A logical workflow for the derivatization of this compound involves a three-stage process to maximize the diversity of the resulting compound library.
Figure 1: General workflow for the derivatization of the chromene scaffold.
Step 1: Hydrolysis of the Methyl Ester
The conversion of the methyl ester to the corresponding carboxylic acid is a crucial first step for subsequent amide coupling reactions. Basic hydrolysis using sodium hydroxide is a standard and effective method.[4]
Protocol 1: Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Addition of Base: Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1 M HCl.
-
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the resulting 6,8-dichloro-2H-chromene-3-carboxylic acid by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Sodium hydroxide, Methanol, Water, 1 M HCl |
| Temperature | 65-70 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | >90% |
Table 1: Typical reaction parameters for ester hydrolysis.
Step 2: Amide Coupling Reactions
The formation of an amide bond between the synthesized carboxylic acid and a diverse range of amines is a powerful method for generating a chemical library. The use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient.[5][6][7]
Figure 2: Mechanism of HATU-mediated amide coupling.[5]
Protocol 2: HATU-Mediated Amide Coupling
-
Preparation: To a solution of 6,8-dichloro-2H-chromene-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the desired amine (1.1 eq).
-
Addition of Reagents: Add HATU (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).[6]
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the amide derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
| Parameter | Value |
| Starting Material | 6,8-Dichloro-2H-chromene-3-carboxylic acid |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | Anhydrous DMF or DCM |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
Table 2: Typical reaction parameters for HATU-mediated amide coupling.
Step 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction that allows for the formation of C-C bonds between the chlorinated positions of the chromene ring and various aryl or heteroaryl boronic acids.[8][9] This enables significant structural diversification.
Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura reaction.[10][11]
Protocol 3: Suzuki-Miyaura Cross-Coupling
-
Preparation: In a reaction vessel, combine the 6,8-dichloro-2H-chromene derivative (1.0 eq), the desired arylboronic acid (1.2-2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a mixture of aprotic solvent (e.g., toluene or dioxane) and water.
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (80-100 °C) under an inert atmosphere for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity of the mono-arylated product should be confirmed, potentially by 2D NMR techniques.
| Parameter | Value |
| Substrate | 6,8-Dichloro-2H-chromene derivative |
| Reagents | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ |
| Solvent | Toluene/Water or Dioxane/Water |
| Temperature | 80-100 °C |
| Reaction Time | 6-24 hours |
Table 3: Typical reaction parameters for Suzuki-Miyaura coupling.
Biological Screening Protocols
The newly synthesized library of chromene derivatives should be subjected to biological screening to identify potential lead compounds.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.[12][13] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[14][15]
Protocol 4: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[17][18]
Protocol 5: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[19]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., to 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]
Conclusion
The synthetic and screening protocols outlined in this application note provide a robust framework for the generation and preliminary biological evaluation of a diverse library of 6,8-dichloro-2H-chromene-3-carboxylic acid derivatives. The strategic combination of amide coupling and Suzuki-Miyaura cross-coupling reactions allows for a thorough exploration of the chemical space around this privileged scaffold. The subsequent biological assays will enable the identification of promising hit compounds for further optimization in drug discovery programs.
References
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ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Retrieved from [Link]
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WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
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National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]
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ResearchGate. (2012). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Retrieved from [Link]
-
NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
The Open Repository @ Binghamton (The ORB). (n.d.). Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Physics @ Manasagangotri. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Retrieved from [Link]
-
YouTube. (2020). MIC (Broth Microdilution) Testing. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
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High-performance liquid chromatography (HPLC) analysis of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
An Application Note for the Quality Control and Analysis of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
Introduction: The Analytical Imperative for Novel Chromene Derivatives
Chromene scaffolds are privileged structures in medicinal chemistry and materials science, serving as foundational building blocks for a wide range of biologically active compounds and functional materials.[1][2] The specific derivative, this compound, is a key synthetic intermediate whose purity is critical for the successful development of downstream products, including potential anti-inflammatory or antimicrobial agents.[1] Ensuring the identity, purity, and concentration of this intermediate requires a robust, accurate, and reliable analytical method.
This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a comprehensive understanding of the method's development, the scientific rationale behind the chosen parameters, and a complete workflow for validation according to internationally recognized standards. The methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]
Part 1: Method Development & Chromatographic Principles
The design of a successful HPLC method is predicated on the physicochemical properties of the analyte. The molecular structure of this compound, featuring a dichlorinated aromatic ring and a methyl ester group, renders it a relatively non-polar, hydrophobic molecule. This characteristic is the cornerstone of our method development strategy.
The Rationale for Reversed-Phase Chromatography
Reversed-phase chromatography is the ideal separation mode for non-polar to moderately polar analytes.[5] The separation mechanism relies on hydrophobic interactions between the analyte and a non-polar stationary phase.
-
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase was selected. The long alkyl chains of the C18 phase provide a highly hydrophobic environment, which strongly retains the non-polar chromene derivative, allowing for effective separation from more polar impurities.[5] The use of a C18 column is a well-established practice for the analysis of various chromene derivatives.[6]
-
Mobile Phase Selection: A binary mobile phase consisting of an organic modifier and an aqueous component is used to elute the analyte.
-
Organic Modifier: Acetonitrile was chosen over methanol. Acetonitrile typically offers lower viscosity (resulting in lower system backpressure) and is a weaker UV-absorber at lower wavelengths, often leading to better peak shapes for aromatic compounds.[7]
-
Aqueous Component: HPLC-grade water is used. While the methyl ester is not readily ionizable, adding a small amount of acid (e.g., 0.1% phosphoric acid) to the aqueous phase is a good practice to ensure a consistent pH and suppress any potential silanol interactions on the silica backbone of the stationary phase, thereby improving peak symmetry.[5][8]
-
-
Detection: The chromene core is an excellent chromophore. Based on UV/Vis absorption spectra of similar chromene structures, which show significant absorbance between 240 nm and 320 nm, a detection wavelength of 254 nm was selected to ensure high sensitivity and specificity.[9][10][11]
Overall Analytical Workflow
The logical flow of the analysis ensures that the system is suitable for use before any samples are tested and that the entire process, from preparation to data analysis, is controlled and documented.
Caption: Overall workflow for the HPLC analysis of the target compound.
Part 2: Detailed Experimental Protocols
This section provides the step-by-step procedures for performing the analysis and validating the method.
Instrumentation and Reagents
| Category | Item |
| Instrumentation | HPLC system with quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) Detector |
| Analytical Balance (4-5 decimal places) | |
| pH Meter | |
| Class A Volumetric Glassware | |
| Column | C18 Column, 4.6 x 150 mm, 5 µm particle size (or equivalent) |
| Reagents | This compound Reference Standard (purity >99%) |
| Acetonitrile (HPLC Grade) | |
| Water (HPLC Grade or Milli-Q) | |
| Phosphoric Acid (ACS Grade, ~85%) |
Optimized Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) with 0.1% Phosphoric Acid in the water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Solution Preparation
-
Mobile Phase: To prepare 1 L of the aqueous component, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. This solution is Mobile Phase A. Mobile Phase B is Acetonitrile. The final mobile phase is delivered by the pump at a composition of 70% B and 30% A.
-
Diluent: A mixture of Acetonitrile and Water (70:30, v/v) is used as the diluent to ensure compatibility with the mobile phase and prevent peak distortion.[12]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to about 25 mg of the active compound into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to be fit for its intended use.[4]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (100 µg/mL) five times consecutively.
-
Calculate the system suitability parameters based on these five injections.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
Part 3: Method Validation Protocol (ICH Q2(R1) Framework)
Method validation provides objective evidence that the analytical procedure is suitable for its intended purpose.[13] The following protocols are based on the ICH Q2(R1) guideline.[3][14]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13]
-
Protocol:
-
Inject the diluent to demonstrate no interference at the retention time of the analyte.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution.
-
If available, inject a placebo (sample matrix without the analyte) and a sample spiked with known impurities.
-
-
Acceptance Criteria: The analyte peak in the sample chromatogram should be free from any co-eluting peaks from the diluent or placebo. Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.
-
Protocol:
-
Prepare a sample matrix (or use a sample of known low concentration).
-
Spike the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision):
-
Prepare six individual sample solutions at 100% of the target concentration from the same homogeneous batch.
-
Analyze these samples on the same day, with the same analyst and instrument.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Prepare and inject a series of increasingly dilute standard solutions.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
-
Acceptance Criteria: The LOQ concentration must exhibit acceptable precision (%RSD ≤ 10%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the change in analyte retention time and peak area should be minimal. This is consistent with the allowable adjustments described in USP <621>.[15][16]
Validation Parameters Summary
Caption: Key parameters and acceptance criteria for method validation.
Conclusion
This application note details a specific, accurate, precise, and robust reversed-phase HPLC method for the quantitative determination of this compound. The chromatographic conditions were chosen based on the chemical properties of the analyte, and the validation protocol is rigorously designed according to ICH and USP standards. This method is suitable for routine quality control analysis in research, development, and manufacturing environments, ensuring the integrity of this important chemical intermediate.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ResearchGate. UV/Vis absorption spectra of chromene 1 before (black) and after (red)... [Link]
-
ResearchGate. UV–vis absorption spectra of compounds 4a-j (10 µM) in dimethylformamide (DMF). [Link]
-
ResearchGate. Comparative electronic UV–Vis absorption spectra of spiro[chromeno[4,3-b]quinoline-6,1... [Link]
-
PubChem. 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid. [Link]
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Application Notes and Protocols for Antimicrobial and Antifungal Screening of Novel Chromene Esters
Introduction
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the discovery and development of novel therapeutic agents.[1] Chromene scaffolds, a class of heterocyclic compounds, have emerged as a promising area of research due to their diverse biological activities, including potent antimicrobial and antifungal properties.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and evaluation of novel chromene esters for their antimicrobial and antifungal efficacy.
The ester functionalization of chromene derivatives can be a strategic approach to enhance cell permeability, a crucial factor for activity against microorganisms with complex and hydrophobic cell walls, such as mycobacteria.[4] This guide emphasizes a systematic, multi-tiered screening approach, beginning with qualitative diffusion assays for primary screening, followed by quantitative determination of minimum inhibitory and lethal concentrations. The protocols herein are grounded in established methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.[5][6]
Section 1: Hierarchical Screening Strategy for Novel Chromene Esters
A logical and resource-efficient approach to screening a library of novel chromene esters is crucial. This hierarchical strategy allows for the rapid identification of promising candidates and the detailed characterization of their antimicrobial profiles.
Caption: Hierarchical screening workflow for novel chromene esters.
Section 2: Primary Screening - Agar Diffusion Assays
Agar diffusion-based assays are cost-effective and widely used for the initial screening of antimicrobial compounds.[1] These methods rely on the diffusion of the test compound through an agar medium to inhibit the growth of a seeded microorganism, resulting in a zone of inhibition.[1][7]
Protocol: Agar Well Diffusion Assay
Principle: This method involves introducing the chromene ester solution into a well cut into the agar. The compound diffuses radially, and its antimicrobial activity is indicated by a clear zone where microbial growth is inhibited.[7]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Stock solutions of novel chromene esters (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent used for dissolving compounds)
-
Incubator
Procedure:
-
Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.
-
Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.[1]
-
Aseptically create wells in the agar using a sterile cork borer.[7]
-
Carefully add a fixed volume (e.g., 50-100 µL) of each chromene ester solution, positive control, and negative control into separate wells.[7]
-
Allow the plates to stand for a pre-incubation period (e.g., 1-2 hours) at room temperature to permit diffusion of the compounds.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm).
Interpretation: The presence of a clear zone of inhibition around the well indicates antimicrobial activity. The diameter of the zone is proportional to the potency of the compound, its solubility, and its diffusion characteristics in the agar.[1]
Section 3: Secondary Screening - Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9] The broth microdilution method is a standardized and quantitative technique for MIC determination.[1][9]
Protocol: Broth Microdilution Assay
Principle: This method involves challenging the test microorganism with serial dilutions of the chromene ester in a liquid growth medium. The MIC is determined by observing the lowest concentration that inhibits visible growth.[10]
Materials:
-
Sterile 96-well microtiter plates
-
Multi-channel micropipettes and sterile tips
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Stock solutions of novel chromene esters
-
Positive and negative controls
-
Microbial inoculum adjusted to the appropriate density (e.g., 5 x 10^5 CFU/mL)
-
Microplate reader (optional, for spectrophotometric reading)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.[11]
-
Add 100 µL of the chromene ester stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard 100 µL from the last well.
-
Inoculate each well (except for the sterility control) with 5 µL of the standardized microbial suspension.[11]
-
Include a growth control well (broth + inoculum) and a sterility control well (broth only).
-
Seal the plate and incubate under appropriate conditions.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).[12][13] The MIC is the lowest concentration of the compound where no visible growth is observed.[8]
-
Optionally, a viability indicator like resazurin can be added. A color change from blue to pink indicates viable cells.[1]
Data Presentation:
| Chromene Ester | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC (µg/mL) of Positive Control |
| CE-001 | S. aureus ATCC 29213 | Gram-positive | 16 | Ciprofloxacin | 0.5 |
| CE-001 | E. coli ATCC 25922 | Gram-negative | 32 | Ciprofloxacin | 0.25 |
| CE-001 | C. albicans ATCC 90028 | N/A (Fungus) | 8 | Fluconazole | 1 |
| CE-002 | S. aureus ATCC 29213 | Gram-positive | >128 | Ciprofloxacin | 0.5 |
| CE-002 | E. coli ATCC 25922 | Gram-negative | 64 | Ciprofloxacin | 0.25 |
| CE-002 | C. albicans ATCC 90028 | N/A (Fungus) | 32 | Fluconazole | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Caption: Workflow for MIC determination via broth microdilution.
Section 4: Tertiary Screening - Determining Cidal vs. Static Activity
While the MIC indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) or fungistatic and fungicidal activity.[14] The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assays are performed to determine the lowest concentration of a compound that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.[9]
Protocol: MBC/MFC Determination
Principle: This assay is an extension of the broth microdilution MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an antibiotic-free agar medium. The MBC/MFC is the lowest concentration from which no microbial growth occurs on the subculture plates.[10]
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (without any antimicrobial agent)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Following the determination of the MIC, select the wells corresponding to the MIC and higher concentrations that showed no visible growth.
-
Aseptically transfer a small aliquot (e.g., 10-20 µL) from each of these selected wells onto a fresh, antibiotic-free agar plate.
-
Streak the aliquot over a section of the plate to ensure the growth of individual colonies.
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
After incubation, count the number of colonies on each streak.
-
The MBC/MFC is the lowest concentration of the chromene ester that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Interpretation:
-
If the MBC/MFC is close to the MIC (e.g., MBC/MIC ratio ≤ 4), the compound is generally considered bactericidal/fungicidal.[15]
-
A significantly higher MBC/MFC than the MIC suggests a bacteriostatic/fungistatic effect.[15]
Section 5: Advanced Screening and Mechanistic Insights
For lead compounds with promising MIC and MBC/MFC values, further investigation into their mechanism of action is warranted. While a detailed exploration is beyond the scope of these initial screening protocols, a brief overview of potential next steps is provided.
Potential Mechanisms of Action for Chromenes: Chromene derivatives have been reported to exert their antimicrobial effects through various mechanisms, including:
-
Inhibition of cell wall synthesis: Some chromenes may interfere with the biosynthesis of peptidoglycan in bacteria.[2]
-
Disruption of DNA replication and synthesis: Targeting essential enzymes involved in these processes can lead to cell death.[2]
-
Inhibition of key enzymes: For fungi, a common target is the sterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[16]
-
Membrane disruption: Some compounds can compromise the integrity of the microbial cell membrane, leading to leakage of cellular contents.[17]
Further Assays:
-
Time-Kill Kinetics Assay: This assay provides information on the rate of microbial killing over time at different concentrations of the compound.[1]
-
ATP Bioluminescence Assay: This rapid and sensitive method measures cell viability by quantifying ATP, an indicator of metabolically active cells.[18][19] A decrease in ATP levels corresponds to cell death.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the systematic antimicrobial and antifungal screening of novel chromene esters. By employing a hierarchical approach, from initial qualitative screening to quantitative determination of inhibitory and cidal concentrations, researchers can efficiently identify and characterize promising lead compounds. Adherence to standardized methodologies and careful interpretation of results are paramount for the successful discovery of new therapeutic agents to combat the growing threat of antimicrobial resistance.
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ATP bioluminescence assay for cell cytotoxicity. (n.d.). BMG LABTECH. Retrieved January 22, 2026, from [Link]
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MBC vs. MIC: What Every Drug Developer Should Know. (2024, May 20). Microbe Investigations. Retrieved January 22, 2026, from [Link]
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Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols: The Role of Building Blocks in the Synthesis of Bioactive Molecules
Abstract
In the landscape of modern drug discovery and medicinal chemistry, the strategic use of molecular building blocks is paramount to the efficient synthesis of novel bioactive molecules. These molecular frameworks, ranging from chiral synthons to privileged scaffolds and bioisosteres, provide a rational and modular approach to constructing complex chemical entities with desired pharmacological properties. This guide offers an in-depth exploration of key classes of building blocks, elucidating their strategic importance and providing detailed protocols for their application. Designed for researchers, scientists, and drug development professionals, this document aims to bridge the gap between theoretical concepts and practical laboratory execution, fostering innovation in the quest for next-generation therapeutics.
Introduction: The Architectural Principles of Bioactive Molecule Design
The journey from a biological hypothesis to a clinically approved drug is a complex, multi-stage process. At its core lies the art and science of medicinal chemistry: the design and synthesis of molecules that can favorably interact with biological targets to elicit a therapeutic effect. The "building block" approach has emerged as a cornerstone of this discipline, offering a modular and efficient strategy to navigate the vastness of chemical space.
This approach is predicated on the use of pre-synthesized, well-characterized molecular fragments that can be systematically combined to create larger, more complex structures. The rationale behind this strategy is multifaceted:
-
Efficiency and Speed: Utilizing pre-validated building blocks significantly accelerates the synthesis of compound libraries for screening and lead optimization.
-
Modularity and Diversity: It allows for the rapid generation of structural analogs by systematically varying the constituent building blocks, facilitating the exploration of structure-activity relationships (SAR).
-
Controlled Introduction of Physicochemical and Pharmacokinetic Properties: Specific building blocks can be chosen to impart desirable properties such as improved solubility, metabolic stability, or target engagement.[1][2]
-
Access to Complex Architectures: It provides access to intricate three-dimensional structures and specific stereochemistries that would be challenging to construct de novo.
This guide will delve into several critical classes of building blocks, providing both the theoretical underpinning of their utility and practical, field-proven protocols for their implementation.
Key Classes of Building Blocks and Their Strategic Applications
Chiral Building Blocks: Mastering Stereochemistry for Enhanced Efficacy and Safety
Chirality, the "handedness" of molecules, is a fundamental concept in biology. Biological systems, being inherently chiral, often exhibit stereoselectivity, meaning that enantiomers (non-superimposable mirror images) of a drug can have vastly different pharmacological and toxicological profiles.[3] The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical control.[3]
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of single-enantiomer drugs.[4][5] Their use is critical for:
-
Improved Therapeutic Index: By administering only the active enantiomer, the therapeutic dose can be lowered, and side effects associated with the inactive or harmful enantiomer can be eliminated.[4]
-
Enhanced Potency: The desired enantiomer will have the correct three-dimensional arrangement to bind effectively to its biological target, leading to higher potency.[3]
-
Simplified Pharmacokinetics: Single-enantiomer drugs often exhibit more predictable absorption, distribution, metabolism, and excretion (ADME) profiles.[3]
The market share of single-enantiomer drugs has been steadily increasing, underscoring the regulatory and scientific imperative to control chirality in drug development.[6]
Protocol 1: Asymmetric Synthesis of a Chiral Amine Building Block via Catalytic Hydrogenation
This protocol describes a general method for the asymmetric hydrogenation of a prochiral imine to yield a chiral amine, a common building block in many pharmaceuticals.
Materials:
-
Prochiral imine (e.g., N-benzylidene-4-methoxyaniline)
-
Chiral catalyst (e.g., [Rh(COD)2]BF4 with a chiral phosphine ligand like (R)-BINAP)
-
Anhydrous, degassed solvent (e.g., Methanol or Toluene)
-
Hydrogen gas (high purity)
-
High-pressure reactor (autoclave)
-
Standard glassware for inert atmosphere chemistry
-
Analytical equipment: Chiral HPLC, NMR spectrometer, Polarimeter
Procedure:
-
Catalyst Preparation (in a glovebox):
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand (e.g., (R)-BINAP) in the anhydrous solvent.
-
Stir the solution at room temperature for 30 minutes to allow for complex formation. The color of the solution may change, indicating catalyst formation.
-
-
Reaction Setup:
-
Transfer the prochiral imine to the high-pressure reactor.
-
Using a cannula, transfer the prepared catalyst solution to the reactor under a positive pressure of inert gas.
-
Seal the reactor according to the manufacturer's instructions.
-
-
Hydrogenation:
-
Purge the reactor with hydrogen gas several times to remove any residual air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the specified time (e.g., 12-24 hours). Reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing by TLC or GC-MS.
-
-
Work-up and Purification:
-
Carefully vent the excess hydrogen from the reactor.
-
Open the reactor and quench the reaction by exposing it to air (this deactivates the catalyst).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Characterization and Enantiomeric Excess (ee) Determination:
-
Confirm the structure of the chiral amine product using 1H NMR and 13C NMR spectroscopy.
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral reagent (e.g., Mosher's acid chloride) followed by NMR analysis.[6]
-
Measure the optical rotation using a polarimeter and compare it to the literature value for the pure enantiomer.
-
Privileged Scaffolds: Leveraging Nature's Pre-validated Frameworks
The term "privileged scaffold" was coined to describe molecular frameworks that are capable of serving as ligands for a diverse array of biological targets.[7] These scaffolds, often found in natural products, represent evolutionary-optimized starting points for drug discovery.[8] By decorating a privileged scaffold with different functional groups, medicinal chemists can rapidly generate libraries of compounds with the potential to interact with various receptors and enzymes.[7][9]
Examples of privileged scaffolds include:
-
Benzodiazepines: Famously known for their anxiolytic and anticonvulsant properties, this scaffold has been shown to bind to a variety of receptors.[7]
-
Indole: A core component of many natural products and pharmaceuticals, the indole scaffold is present in drugs targeting a wide range of conditions.[10]
-
Arylpiperazines: This scaffold is frequently found in central nervous system (CNS) active drugs.[9]
The use of privileged scaffolds can significantly increase the hit rate in screening campaigns and provide a solid foundation for lead optimization.[7]
Caption: The privileged scaffold concept in drug discovery.
Bioisosteres: Fine-Tuning Molecular Properties for Optimal Performance
Bioisosterism is a powerful strategy in medicinal chemistry that involves the replacement of an atom or a functional group with another that has similar physical or chemical properties, with the goal of improving the therapeutic profile of a compound.[2] The concept of bioisosteres, first introduced by Harris Friedman in 1951, allows for the fine-tuning of a molecule's properties without drastically altering its interaction with the biological target.[11][12]
Bioisosteric replacements can be used to:
-
Enhance Potency and Selectivity: By subtly modifying the steric and electronic properties of a molecule.[1][11]
-
Improve Pharmacokinetic (ADME) Properties: Modulating properties like solubility, lipophilicity, and metabolic stability.[2][11][12]
-
Reduce Toxicity: By replacing a toxicophore with a non-toxic bioisostere.[1][13]
-
Navigate Intellectual Property Landscapes: Creating novel chemical entities with similar activity to existing drugs.[13]
A classic example is the replacement of a carboxylic acid group with a tetrazole ring. The tetrazole is a bioisostere of the carboxylic acid, mimicking its acidic properties and ability to form hydrogen bonds, but it is often more metabolically stable and can have better oral bioavailability.[12]
| Original Group | Bioisostere | Rationale for Replacement | Example Application |
| Carboxylic Acid (-COOH) | Tetrazole | Improved metabolic stability, increased lipophilicity, enhanced oral bioavailability.[12] | Angiotensin II receptor blockers (e.g., Losartan).[12] |
| Hydrogen (-H) | Fluorine (-F) | Increased metabolic stability (blocks C-H oxidation), altered pKa, enhanced binding affinity through polar interactions.[11][13] | Fluorinated steroids, various CNS drugs. |
| Amide (-CONH-) | Reverse Amide, 1,2,3-Triazole | Modulated polarity, improved bioavailability, altered hydrogen bonding capacity.[13] | Peptidomimetics. |
| Ester (-COO-) | Amide, 1,3,4-Oxadiazole | Increased metabolic stability against esterases. | Prodrug design. |
sp³-Rich Fragments: Escaping "Flatland" for Improved Drug-likeness
In recent years, there has been a significant push in drug discovery to move away from flat, aromatic, sp²-hybridized molecules and towards more three-dimensional, sp³-rich structures.[14][15] This shift is driven by the observation that an increased fraction of sp³-hybridized carbons (Fsp³) often correlates with improved clinical success rates.[15]
Advantages of sp³-rich building blocks include:
-
Improved Solubility: The non-planar nature of sp³-rich molecules can disrupt crystal packing, leading to better aqueous solubility.[14]
-
Enhanced Metabolic Stability: Saturated carbon centers are generally less susceptible to metabolic oxidation than aromatic rings.[14]
-
Greater Selectivity: The well-defined three-dimensional shape of sp³-rich molecules allows for more specific and directional interactions with protein binding sites, leading to higher selectivity.[14]
-
Access to Novel Chemical Space: They provide opportunities to explore new molecular architectures and escape the often-crowded chemical space of flat, aromatic compounds.
Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating libraries of sp³-rich and structurally diverse small molecules.[14]
Click Chemistry Building Blocks: Forging Robust Connections with High Efficiency
"Click chemistry" is a concept introduced by K. Barry Sharpless that describes a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and can be conducted in benign solvents (ideally water).[16][17] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction and has found widespread application in drug discovery, bioconjugation, and materials science.[17][18][19]
Building blocks containing azide and alkyne functional groups are central to this chemistry. They allow for the rapid and efficient covalent linking of different molecular fragments.[16][17] This is particularly useful for:
-
Fragment-Based Drug Discovery (FBDD): Linking fragment hits together to create more potent lead compounds.[18]
-
Bioconjugation: Attaching drugs or imaging agents to biomolecules like proteins or antibodies.[19]
-
Synthesis of Macrocycles and Peptidomimetics: The robust nature of the triazole linkage formed makes it an excellent surrogate for the amide bond.[20]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fragment Linking
This protocol outlines a general procedure for the CuAAC reaction to link an azide-containing building block with an alkyne-containing building block.
Materials:
-
Azide-functionalized building block
-
Alkyne-functionalized building block
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)
-
Standard laboratory glassware
-
Analytical equipment: LC-MS, NMR spectrometer
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve the azide-functionalized building block (1.0 equivalent) and the alkyne-functionalized building block (1.0-1.2 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
-
Catalyst Preparation and Addition:
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.2-0.5 equivalents).
-
In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1-0.2 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. A color change (e.g., to yellow or orange) may be observed.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, but may be left overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until one of the starting materials is consumed.
-
-
Work-up and Purification:
-
If the product precipitates from the reaction mixture, it can be isolated by filtration.
-
Alternatively, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
-
Characterization:
-
Confirm the structure of the 1,2,3-triazole product using ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the triazole ring is typically indicated by a characteristic singlet in the ¹H NMR spectrum between 7.5 and 8.5 ppm.
-
Caption: Workflow for the CuAAC Click Reaction.
Conclusion and Future Perspectives
The building block approach is an indispensable strategy in the modern medicinal chemist's toolkit. By leveraging the power of chiral synthons, privileged scaffolds, bioisosteres, sp³-rich fragments, and click chemistry building blocks, researchers can navigate the complexities of drug discovery with greater efficiency, precision, and creativity. As our understanding of biology and chemistry deepens, and as new synthetic methodologies emerge, the repertoire of available building blocks will continue to expand. This will undoubtedly open up new avenues for the design and synthesis of innovative bioactive molecules to address unmet medical needs. The continued development of novel, readily accessible, and diverse building blocks will be a key enabler of future breakthroughs in medicine.
References
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
- Application of Bioisosteres in Drug Design. University of California, Irvine.
- The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Bioisosteres in Medicinal Chemistry. Open MedScience.
- What is the role of bioisosterism in drug design?.
- Privileged Scaffolds for Library Design and Drug Discovery. PubMed Central, NIH.
- Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
- Discovery of bioactive molecules from CuAAC click-chemistry-based combinatorial libraries. Future Medicinal Chemistry.
- Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PubMed Central, NIH.
- Chiral Building Blocks Selection. Enamine.
- Synthesis of chiral building blocks for use in drug discovery. PubMed.
- A Recent Concept of Importance: Click Chemistry. International Journal of Research in Engineering and Science.
- Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their applic
- Application Notes and Protocols for the Synthesis of Fsp3-Rich Fragments in Drug Discovery. Benchchem.
- A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry.
- Natural product derived privileged scaffolds in drug discovery. PubMed.
- Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction.
- Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction. Bentham Science Publishers.
- Emergent synthetic methods for the modular advancement of sp3-rich fragments.
Sources
- 1. openmedscience.com [openmedscience.com]
- 2. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 3. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 4. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Building Blocks Selection - Enamine [enamine.net]
- 7. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ctppc.org [ctppc.org]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pcbiochemres.com [pcbiochemres.com]
- 17. Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application [ajgreenchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
Welcome to the technical support center for the synthesis of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis.
The synthesis of substituted chromenes is a cornerstone in medicinal chemistry due to their prevalence in biologically active compounds.[1] The target molecule, this compound, presents unique challenges due to the electronic effects of the dichloro-substituents on the salicylaldehyde precursor. This guide provides a framework for understanding the reaction mechanism, optimizing conditions, and resolving common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Issue: Low or No Product Yield
Q1: My reaction has resulted in a very low yield or has failed completely. What are the primary factors I should investigate?
A1: Low or no yield in this synthesis typically points to one of three areas: reagent quality, reaction conditions, or the choice of catalyst. The synthesis of chromenes from salicylaldehydes can be sensitive, and the presence of two electron-withdrawing chlorine atoms on the salicylaldehyde ring adds a layer of complexity.[2]
-
Reagent Purity and Stability:
-
3,5-Dichlorosalicylaldehyde: This starting material can be susceptible to oxidation. Ensure it is pure and, if necessary, recrystallize from a suitable solvent like aqueous ethanol before use. The purity of the aldehyde is paramount as impurities can inhibit the catalyst or lead to side reactions.[3]
-
Methyl Acrylate: This reagent can polymerize over time, especially when exposed to light or heat. Use freshly distilled or inhibitor-free methyl acrylate for best results.
-
Solvent and Base: Ensure solvents are anhydrous, as water can interfere with the base and quench reactive intermediates. The base itself should be of high purity and handled under an inert atmosphere if it is hygroscopic.
-
-
Reaction Conditions:
-
Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to polymerization of the methyl acrylate or decomposition of the product. A systematic approach to optimizing the temperature is recommended. Start at a moderate temperature (e.g., 60-80 °C) and adjust based on reaction monitoring.[4]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times might not necessarily increase the yield and can lead to the formation of byproducts.[5]
-
-
Catalyst Selection and Activity:
-
The choice of a tertiary amine or phosphine catalyst is critical in the Baylis-Hillman reaction, which is a key step in this synthesis.[6][7] DABCO (1,4-diazabicyclo[2.2.2]octane) is a commonly used catalyst.[8] Ensure the catalyst is not deactivated. If you suspect catalyst deactivation, use a fresh batch.
-
The amount of catalyst can also be optimized. Typically, 10-30 mol% is used.
-
Q2: I am observing the formation of multiple byproducts in my reaction mixture. What are the likely side reactions, and how can I minimize them?
A2: The formation of byproducts is a common issue. The primary side reactions in this synthesis include the self-condensation of the salicylaldehyde, polymerization of methyl acrylate, and the formation of a stable Baylis-Hillman adduct that fails to cyclize.
-
Polymerization of Methyl Acrylate: As mentioned, this is a frequent problem. Using a freshly opened or distilled bottle of methyl acrylate is the most effective solution. Adding a radical inhibitor like hydroquinone can also be considered, but this may interfere with the desired reaction.
-
Formation of a Stable Baylis-Hillman Adduct: The initial step of the reaction is the formation of a Baylis-Hillman adduct between the 3,5-dichlorosalicylaldehyde and methyl acrylate.[9] The subsequent intramolecular cyclization to form the chromene can be slow. If this adduct is the major species observed, it may indicate that the conditions are not optimal for the cyclization step. Increasing the temperature or changing the solvent to one that better solubilizes the intermediate might be necessary.
-
Self-Condensation of Salicylaldehyde: While less common under these conditions, it's a possibility, especially with certain bases.[10] Ensuring a stoichiometric or slight excess of methyl acrylate can help favor the desired reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this chromene synthesis?
A1: The synthesis of this compound from 3,5-dichlorosalicylaldehyde and methyl acrylate typically proceeds via a tandem Baylis-Hillman reaction and subsequent intramolecular oxa-Michael addition.[11][12]
-
Baylis-Hillman Reaction: A nucleophilic catalyst, such as DABCO, adds to the methyl acrylate to form a zwitterionic intermediate. This intermediate then acts as a nucleophile and attacks the carbonyl carbon of the 3,5-dichlorosalicylaldehyde.[6]
-
Proton Transfer and Catalyst Elimination: A series of proton transfers and the elimination of the catalyst results in the formation of a functionalized allylic alcohol, the Baylis-Hillman adduct.
-
Intramolecular Oxa-Michael Addition: The hydroxyl group of the salicylaldehyde moiety then undergoes an intramolecular conjugate addition to the α,β-unsaturated ester.
-
Tautomerization: A final tautomerization step yields the stable 2H-chromene ring system.
Q2: How do the dichloro-substituents affect the reaction?
A2: The two chlorine atoms are strong electron-withdrawing groups. Their presence on the aromatic ring has two main effects:
-
Increased Electrophilicity of the Aldehyde: The electron-withdrawing nature of the chlorine atoms makes the carbonyl carbon of the salicylaldehyde more electrophilic and thus more reactive towards nucleophilic attack. This can accelerate the initial Baylis-Hillman reaction.[2]
-
Increased Acidity of the Phenolic Proton: The chlorine atoms also increase the acidity of the phenolic hydroxyl group. This can influence the rate of the final cyclization step.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of the reaction.[5] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to resolve the starting materials, intermediate, and product. Visualize the spots under UV light.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups like the ester carbonyl and the C=C double bond of the chromene ring.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Experimental Protocols and Data
Optimized Synthesis Protocol
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichlorosalicylaldehyde (1.0 eq).
-
Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by methyl acrylate (1.2 eq) and DABCO (0.2 eq).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Table 1: Comparison of Reaction Conditions
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DABCO (20) | Acetonitrile | 80 | 18 | ~75 |
| DBU (20) | THF | 60 | 24 | ~60 |
| Piperidine (20) | Ethanol | Reflux | 12 | ~65[5] |
| No Catalyst | Acetonitrile | 80 | 48 | <10 |
Note: Yields are approximate and can vary.
Visualizing the Process
Reaction Mechanism
Caption: Key steps in the synthesis.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield.
References
-
Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20, 3892-3896. Available at: [Link]
-
Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Sridhar, M. A., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Molecular Crystals and Liquid Crystals, 628(1), 262-269. Available at: [Link]
-
Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. (2020). MDPI. Available at: [Link]
-
Baylis-Hillman Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. (2012). ResearchGate. Available at: [Link]
-
Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. (2023). National Institutes of Health. Available at: [Link]
-
Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives. (n.d.). ProQuest. Available at: [Link]
-
Jalili, Z., Tayebee, R., & Zonoz, F. M. (2021). Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO3/ZnO@NH2-EY nanocatalyst. RSC Advances, 11(34), 20957-20968. Available at: [Link]
-
Baylis–Hillman reaction. (n.d.). Wikipedia. Available at: [Link]
-
Methyl 2-oxo-2H-chromene-3-carboxylate. (2012). ResearchGate. Available at: [Link]
-
Application of Baylis-Hillman Methodology in the Direct Construction of Chromone Derivatives. (n.d.). ResearchGate. Available at: [Link]
- Synthesis of substituted salicylaldehyde derivatives. (2013). Google Patents.
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
Applications of Knoevenagel condensation reaction in the total synthesis of natural products. (n.d.). ResearchGate. Available at: [Link]
-
The Baylis-Hillman entrée to heterocyclic systems — the Rhodes contribution. (2004). South African Journal of Science, 100, 545-548. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]
- 5. uomphysics.net [uomphysics.net]
- 6. Baylis-Hillman Reaction [organic-chemistry.org]
- 7. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 8. journals.co.za [journals.co.za]
- 9. researchgate.net [researchgate.net]
- 10. CN103228137A - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
Welcome to the technical support guide for the purification of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. Given that this is a specialized chemical intermediate, this guide synthesizes established chemical principles and field-proven insights from the purification of structurally related chromene derivatives and dichlorinated aromatic compounds.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the expected physical properties of this compound and how do they influence the purification strategy?
As a dichlorinated aromatic ester, this compound is expected to be a solid at room temperature with low to moderate polarity. Its solubility is likely to be poor in water and higher in common organic solvents such as dichloromethane, ethyl acetate, and acetone. The two chlorine atoms significantly increase the molecular weight and can enhance crystallinity, making recrystallization a potentially effective purification method. The ester functionality provides a handle for purification via chromatography, with the polarity being a key factor in solvent system selection.
FAQ 2: What are the most common impurities I should expect when synthesizing this compound?
The impurities will largely depend on the synthetic route employed. However, common impurities in the synthesis of chromene derivatives include:
-
Unreacted starting materials: Such as the corresponding substituted salicylaldehyde and a malonic acid derivative.
-
Side-products: Arising from incomplete cyclization, hydrolysis of the ester, or over-reaction.
-
Residual catalysts and reagents: From the reaction workup.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the number and polarity of the impurities, which will guide the choice of purification technique.
FAQ 3: Which purification technique is the most suitable for this compound?
The choice of purification technique depends on the impurity profile and the desired scale of purification.
-
For moderately pure crude material (>85%): Recrystallization is often the most efficient method for removing minor impurities and obtaining highly crystalline material.
-
For complex mixtures or closely related impurities: Flash column chromatography is the preferred method. It offers high resolution and is scalable.
-
For achieving the highest purity (>99.5%): Preparative High-Performance Liquid Chromatography (prep-HPLC) may be necessary, especially for removing isomeric impurities.
The following diagram illustrates a general decision-making workflow for selecting the appropriate purification technique.
Caption: Decision workflow for purification.
Part 2: Troubleshooting Guides
Troubleshooting Issue 1: Recrystallization yields are very low.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Solvent is too good | Select a solvent in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures. | The principle of recrystallization relies on a significant difference in solubility at different temperatures. If the compound is too soluble at room temperature, it will not precipitate out effectively upon cooling. |
| Too much solvent used | Use the minimum amount of hot solvent required to fully dissolve the crude product. | Using an excessive volume of solvent will keep the compound in solution even after cooling, leading to poor recovery. |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. | Rapid cooling can lead to the formation of small, impure crystals or an oil. Slow cooling promotes the growth of larger, purer crystals. |
Troubleshooting Issue 2: The compound does not separate well from an impurity during column chromatography.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate solvent system | Perform a systematic TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation (ΔRf > 0.2). | The choice of eluent is critical for achieving separation on a silica gel column. The polarity of the solvent system needs to be optimized to allow for differential migration of the compound and its impurities. |
| Column overloading | Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight). | Overloading the column leads to broad peaks and poor separation as the stationary phase becomes saturated. |
| Column packing issues | Ensure the column is packed uniformly without any cracks or channels. | A poorly packed column will result in uneven solvent flow and band broadening, leading to co-elution of compounds. |
Part 3: Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude material in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to identify a suitable single or binary solvent system.
-
Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Hot): If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal Rf value for the target compound is between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
The following diagram illustrates the general workflow for flash column chromatography.
Caption: Flash column chromatography workflow.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (A general, widely respected text on laboratory techniques). [Link]
Technical Support Center: Esterification of 6,8-Dichloro-2H-chromene-3-carboxylic acid
Welcome to the technical support center for the esterification of 6,8-dichloro-2H-chromene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 6,8-dichloro-2H-chromene-3-carboxylic acid esters. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize your yield of the desired product, and ensure the integrity of your results.
I. Understanding the Core Reaction: Esterification
The esterification of 6,8-dichloro-2H-chromene-3-carboxylic acid is a crucial step in the synthesis of various biologically active molecules.[1] The primary goal is to convert the carboxylic acid functional group into an ester. This is typically achieved through several methods, each with its own set of advantages and potential pitfalls. The two most common approaches are Fischer esterification and acid chloride-mediated esterification.
Fischer Esterification
This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).[2][3][4] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water that is formed as a byproduct.[2][3][4][5][6]
Acid Chloride-Mediated Esterification
An alternative route is to first convert the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8][9][10] The resulting acid chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like triethylamine, to yield the desired ester.[7] This method is often preferred for its higher reactivity and ability to proceed under milder conditions.[11]
II. Troubleshooting Guide & FAQs: Common Side Reactions
This section addresses specific issues you may encounter during the esterification of 6,8-dichloro-2H-chromene-3-carboxylic acid, presented in a question-and-answer format.
FAQ 1: My reaction is sluggish, and the yield of the ester is low. What are the likely causes and how can I improve it?
Answer:
Low conversion and poor yields in the esterification of 6,8-dichloro-2H-chromene-3-carboxylic acid can stem from several factors, primarily related to the chosen method and reaction conditions.
For Fischer Esterification:
-
Insufficient Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3][4] Ensure you are using a catalytic amount of a strong acid.
-
Equilibrium Not Shifted: Fischer esterification is a reversible reaction.[2][3][4][5][6] To drive the equilibrium towards the product side, you must either use a large excess of the alcohol reactant or remove the water formed during the reaction.[2][3][4][5][6] The use of a Dean-Stark apparatus is a common and effective method for water removal.[2][5]
-
Steric Hindrance: While the 6,8-dichloro-2H-chromene-3-carboxylic acid itself has a specific structure, the choice of alcohol can significantly impact the reaction rate. Sterically hindered alcohols will react more slowly.[11]
For Acid Chloride-Mediated Esterification:
-
Incomplete Acid Chloride Formation: The conversion of the carboxylic acid to the acid chloride is a critical first step. Ensure complete reaction with the chlorinating agent (e.g., thionyl chloride). This can be monitored by the cessation of gas evolution (SO₂ and HCl).[8][12]
-
Degradation of Acid Chloride: Acid chlorides are highly reactive and can be sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Base: When reacting the acid chloride with the alcohol, a base is typically used to neutralize the HCl generated.[7] If the base is omitted or insufficient, the acidic conditions can lead to side reactions or inhibit the reaction.
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure all reagents, especially the alcohol and any solvents, are anhydrous.
-
Optimize Catalyst Loading (Fischer): If using Fischer esterification, consider a slight increase in the acid catalyst concentration.
-
Ensure Water Removal (Fischer): If not already in use, employ a Dean-Stark trap or molecular sieves to remove water.
-
Confirm Acid Chloride Formation: Before adding the alcohol, ensure the conversion to the acid chloride is complete. This can sometimes be inferred by a change in the reaction mixture's appearance or by carefully monitoring gas evolution.
-
Control Temperature: For acid chloride formation, the reaction with thionyl chloride is often performed at reflux.[10] The subsequent reaction with the alcohol is typically carried out at a lower temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.
FAQ 2: I am observing a significant amount of an N-acylurea byproduct when using a carbodiimide coupling agent. Why is this happening and how can I prevent it?
Answer:
The formation of an N-acylurea is a known side reaction when using carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) for esterification.[13] This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, undergoes an intramolecular rearrangement instead of reacting with the alcohol.[13]
Causality:
This rearrangement is more likely to occur with sterically hindered alcohols or when the concentration of the alcohol is low.[11] The O-acylisourea intermediate is relatively stable and, if it does not encounter an alcohol molecule in a timely manner, it can rearrange to the more stable N-acylurea.
Prevention Strategies:
-
Use a Nucleophilic Catalyst: The addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly suppress N-acylurea formation.[11] DMAP reacts with the O-acylisourea to form a highly reactive acylpyridinium salt, which is more readily attacked by the alcohol.
-
Control Stoichiometry: Use a slight excess of the alcohol to increase the probability of the desired intermolecular reaction.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes slow down the rate of the intramolecular rearrangement relative to the intermolecular esterification.
FAQ 3: My final product is contaminated with a chlorinated byproduct. Where could this be coming from?
Answer:
Unwanted chlorination is a potential side reaction, particularly when using thionyl chloride to generate the acid chloride.
Potential Sources:
-
Reaction with the Chromene Ring: While the 2H-chromene ring is relatively stable, harsh conditions (e.g., prolonged heating at high temperatures in the presence of excess thionyl chloride) could potentially lead to electrophilic chlorination on the aromatic ring, although this is less common.
-
Reaction with the Solvent: If using a chlorinated solvent like dichloromethane (DCM), there is a possibility of side reactions, especially under forcing conditions.[14] However, DCM is generally considered a stable solvent for these reactions.
Troubleshooting and Prevention:
-
Control Thionyl Chloride Stoichiometry: Use the minimum amount of thionyl chloride required for complete conversion of the carboxylic acid to the acid chloride. A slight excess (e.g., 1.1-1.5 equivalents) is often sufficient.
-
Moderate Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times during the acid chloride formation step. Refluxing in neat thionyl chloride is a common procedure, but the time should be optimized.[10]
-
Purification: Careful purification of the final product by column chromatography or recrystallization is essential to remove any chlorinated impurities.
FAQ 4: I am concerned about the stability of the 2H-chromene ring under the acidic conditions of Fischer esterification. Is ring opening or rearrangement a concern?
Answer:
The stability of the 2H-chromene ring is a valid consideration. While generally stable, prolonged exposure to strong acids and high temperatures could potentially lead to side reactions.
Potential Side Reactions:
-
Ring Opening: In theory, the ether linkage in the chromene ring could be susceptible to cleavage under harsh acidic conditions, although this is not a commonly reported side reaction for this specific substrate under standard esterification conditions.
-
Rearrangement: Acid-catalyzed rearrangements of the chromene skeleton are possible, but typically require more specialized conditions or catalysts.[15][16]
Minimizing the Risk:
-
Use Mild Acid Catalysts: Consider using a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), which can be effective for esterification while being less harsh than sulfuric acid.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions. Use the lowest effective temperature.
-
Consider Alternative Methods: If ring stability is a significant concern, the acid chloride-mediated esterification is a milder alternative that avoids the use of strong acids at high temperatures.
FAQ 5: Could decarboxylation be a competing reaction?
Answer:
Decarboxylation, the loss of CO₂, is a potential side reaction for some carboxylic acids, particularly when heated.[17][18] For 6,8-dichloro-2H-chromene-3-carboxylic acid, the stability of the molecule makes spontaneous decarboxylation under typical esterification conditions unlikely. Decarboxylation of aromatic carboxylic acids usually requires very high temperatures or specific catalysts that are not present in a standard esterification reaction.[17] Therefore, this is generally not a primary concern.
III. Experimental Protocols and Data
Protocol 1: Fischer Esterification
This protocol provides a general procedure for the esterification of 6,8-dichloro-2H-chromene-3-carboxylic acid using the Fischer method.
Materials:
-
6,8-Dichloro-2H-chromene-3-carboxylic acid
-
Alcohol (e.g., ethanol, methanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Organic Solvent (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 6,8-dichloro-2H-chromene-3-carboxylic acid (1.0 eq).
-
Add the desired alcohol in large excess (can also be used as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If the alcohol is a low-boiling solvent, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Acid Chloride-Mediated Esterification
This protocol details the two-step process of forming the acid chloride followed by esterification.
Materials:
-
6,8-Dichloro-2H-chromene-3-carboxylic acid
-
Thionyl Chloride (SOCl₂)
-
Alcohol (e.g., ethanol, methanol)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Step 1: Acid Chloride Formation
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve 6,8-dichloro-2H-chromene-3-carboxylic acid (1.0 eq) in a minimal amount of anhydrous DCM (optional, the reaction can also be run neat).
-
Carefully add thionyl chloride (1.2 - 2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir until the evolution of gas (SO₂ and HCl) ceases. This indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap to capture the corrosive vapors.
Step 2: Esterification
-
Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the desired alcohol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the alcohol/triethylamine solution dropwise to the cold acid chloride solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Ester Yield | Incomplete reaction, unfavorable equilibrium (Fischer), side reactions. | Use excess alcohol or remove water (Fischer), ensure complete acid chloride formation, use a nucleophilic catalyst (carbodiimide), optimize temperature and reaction time. |
| N-acylurea Formation | Intramolecular rearrangement of O-acylisourea intermediate. | Add a catalytic amount of DMAP. |
| Chlorinated Byproducts | Over-chlorination by thionyl chloride. | Use a minimal excess of thionyl chloride, moderate reaction conditions. |
| Chromene Ring Instability | Harsh acidic conditions. | Use a milder acid catalyst, optimize reaction time and temperature, consider the acid chloride method. |
IV. Visualizing Reaction Pathways
To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key mechanistic pathways.
Desired Esterification Pathways
Caption: Mechanism of Fischer Esterification.
Caption: Acid Chloride Mediated Esterification Pathway.
Common Side Reaction Pathway
Caption: Competing pathways in carbodiimide-mediated esterification.
V. Conclusion
The successful esterification of 6,8-dichloro-2H-chromene-3-carboxylic acid is readily achievable with careful consideration of the reaction methodology and potential side reactions. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and purity of their syntheses. Always remember that monitoring the reaction progress and performing thorough purification are key to obtaining high-quality material.
VI. References
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide and 4-Dialkylaminopyridines. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer Esterification Reaction. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions. Retrieved from [Link]
-
Google Patents. (n.d.). CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate. Retrieved from
-
The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Retrieved from [Link]
-
Google Patents. (n.d.). EP0037353A1 - Process for the etherification of phenols. Retrieved from
-
ACS Publications. (2022). Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
PubChem. (n.d.). Chromone-3-carboxylic acid. Retrieved from [Link]
-
MSU Chemistry. (2015). Catalytic Synthesis of 2H-Chromenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Retrieved from [Link]
-
Google Patents. (2020). US 11555023 B2 - PROCESS FOR THE DIFFERENTIAL SOLUBILITY-DRIVEN ASYMMETRIC TRANSFORMATION OF SUBSTITUTED 2H-CHROMENE-3-CARBOXYLIC ACIDS. Retrieved from
-
The Organic Chemistry Tutor. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]
-
Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Boronic acid/Brønsted acid co-catalyst systems for the synthesis of 2H-chromenes from phenols and α,β-unsaturated carbonyls. Retrieved from [Link]
-
Google Patents. (n.d.). US4487975A - Etherification of phenols. Retrieved from
-
ResearchGate. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]
-
YouTube. (2022). A-Level H2 Chemistry: Esterification of Phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
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Optimization of reaction conditions for chromene synthesis (temperature, catalyst, solvent)
Welcome to the technical support center for the synthesis of chromene derivatives. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of optimizing reaction conditions. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing chromene synthesis?
A1: The three core parameters that significantly influence the outcome of a chromene synthesis are temperature, the choice of catalyst, and the solvent system. These factors are often interdependent and require careful optimization to achieve high yields and purity.
Q2: How does temperature affect the rate and selectivity of chromene synthesis?
A2: Temperature plays a crucial role in reaction kinetics. Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts and impurities.[1][2][3] In some cases, lower temperatures may be necessary to enhance selectivity towards the desired chromene isomer.[1] It is essential to find the optimal temperature that balances reaction speed and product purity.
Q3: What are the common types of catalysts used for chromene synthesis?
A3: A wide variety of catalysts can be employed for chromene synthesis, and the choice depends on the specific reaction pathway. These can be broadly categorized as:
-
Acid catalysts: Such as HCl, H₂SO₄, and polyphosphoric acid are frequently used.[1]
-
Base catalysts: Including piperidine, triethylamine, K₂CO₃, and DABCO, are also common.[4][5]
-
Organocatalysts: L-proline and thiourea derivatives have gained prominence for their ability to promote enantioselective synthesis.[4][6]
-
Metal catalysts: Including nanoparticles like Fe₃O₄ and complexes of gold, iron, and copper, offer high efficiency and, in some cases, reusability.[4][7]
-
Green catalysts: Eco-friendly options like ionic liquids and biocatalysts (e.g., lipases) are being increasingly explored.[3][8][9]
Q4: How does the choice of solvent impact the reaction yield and purity?
A4: The solvent's polarity is a key factor. Polar protic solvents like ethanol and water, or mixtures thereof, often provide good yields by facilitating the dissolution of reactants and stabilizing transition states.[5][10][11] In some instances, polar aprotic solvents such as acetonitrile or DMF may be suitable.[5] Interestingly, solvent-free conditions have also been reported to be highly effective, offering a greener alternative and sometimes leading to excellent yields.[8][12]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you might encounter during your chromene synthesis experiments.
Issue 1: Low or No Product Yield
Q: My chromene synthesis reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common frustration in organic synthesis. The underlying cause often lies in one or more of the following areas:
1. Suboptimal Reaction Temperature:
-
Explanation: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. Conversely, the desired product or catalyst might be degrading at elevated temperatures.
-
Troubleshooting Steps:
-
Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS.
-
Decrease Temperature: If you suspect product or catalyst decomposition at higher temperatures, try running the reaction at a lower temperature for a longer duration.[1]
-
Microwave Irradiation: Consider using microwave-assisted synthesis, which can significantly reduce reaction times and improve yields by promoting efficient and uniform heating.[1]
-
2. Inappropriate Catalyst or Catalyst Inactivation:
-
Explanation: The chosen catalyst may not be active enough for your specific substrates, or it may be poisoned by impurities in the reactants or solvent. The catalyst loading might also be insufficient.
-
Troubleshooting Steps:
-
Screen Different Catalysts: If a weak base like piperidine is ineffective, consider more potent alternatives like L-proline, DBU, or a suitable Lewis acid.[5][13] A wide range of catalysts have been successfully employed in chromene synthesis.[4]
-
Optimize Catalyst Loading: An insufficient amount of catalyst can lead to an incomplete reaction. Systematically increase the catalyst loading (e.g., from 5 mol% to 20 mol%) to find the optimal concentration.[13][14]
-
Ensure Purity of Reactants: Use purified reactants and dry solvents to avoid catalyst deactivation.[13]
-
3. Unsuitable Solvent:
-
Explanation: The solvent's polarity can dramatically affect the solubility of reactants and the stability of intermediates.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities. Polar protic solvents like ethanol or ethanol/water mixtures are often a good starting point.[5][10][11] Aprotic solvents like THF and acetonitrile, or even non-polar solvents like toluene, may be effective for specific reactions.[11][15]
-
Solvent-Free Conditions: Explore running the reaction under solvent-free conditions, which can be surprisingly effective and environmentally friendly.[8][12]
-
Workflow for Troubleshooting Low Yield:
Caption: A workflow for diagnosing and resolving low product yield.
Issue 2: Formation of Significant Impurities and Byproducts
Q: My reaction produces the desired chromene, but it is contaminated with significant amounts of impurities. How can I identify and minimize these byproducts?
A: The formation of byproducts is a common challenge that can complicate purification and reduce the overall yield.
1. Identification of Common Byproducts:
-
Self-Condensation Products: Aldehyd starting materials can undergo self-condensation, especially under basic conditions.[1]
-
Knoevenagel Adducts: The initial intermediate from the reaction of an aldehyde and a methylene-active compound may not proceed to the final cyclized product.
-
Isomeric Chromenes: Depending on the substitution pattern of the reactants, the formation of isomeric chromenes (e.g., 4H-chromenes vs. 2H-chromenes) can occur.[16]
-
Benzofuran Formation: In certain metal-catalyzed reactions, a competing 5-exo-dig cyclization can lead to benzofuran byproducts instead of the desired 6-endo-dig cyclization for chromene synthesis.[7][16]
2. Strategies for Minimizing Byproduct Formation:
-
Stoichiometry Control: Carefully control the molar ratios of your reactants. A slight excess of one reactant may favor the desired reaction pathway.[1]
-
Temperature Adjustment: Lowering the reaction temperature can often reduce the rate of side reactions, thereby increasing the selectivity for the desired product.[1]
-
Catalyst Selection: The choice of catalyst can profoundly influence the reaction's regioselectivity and chemoselectivity. For instance, using specific iron(III) chloride catalysts with aniline as an additive can improve selectivity for chromene over benzofuran formation.[7][16]
-
Order of Addition: In some cases, the order in which the reactants are added can influence the product distribution.
3. Effective Purification Techniques:
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating chromene derivatives from impurities. A gradient elution using a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically employed.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1]
Logical Flow for Managing Impurities:
Caption: A systematic approach to identifying and minimizing impurities.
Data Summary: Optimized Conditions for Chromene Synthesis
The following table summarizes optimized conditions for the synthesis of 2-amino-4H-chromenes via a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenolic component, based on literature reports.
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN) | Ethanol/Water | Reflux | ~80-95 | [5] |
| L-Proline | Ethanol/Water | 60 | ~96 | [13] |
| Fe₃O₄@SiO₂@Mel@DABCO | Ethanol/Water | 25 | 84-98 | [14] |
| Piperidine | Ethanol | Reflux | High | [17] |
| None (Catalyst-Free) | Ethanol | Room Temperature | Good to Excellent | [4] |
| None (Solvent-Free) | 90 | ~95 | [13] |
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-aryl-4H-chromene-3-carbonitrile
This protocol is a generalized procedure based on common methodologies. Optimization for specific substrates is recommended.
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the phenolic component (e.g., resorcinol, naphthol) (1.0 mmol) in the chosen solvent (5-10 mL).
-
Catalyst Addition: Add the selected catalyst (e.g., 10 mol% of Ceric Ammonium Nitrate[5] or 20 mol% of L-proline[13]).
-
Reaction Execution:
-
Conventional Heating: Stir the reaction mixture at the optimized temperature (e.g., 60 °C or reflux) for the required time (typically 1-5 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Microwave Irradiation: Place the sealed reaction vessel in a microwave reactor and irradiate at a set temperature and power for a shorter duration (typically 5-30 minutes).
-
-
Work-up and Isolation:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid product by filtration.
-
If no solid forms, pour the reaction mixture into ice-cold water and stir until a precipitate appears.
-
Wash the crude product with cold water and ethanol.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure chromene derivative.
-
Alternatively, purify the crude product by silica gel column chromatography.
-
References
-
Revue Roumaine de Chimie. (n.d.). ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of synthesis of Chromene derivative. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). One-Pot Multicomponent Synthesis of 2H-Chromene Derivative, Kinetics, and Thermodynamic Studies Using a Stopped-Flow Technique in Combination with Theoretical Computation Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of chromenederivatives. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Catalytic Synthesis of 2H-Chromenes. Retrieved from [Link]
-
Slideshare. (n.d.). Chromene: Synthesis and Medicinal properties. Retrieved from [Link]
-
Chemical Methodologies. (n.d.). High-performance Fe3O4@SiO2@Mel@DABCO Catalyst for Synthesis of Chromene Derivatives. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol. Retrieved from [Link]
-
JETIR. (n.d.). Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a catalyst. Retrieved from [Link]
-
RSC Publishing. (2021). One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate. Retrieved from [Link]
-
Springer Link. (2017). Organocatalytic Fluorogenic Synthesis of Chromenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the multicomponent synthesis of 4H-chromene derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of catalyst charge and solvent for the synthesis of compound 4b. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on the synthesis of functionalized 4H-Chromenes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 2H-chromenes: recent advances and perspectives. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the synthesis of indolyl 4H-chromene. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of solvent on the synthesis of the benzo[f]chromene derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultrasound-assisted synthesis and biological significance of substituted 4H-chromene-3-carbonitrile using greenery approaches. Retrieved from [Link]
-
PubMed. (n.d.). Expeditious solvent-free synthesis of chromene derivatives via three-component reactions of N-nucleophiles. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. Retrieved from [Link]
-
Bohrium. (n.d.). Synthesis and X-ray crystal structures of polyfunctionalized 4H-chromene derivatives via tricomponent reaction with Knoevenagel adducts as intermediates in aqueous medium. Retrieved from [Link]
-
IntechOpen. (2024). Recent advances in the synthesis chromenes and its derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of functional 4H-chromenes from phenols and acetophenones under solvent- and metal-free conditions. Retrieved from [Link]
-
Prezi. (2026). Green Synthesis of Chromene Derivatives via Multicomponent Reactions involving β-Naphthol. Retrieved from [Link]
-
Reddit. (2025). RCM Troubleshooting. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol – Oriental Journal of Chemistry [orientjchem.org]
- 5. jetir.org [jetir.org]
- 6. Organocatalytic Fluorogenic Synthesis of Chromenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
How to avoid hydrolysis of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
Technical Support Center: 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
From the desk of the Senior Application Scientist
Welcome to the technical support guide for this compound. This molecule is a valuable building block in the synthesis of novel bioactive compounds and other complex organic structures.[1] However, its unique structure, containing both a methyl ester and a vinyl ether, makes it particularly susceptible to hydrolysis. This guide is designed to provide you, our fellow researchers, with a deep understanding of the challenges involved and to offer field-proven strategies to ensure the integrity of your material and the success of your experiments. Our goal is to move beyond simple instructions and explain the fundamental chemical principles, empowering you to make informed decisions in the lab.
Section 1: Understanding the Vulnerability of the Molecule
The stability of this compound is compromised by two primary functional groups that are sensitive to water, especially in the presence of acid or base catalysts.
-
Methyl Ester Group: Esters are susceptible to hydrolysis, a reaction where water acts as a nucleophile to cleave the ester bond, yielding a carboxylic acid and an alcohol (methanol in this case).[2][3] This reaction can be catalyzed by both acids and bases.[4][5]
-
Base-catalyzed hydrolysis (Saponification): This process is typically fast and irreversible.[2] Hydroxide ions directly attack the carbonyl carbon, leading to the formation of a carboxylate salt.[2]
-
Acid-catalyzed hydrolysis: This is a reversible equilibrium reaction.[3][4][5] The presence of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.
-
-
2H-Chromene (Vinyl Ether) Moiety: The vinyl ether within the chromene ring system is also prone to acid-catalyzed hydrolysis. The generally accepted mechanism involves the rate-determining protonation of the vinyl group's β-carbon.[6][7] This generates a resonance-stabilized carbocation that is rapidly attacked by water, ultimately leading to the cleavage of the ether linkage.[6][8]
Because of these two vulnerable sites, maintaining anhydrous (water-free) conditions is paramount for the successful use and storage of this compound.[9]
Section 2: Frequently Asked Questions (FAQs) - Proactive Handling & Storage
Q1: What is the primary cause of degradation for this compound?
A1: The primary cause is hydrolysis, which is the chemical breakdown of the compound by reaction with water.[10] Both the methyl ester and the vinyl ether functionalities are susceptible. Even trace amounts of moisture in solvents, reagents, or on glassware can initiate this degradation.
Q2: How should I store the solid compound to ensure long-term stability?
A2: Store the solid compound in a tightly sealed vial, preferably in a desiccator containing a fresh drying agent (e.g., Drierite®, silica gel).[11][12] For optimal stability, especially for long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing and store it in a cool, dark place.[13]
Q3: What are the visual or analytical signs of hydrolysis?
A3: Visually, you may not see any change. Analytically, the most common signs are:
-
TLC Analysis: Appearance of a new, more polar spot (the carboxylic acid product) that may streak.
-
NMR Spectroscopy: In ¹H NMR, you might observe the disappearance of the methyl ester singlet (around 3.8-3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
-
HPLC/LC-MS: A new peak with a shorter retention time (due to increased polarity) will appear in the chromatogram, corresponding to the hydrolyzed product(s).
Q4: Which solvents are safe to use for dissolving this compound?
A4: Always use high-purity, anhydrous solvents.[14][15] Solvents packaged under an inert atmosphere with low specified water content (<50 ppm) are highly recommended.[16] If you are unsure of the solvent quality, it should be freshly dried using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column).
| Recommended Solvents | Drying Agent (for lab preparation) | Comments |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | Good general-purpose solvent. |
| Tetrahydrofuran (THF) | Sodium/benzophenone | Be cautious of peroxide formation. Use freshly distilled. |
| Toluene | Sodium/benzophenone or CaH₂ | Higher boiling point, useful for reactions at elevated temps. |
| Acetonitrile (MeCN) | Calcium hydride (CaH₂) | A polar aprotic solvent suitable for many reactions. |
| N,N-Dimethylformamide (DMF) | Molecular sieves (4Å) | Dry thoroughly; can contain amine impurities. |
Q5: Can I use protic solvents like methanol or ethanol?
A5: It is strongly discouraged. Protic solvents can participate in transesterification (if using an alcohol) or directly contribute to hydrolysis. If a reaction requires a protic solvent, the experiment must be carefully designed to minimize contact time and temperature, and rigorous controls must be in place to assess the stability of the starting material under the reaction conditions.
Section 3: Troubleshooting Guides
This section addresses common problems encountered during experiments.
Problem 1: My reaction yield is consistently low, and I suspect starting material degradation.
-
Diagnosis:
-
Confirm Identity: Before starting, always confirm the purity of your starting material with a quick analytical check (e.g., ¹H NMR or LC-MS).
-
Monitor the Reaction: Run a time-course analysis of your reaction. Take small aliquots at different time points (e.g., t=0, 1h, 4h) and analyze them by TLC or LC-MS. Look for the appearance of the hydrolyzed byproduct alongside your desired product.
-
Run a Control: Set up a "blank" reaction containing only the starting material and the solvent, under the same reaction conditions (temperature, time). This will isolate the effect of the reaction environment on the compound's stability.
-
-
Solution:
-
Improve Anhydrous Technique: The most likely culprit is moisture. Ensure all glassware is rigorously dried (oven-dried at >125°C overnight or flame-dried under vacuum) and cooled under a stream of inert gas.[17][18] Use fresh, anhydrous solvents and handle all reagents under an inert atmosphere (nitrogen or argon).
-
Purify Reagents: If your reaction uses acidic or basic reagents, ensure they are free of water. Commercially available solutions can vary in quality.
-
Problem 2: I see a new, more polar spot on my TLC plate that wasn't there before.
-
Diagnosis:
-
Co-spotting: On a new TLC plate, spot your starting material in one lane, your reaction mixture in the middle lane, and then spot both on top of each other in a third lane. If the new polar spot is the hydrolyzed acid, it will be distinct from your starting material.
-
Staining: Carboxylic acids can sometimes be visualized with specific stains, like bromocresol green, which will appear as a yellow spot on a blue background.
-
-
Solution:
-
Immediate Action: If the hydrolysis is occurring during the reaction, re-evaluate your anhydrous procedures.
-
Work-up Considerations: If the new spot appears after an aqueous work-up, this is expected. The goal is to separate it from your desired product during purification (e.g., column chromatography). Be aware that prolonged contact with aqueous acidic or basic layers during extraction can exacerbate hydrolysis. Work quickly and use neutralized or buffered solutions where possible.
-
Workflow for Diagnosing and Solving Hydrolysis
Caption: Troubleshooting workflow for hydrolysis issues.
Section 4: Key Experimental Protocols
Protocol 1: Setting Up a Reaction Under Anhydrous Conditions
This protocol ensures the exclusion of atmospheric moisture from your reaction.
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel).
-
Dry the assembled glassware thoroughly in an oven (at least 4 hours at 140°C) or by flame-drying with a heat gun under high vacuum.[17][18]
-
Allow the glassware to cool to room temperature under a positive pressure of dry nitrogen or argon.[18] Use a thin layer of grease on glass joints to ensure a good seal.[18]
-
-
Reagent & Solvent Transfer:
-
Add the solid this compound to the reaction flask under a positive flow of inert gas.
-
Transfer anhydrous solvents via a cannula or a dry syringe. For Sure/Seal™ bottles from suppliers like Sigma-Aldrich, use a syringe to pierce the septum while maintaining an inert gas atmosphere.
-
Liquid reagents should also be added via a dry syringe.
-
-
Running the Reaction:
-
Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with nitrogen/argon or a bubbler system connected to the top of the condenser.
-
Stir the reaction mixture using a magnetic stir bar.
-
If heating is required, use an oil bath with a temperature controller.
-
Visual Guide to Anhydrous Reaction Setup
Caption: Standard setup for an anhydrous reaction.
References
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). [Link]
-
TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions?[Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
-
Save My Exams. (2024). Ester Hydrolysis. [Link]
- Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry, 71(1), 38-41.
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
-
Fiveable. (n.d.). Anhydrous conditions Definition. [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
- Salimon, J., et al. (2012). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. RSC Publishing.
-
Quora. (2022). What are anhydrous solvents? Why are they used in reactions?[Link]
-
Environment, Health & Safety, University of Washington. (n.d.). Water Sensitive Chemicals. [Link]
-
Wikipedia. (n.d.). Anhydrous. [Link]
-
Chemistry Stack Exchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]
-
Acro Chemical. (2024). Three types of hydrolysis and ways to prevent hydrolysis. [Link]
-
MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents. [Link]
Sources
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- 5. chemguide.co.uk [chemguide.co.uk]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. tutorchase.com [tutorchase.com]
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- 12. ehs.umich.edu [ehs.umich.edu]
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- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. web.mit.edu [web.mit.edu]
Troubleshooting low purity in the synthesis of chromene derivatives
Welcome to the technical support center for the synthesis of chromene derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges related to product purity in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your research. This resource is structured as a dynamic troubleshooting guide and a set of frequently asked questions to directly address common issues encountered in the lab.
Troubleshooting Guide: Addressing Low Purity
Low purity is a frequent challenge that can stem from incomplete reactions, the formation of side products, or difficulties in purification. This section provides a systematic approach to diagnosing and solving these issues.
Problem 1: Incomplete Reaction and Low Conversion of Starting Materials
You've run your reaction, but analysis (TLC, LC-MS) shows a significant amount of unreacted starting material, leading to a complex crude product and low yield.
Question: My reaction to synthesize a 2-amino-4H-chromene derivative is sluggish and results in low conversion. How can I improve the yield?
Answer: Incomplete conversion is often a kinetic issue, meaning the reaction is not proceeding to completion under the current conditions. The primary factors to investigate are the catalyst, solvent, and temperature.[1][2]
Causality and Expert Insights: Multi-component reactions for synthesizing 2-amino-4H-chromenes typically involve a Knoevenagel condensation followed by a Michael addition and intramolecular cyclization.[3][4] Each step has its own activation energy barrier. A weak catalyst may not be sufficient to promote the initial condensation efficiently, or the reaction temperature may be too low to overcome the energy barrier for the final ring-closing step.[5] Solvent polarity is also critical; it must be suitable for dissolving the reactants and stabilizing the intermediates.[1]
Troubleshooting Protocol:
-
Verify Reactant Purity: Impurities in your starting salicylaldehyde, malononitrile, or active methylene compound can inhibit the catalyst or introduce side reactions.[6] Always start with the purest possible reagents.
-
Catalyst Optimization: The choice and amount of catalyst are paramount. If a weak base like piperidine is giving poor results, consider a more effective catalyst. For instance, L-proline has been shown to significantly boost yields. In one study, increasing the L-proline amount from 0.01 g to 0.03 g increased the product yield from 56% to 96%.[1]
-
Reaction Condition Optimization: Systematically adjust the reaction parameters. Polar solvents like ethanol or ethanol/water mixtures often give better results than non-polar options.[1] Increasing the temperature can dramatically accelerate the reaction rate, with many procedures recommending temperatures between 60-90 °C.[1][5][7] In some cases, microwave irradiation can drastically reduce reaction times and improve yields.[8]
Data-Driven Optimization Strategy:
| Parameter | Recommended Adjustment | Rationale & Causality |
| Catalyst | Switch from a weak base (e.g., piperidine) to a more active one (e.g., L-proline, DABCO, ammonium acetate).[1][9] | A more effective catalyst will lower the activation energy of the rate-determining step, often the initial Knoevenagel condensation, leading to a faster reaction. |
| Temperature | Increase in 10-20 °C increments (e.g., from RT to 60 °C, then 80 °C). | Provides the necessary energy to overcome activation barriers for all reaction steps, particularly the cyclization.[5][10] |
| Solvent | Screen polar protic solvents (e.g., Ethanol, EtOH/H₂O) or consider solvent-free conditions at elevated temperatures.[1][7] | The right solvent ensures reactants are solubilized and can stabilize charged intermediates, facilitating the reaction pathway. |
| Reaction Time | Monitor by TLC/LC-MS and extend time if starting material is still present. | Some reactions are simply slow. However, prolonged times can also lead to byproduct formation, so monitoring is key.[11] |
Problem 2: Significant Byproduct Formation
Your reaction goes to completion, but you observe one or more significant spots on the TLC plate in addition to your product. This is a common source of low purity.
Question: My metal-catalyzed cyclization of an aryl propargyl ether is yielding a significant amount of a benzofuran byproduct instead of the desired 2H-chromene. How can I improve selectivity?
Answer: This is a classic problem of competing reaction pathways. The formation of a five-membered benzofuran ring results from a 5-exo-dig cyclization, while your desired six-membered chromene ring comes from a 6-endo-dig cyclization.[12] The outcome is highly dependent on the choice of catalyst, ligands, and solvent.[12][13]
Causality and Expert Insights: Gold and palladium catalysts are commonly used for these cyclizations.[12][13] The electronic nature of the catalyst and the steric environment it creates can favor one pathway over the other. Solvent polarity can influence the stability of the transition states for each pathway, thereby altering the product ratio. In some cases, a lower reaction temperature can increase selectivity for the thermodynamically favored product, which may be the desired chromene.[12]
Troubleshooting Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. islandscholar.ca [islandscholar.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. theory.labster.com [theory.labster.com]
- 7. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Scaling Up the Synthesis of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
Welcome to the technical support center for the synthesis of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful scale-up of this important synthetic intermediate.
Introduction and Synthetic Strategy
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis is typically approached in a two-step sequence: the formation of the chromene core via a Knoevenagel condensation, followed by esterification of the resulting carboxylic acid. This guide will provide detailed protocols and troubleshooting for each of these critical steps.
Our recommended synthetic approach is outlined below. This strategy is designed for robustness and scalability, prioritizing commercially available starting materials and well-established, high-yielding transformations.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 6,8-Dichlorosalicylaldehyde (Intermediate 1)
The critical first step is the regioselective formylation of 3,5-dichlorophenol to produce 6,8-dichlorosalicylaldehyde. Several methods exist for the ortho-formylation of phenols, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.[2][3][4] For this particular substrate, the Reimer-Tiemann reaction offers a direct and scalable approach.[5][6][7][8][9][10]
Recommended Protocol: Reimer-Tiemann Reaction
This protocol is adapted from established procedures for the ortho-formylation of phenols.[7][11]
Materials:
-
3,5-Dichlorophenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Stir plate and magnetic stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 3,5-dichlorophenol (1 equivalent) in a 2:1 mixture of ethanol and water.
-
Add sodium hydroxide (8 equivalents) to the solution and heat the mixture to 70°C with vigorous stirring.[7]
-
Slowly add chloroform (2 equivalents) dropwise from the dropping funnel over 1 hour, maintaining the temperature at 70°C.[7]
-
After the addition is complete, continue stirring the reaction mixture at 70°C for an additional 3 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 4-5 with dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6,8-dichlorosalicylaldehyde.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Troubleshooting and FAQs: Synthesis of 6,8-Dichlorosalicylaldehyde
Q1: The yield of my Reimer-Tiemann reaction is low. What are the possible causes?
A1: Low yields in the Reimer-Tiemann reaction can stem from several factors:
-
Insufficient basicity: Ensure that the sodium hydroxide is fully dissolved and that a sufficient excess is used to deprotonate both the phenol and chloroform.
-
Poor mixing: The reaction is biphasic, so vigorous stirring is crucial to ensure the transport of reactants between the aqueous and organic phases.[9]
-
Temperature control: The reaction can be highly exothermic once initiated. Maintaining a consistent temperature is important for optimal results.[9]
-
Incomplete reaction: Monitor the reaction by TLC to ensure the starting material is consumed. If the reaction stalls, a small additional charge of chloroform and base may be necessary.
Q2: I am observing the formation of a para-formylated byproduct. How can I improve the ortho-selectivity?
A2: While the Reimer-Tiemann reaction generally favors ortho-formylation, some para-product can be formed. To enhance ortho-selectivity:
-
Choice of base: Using bulky bases can sometimes favor ortho-substitution due to steric hindrance at the para position.
-
Reaction conditions: Lowering the reaction temperature may slightly improve ortho-selectivity, though this may also decrease the overall reaction rate.
-
Purification: The ortho and para isomers can typically be separated by column chromatography.
Q3: Are there alternative formylation methods I can try?
A3: Yes, if the Reimer-Tiemann reaction proves problematic, you could consider:
-
The Duff Reaction: This method uses hexamethylenetetramine in an acidic medium. It is known for its simplicity but can sometimes result in lower yields.[3][12]
-
The Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent (formed from DMF and POCl₃) and is effective for electron-rich aromatics.[4][13][14] Careful optimization of reaction conditions would be necessary to achieve good regioselectivity.
Part 2: Synthesis of 6,8-Dichloro-2H-chromene-3-carboxylic acid (Intermediate 2)
The second step involves the construction of the chromene ring system through a Knoevenagel condensation of 6,8-dichlorosalicylaldehyde with an active methylene compound, followed by intramolecular cyclization. Using dimethyl malonate will directly lead to the methyl ester, but for better control and purification, a two-step approach starting with malonic acid is often preferred, followed by esterification. Here, we present a protocol using malonic acid.
Recommended Protocol: Knoevenagel Condensation
This protocol is based on general procedures for the synthesis of coumarin-3-carboxylic acids.[15]
Materials:
-
6,8-Dichlorosalicylaldehyde
-
Malonic acid
-
Piperidine
-
Pyridine
-
Ethanol
-
Hydrochloric acid, dilute
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 6,8-dichlorosalicylaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a minimal amount of ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents) and a few drops of pyridine.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the crude 6,8-Dichloro-2H-chromene-3-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Troubleshooting and FAQs: Synthesis of 6,8-Dichloro-2H-chromene-3-carboxylic acid
Q1: My Knoevenagel condensation is not going to completion. What can I do?
A1: Incomplete conversion can be due to several factors:
-
Catalyst deactivation: Ensure the piperidine and pyridine used are of good quality. You can try adding a fresh portion of the catalyst if the reaction stalls.
-
Insufficient heating: Ensure the reaction is maintained at a steady reflux.
-
Water removal: While not always necessary for this specific condensation, for some sluggish reactions, removal of the water byproduct using a Dean-Stark trap can drive the equilibrium towards the product.[16]
Q2: I am getting a complex mixture of products. What are the likely side reactions?
A2: Side reactions in the Knoevenagel condensation can include:
-
Self-condensation of the aldehyde: This is less likely with salicylaldehydes under these conditions but can occur.
-
Michael addition: The product, an α,β-unsaturated system, can potentially react with another equivalent of the malonate carbanion. Using a slight excess of the aldehyde or carefully controlling the stoichiometry can minimize this.
-
Decarboxylation of malonic acid: Premature decarboxylation of malonic acid can occur at high temperatures. Ensure the reaction is not overheated.
Q3: How do I know if the cyclization to the chromene has occurred?
A3: The formation of the chromene ring can be confirmed by spectroscopic methods:
-
¹H NMR: You should observe the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the protons on the chromene ring.
-
IR Spectroscopy: The disappearance of the broad O-H stretch from the salicylaldehyde and the appearance of a characteristic lactone carbonyl stretch will indicate ring closure.
Part 3: Synthesis of this compound (Final Product)
The final step is the esterification of the carboxylic acid. Common methods include the Fischer esterification under acidic conditions and coupling reactions using reagents like dicyclohexylcarbodiimide (DCC).[4][5][17] Given the potential for steric hindrance and the presence of electron-withdrawing groups, a DCC/DMAP mediated esterification is recommended for its mild conditions and high efficiency.[2][4][17]
Recommended Protocol: DCC/DMAP Esterification
This protocol is a standard and reliable method for the esterification of a wide range of carboxylic acids.[5]
Materials:
-
6,8-Dichloro-2H-chromene-3-carboxylic acid
-
Methanol (anhydrous)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (0.5 N)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stir plate and magnetic stir bar
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 6,8-Dichloro-2H-chromene-3-carboxylic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous dichloromethane.
-
Add anhydrous methanol (1.5 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude methyl ester can be purified by column chromatography on silica gel or by recrystallization.
Troubleshooting and FAQs: Esterification
Q1: The esterification reaction is slow or incomplete.
A1: Several factors can contribute to a sluggish esterification:
-
Reagent quality: Ensure all reagents, especially DCC and the solvent, are anhydrous. Moisture will consume the DCC and hinder the reaction.
-
Insufficient catalyst: DMAP is crucial for this reaction. Ensure a catalytic amount (5-10 mol%) is used.[4]
-
Steric hindrance: The carboxylic acid may be sterically hindered. In such cases, extending the reaction time or slightly increasing the temperature may be necessary.
Q2: I am having trouble removing the dicyclohexylurea (DCU) byproduct.
A2: DCU is notoriously difficult to remove completely once it is soluble in the reaction mixture.
-
Filtration: The majority of the DCU should precipitate out of the dichloromethane and can be removed by filtration. Performing the reaction at a slightly higher concentration can sometimes promote precipitation.
-
Alternative coupling agents: If DCU removal remains a persistent issue, consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct can be easily removed with an aqueous wash.
Q3: How can I effectively remove any unreacted carboxylic acid from my final product?
A3: Unreacted carboxylic acid can often co-elute with the ester during chromatography.
-
Aqueous wash: A thorough wash of the organic layer with a saturated sodium bicarbonate solution will deprotonate the carboxylic acid, forming the sodium salt which is soluble in the aqueous layer and can be effectively removed.[6] This should be done before the final drying and solvent removal steps.
Q4: Can I use a simpler Fischer esterification method?
A4: Fischer esterification, which involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst (e.g., sulfuric acid), is a viable alternative.[18][19][20][21] However, for substrates that may be sensitive to strong acids or high temperatures, the DCC/DMAP method offers milder conditions and often higher yields.[17] If you choose Fischer esterification, be prepared to use a large excess of methanol and a method to remove the water byproduct to drive the equilibrium towards the product.[18]
Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Purification Method |
| 1 | Reimer-Tiemann Formylation | 3,5-Dichlorophenol, CHCl₃, NaOH | 40-60% | Column Chromatography/Recrystallization |
| 2 | Knoevenagel Condensation | 6,8-Dichlorosalicylaldehyde, Malonic Acid, Piperidine | 70-90% | Recrystallization |
| 3 | DCC/DMAP Esterification | 6,8-Dichloro-2H-chromene-3-carboxylic acid, Methanol, DCC, DMAP | 80-95% | Column Chromatography/Recrystallization |
Visualizing the Mechanisms
Caption: Simplified mechanism of the Reimer-Tiemann reaction.
Caption: Simplified mechanism of DCC/DMAP mediated esterification.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
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NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
Organic Syntheses. Malonic acid, benzal-, diethyl ester. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Wikipedia. Reimer–Tiemann reaction. [Link]
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NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Chem-Impex. 6,8-Dichloro-2H-chromene-3-carboxylic acid. [Link]
-
The ScholarShip. The Duff Reaction: Researching A Modification. [Link]
-
PubChem. 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid. [Link]
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Writing in Biology. (2018). Experimental Procedure for Esterification. [Link]
-
BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
National Institutes of Health. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Syntheses. 2,6-dichlorophenol. [Link]
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Kokotos, C. G., et al. Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. [Link]
-
Sridhar, M. A., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Molecular Crystals and Liquid Crystals, 627(1), 262-269. [Link]
-
Matrix Fine Chemicals. 6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID. [Link]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
-
KIET Group of Institutions. Fischer Esterification. [Link]
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National Institutes of Health. 3,5-Dichloro-2-hydroxybenzaldehyde. [Link]
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University of Toronto. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
LibreTexts. Fischer Esterification. Chemistry LibreTexts. [Link]
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Alchem Pharmtech. CAS 118693-22-4 | this compound. [Link]
-
ResearchGate. 3,5-Dichloro-2-hydroxybenzaldehyde. [Link]
-
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Technical Support Bulletin: Navigating the pH-Dependent Stability of Chromene Esters
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource on the stability challenges of chromene esters. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical application, offering not just solutions but a deeper understanding of the underlying principles governing the stability of these important compounds.
Welcome to our dedicated troubleshooting guide. This document is structured in a practical question-and-answer format to directly address the common stability issues encountered during the handling, formulation, and analysis of chromene esters.
Section 1: Foundational Principles of Chromene Ester Stability
Q1: What is the primary cause of instability for chromene esters in aqueous solutions?
The most common degradation pathway for any ester, including those on a chromene scaffold, is hydrolysis.[1] This chemical reaction involves the cleavage of the ester bond by water. The reaction rate is highly dependent on the pH of the solution because it can be catalyzed by both acid (H⁺) and base (OH⁻).[1][2]
-
Under acidic conditions , the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This reaction is typically reversible.[3][4]
-
Under basic conditions , the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon. This process, known as saponification, is generally faster and irreversible, as the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[3][4]
The general stability profile often shows that esters are most stable in a slightly acidic to neutral pH range (approximately pH 3-6) and degrade more rapidly at pH extremes.[2]
Section 2: Troubleshooting Common Stability Issues
Q2: I'm observing a rapid loss of my chromene ester compound when using a basic buffer (e.g., pH 9.0 phosphate buffer). What is happening?
This is a classic case of base-catalyzed hydrolysis, or saponification.[3] At pH 9.0, the concentration of hydroxide ions (OH⁻) is significant enough to rapidly attack the electrophilic carbon of the ester group. This breaks the ester bond, converting your active chromene ester into its corresponding chromene carboxylic acid and alcohol.[4] This reaction is effectively irreversible and can lead to a complete loss of the parent compound in a short period.
Expert Insight: Many researchers are surprised by the speed of base-catalyzed hydrolysis. Even a brief exposure to basic conditions, such as during an extraction with sodium bicarbonate or analysis in a high-pH mobile phase, can cause significant degradation. Always be mindful of the pH of all solutions that come into contact with your compound.
Diagram: Base-Catalyzed Hydrolysis (Saponification) of a Chromene Ester
Caption: Mechanism of base-catalyzed ester hydrolysis.
Q3: My chromene ester seems to be degrading in my HPLC mobile phase (e.g., 0.1% Trifluoroacetic Acid in Water/Acetonitrile). How can I prevent this?
While esters are generally more stable in acidic than basic conditions, strong acids and elevated temperatures can still promote acid-catalyzed hydrolysis.[3] A mobile phase with 0.1% TFA can have a pH around 2. If you observe degradation, consider the following:
-
On-Column Temperature: High column temperatures (e.g., >40°C) will accelerate hydrolysis.[5] Try running the analysis at a lower temperature.
-
Autosampler Stability: If samples are left in the autosampler for extended periods, degradation can occur in the vial before injection. Sequence your runs to analyze samples as soon as possible after preparation.
-
Alternative Acid Modifier: Formic acid (0.1%) provides a higher pH (around 2.7) than TFA and is often sufficient for good chromatography while being gentler on acid-labile compounds.
Expert Insight: The reversibility of acid-catalyzed hydrolysis means that you will likely see both the parent ester and its degradation products (carboxylic acid and alcohol) in your chromatogram, eventually reaching an equilibrium.[3][6]
Diagram: Acid-Catalyzed Hydrolysis of a Chromene Ester
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Section 3: Experimental Design & Protocols
Q4: How do I systematically determine the optimal pH for the stability of my new chromene ester?
You need to perform a pH Stability Study . This involves incubating your compound in a series of buffers across a wide pH range and monitoring its concentration over time. This requires a validated stability-indicating analytical method, typically HPLC, which can separate the parent compound from all potential degradation products.[7]
Experimental Protocol: pH Stability Profiling
| Step | Action | Detailed Instructions & Rationale |
| 1 | Prepare Buffers | Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 2, 4, 5, 7.4, 9, 10). Rationale: Using multiple buffer systems ensures that any observed degradation is due to pH and not a specific buffer component. |
| 2 | Prepare Stock Solution | Prepare a concentrated stock solution of your chromene ester in a non-aqueous, water-miscible solvent like acetonitrile or DMSO to prevent premature hydrolysis. |
| 3 | Incubate Samples | Spike the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the organic solvent is <1-5% of the final volume to minimize its effect. Incubate all samples at a constant, controlled temperature (e.g., 37°C or 50°C). |
| 4 | Time-Point Sampling | At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution. |
| 5 | Quench Reaction | Immediately quench the hydrolysis reaction by diluting the aliquot into a stable medium, such as the initial mobile phase or a buffer at the compound's optimal pH. For basic samples, this may involve neutralization with an acid. Rationale: This step is critical to prevent further degradation between sampling and analysis. |
| 6 | Analyze by HPLC | Analyze all samples using a validated stability-indicating HPLC method. |
| 7 | Data Analysis | For each pH, plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this line gives the observed degradation rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.[8] |
Diagram: Workflow for a pH Stability Study
Caption: Experimental workflow for assessing pH stability.
Section 4: Frequently Asked Questions (FAQs)
Q5: Besides pH, what other factors should I be concerned about? Several factors can influence chemical stability:
-
Temperature: Higher temperatures accelerate degradation reactions.[5] Store stock solutions and formulations at recommended temperatures (e.g., 4°C or -20°C).
-
Light: The chromene core is a chromophore and can be susceptible to photodegradation. Protect solutions from light using amber vials or by covering them with foil.[5]
-
Oxygen: Oxidative degradation can occur, especially if the chromene ring has electron-rich substituents.[5] Consider storing sensitive compounds under an inert atmosphere (e.g., nitrogen or argon).
-
Enzymes: In biological matrices (e.g., plasma, microsomes), esterase enzymes can rapidly hydrolyze ester bonds.[1][8]
Q6: Can I use a co-solvent to improve the stability of my chromene ester in an aqueous formulation? Yes, formulation strategies can significantly improve stability. Reducing the water activity by adding co-solvents like propylene glycol, polyethylene glycol (PEG), or ethanol can slow the rate of hydrolysis. However, any formulation must be tested to ensure the co-solvents do not introduce other incompatibilities or degradation pathways (e.g., transesterification with alcohol co-solvents).[9]
Q7: My compound is degrading, but I don't see the expected carboxylic acid product. Why? This could indicate a more complex degradation pathway. The initial hydrolysis product, the chromene carboxylic acid, might itself be unstable and undergo further reactions like decarboxylation or ring-opening, depending on the specific structure and conditions.[9] Advanced analytical techniques like LC-MS/MS are essential for identifying unexpected degradation products.
References
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(PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - ResearchGate. Available at: [Link]
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Compound stability under different pH conditions. - ResearchGate. Available at: [Link]
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Ester to Acid - Common Conditions. Available at: [Link]
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Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Available at: [Link]
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hydrolysis of esters - Chemguide. Available at: [Link]
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15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry - Lumen Learning. Available at: [Link]
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Any advice about the stability of ester and carbamate containing compounds? ResearchGate. Available at: [Link]
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Degradation Pathways | Request PDF - ResearchGate. Available at: [Link]
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Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
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Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview | Request PDF - ResearchGate. Available at: [Link]
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Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. Available at: [Link]
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Enhancing the solubility of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester for in vitro assays
Key Advantage: β-cyclodextrins have been shown to have minimal effects on cellular responses like IL-6 or ROS production in several cell lines, making them a highly biocompatible choice. [5][6]
Part 4: Best Practices & Final Checks
-
Solvent Controls are Non-Negotiable: Always include a "vehicle control" in your experiments. This is your assay system treated with the highest concentration of the solvent(s) used to deliver your compound, but without the compound itself. This step is critical to ensure that any observed effects are due to your compound and not the solvent. [5][6]* Constant Solvent Concentration: When performing dose-response experiments, ensure the final concentration of your primary solvent (e.g., DMSO) is constant across all wells, from the highest to the lowest compound concentration. [7][6]This prevents solvent concentration from becoming a confounding variable.
-
Fresh is Best: Whenever possible, prepare fresh dilutions of your compound from the frozen stock solution immediately before each experiment. Some compounds have limited stability in solution, even when frozen.
-
Visual Inspection: Before adding your final working solution to the assay plate, give it a final visual check for any signs of precipitation.
By following this structured approach—from initial screening and careful stock preparation to advanced troubleshooting—researchers can overcome the solubility challenges posed by this compound, leading to more reliable and reproducible in vitro data.
References
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Chem-Impex International. (n.d.). 6,8-Dichloro-2H-chromene-3-carboxylic acid. Retrieved from [Link]
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Holm, A., Kildgaard, S., McBean, D., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 10(9), e0137488. Retrieved from [Link]
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ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9831791, (2s)-6,8-Dichloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10267703, 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid. Retrieved from [Link]
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Springer Nature. (2015). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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Popa, G., Uțescu, D., Vlase, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1087. Retrieved from [Link]
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American Chemical Society. (2005). Solubilities of Some 2H-Chromene Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 50(4), 1264-1267. Retrieved from [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
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LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
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ResearchGate. (n.d.). Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]
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IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Retrieved from [Link]
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MDPI. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Retrieved from [Link]
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Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
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MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1165. Retrieved from [Link]
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National Institutes of Health. (2016). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2016, 4135685. Retrieved from [Link]
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Research Journal of Pharmacognosy. (2015). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 2(4), 43-49. Retrieved from [Link]
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Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]
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Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]
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National Institutes of Health. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. Molecules, 28(5), 2097. Retrieved from [Link]
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National Institutes of Health. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56022. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclodextrin. Retrieved from [Link]
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ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
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Solubility of Things. (n.d.). Chromene. Retrieved from [Link]
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ResearchGate. (n.d.). Until what percentage does DMSO remain not toxic to cells.?. Retrieved from [Link]
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Ovid. (2007). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7793. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]
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National Institutes of Health. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. International Journal of Molecular Sciences, 14(3), 5446-5461. Retrieved from [Link]
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MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775. Retrieved from [Link]
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bioRxiv. (2026). A miniaturized, high-throughput aqueous solvent-centric method for protein solubility screening. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Synthetic Strategy: Comparing the Reactivity of 6,8-Dichloro-2H-chromene-3-carboxylic acid and its Methyl Ester
For researchers and professionals in drug development and medicinal chemistry, selecting the optimal starting material is a critical decision that influences synthetic efficiency, yield, and purity. The 6,8-dichloro-2H-chromene scaffold is a valuable pharmacophore, and its derivatives, the C3-carboxylic acid and its corresponding methyl ester, are common building blocks.[1] This guide provides an in-depth comparison of their reactivity, supported by mechanistic principles and practical experimental protocols, to empower scientists in making informed strategic choices for their synthetic routes.
Molecular Overview: Electronic and Steric Foundations of Reactivity
At first glance, the carboxylic acid and its methyl ester appear chemically similar. However, the seemingly minor difference between a proton (-H) and a methyl group (-CH₃) establishes a profound divergence in their electronic properties, acidity, and steric profile, which dictates their reactivity pathways.
| Property | 6,8-Dichloro-2H-chromene-3-carboxylic acid | 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester | Rationale |
| Structure | ![]() | ![]() | - |
| Key Functional Group | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) | - |
| Acidity | Acidic proton (pKa ~3-5, estimated) | Non-acidic (at the ester) | The hydroxyl proton of the carboxylic acid is readily abstracted by bases. |
| Carbonyl Electrophilicity | Lower (in native state) | Higher (than native acid) | The lone pairs on the -OH group of the acid provide significant resonance stabilization, reducing the electrophilicity of the carbonyl carbon.[2] |
| Primary Reactivity Locus | Acidic Proton, Carbonyl Oxygen | Carbonyl Carbon | Nucleophiles will first deprotonate the acid, whereas they will directly attack the ester's carbonyl carbon. |
The most crucial distinction is the acidic proton on the carboxylic acid. In the presence of any nucleophile, which is invariably basic, an acid-base reaction occurs first. This deprotonates the acid to form a carboxylate anion (R-COO⁻). This anion is highly resonance-stabilized and, as a result, a very poor electrophile, effectively shutting down nucleophilic acyl substitution.[3]
The methyl ester, lacking this acidic proton, presents its electrophilic carbonyl carbon directly for nucleophilic attack. This fundamental difference is the cornerstone of their divergent reactivity and necessitates entirely different synthetic approaches for the same target molecule.
Comparative Reactivity Analysis
We will dissect the reactivity of these two molecules across the most common and synthetically valuable transformations.
Nucleophilic Acyl Substitution: The Primary Arena of Differentiation
This class of reactions, particularly amide bond formation, is where the choice between the acid and the ester has the most significant consequences.
A. Amide Formation
-
The Carboxylic Acid: Direct reaction with an amine is unfeasible due to the aforementioned acid-base chemistry.[4] To proceed, the carboxylic acid must be activated. This involves converting the hydroxyl group into a better leaving group using a coupling agent .[5] Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) or HOAt.[6] The coupling agent reacts with the carboxylate to form a highly reactive intermediate (e.g., an O-acylisourea), which is then readily attacked by the amine.[4] This method is robust, broadly applicable, and forms the bedrock of modern peptide and medicinal chemistry.[7]
-
The Methyl Ester: The ester can react directly with primary or secondary amines in a process called aminolysis . This reaction is a classic nucleophilic acyl substitution. However, it is often slower than activated acid couplings and may require elevated temperatures or the use of a catalyst. Its main advantage lies in its simplicity, avoiding the need for expensive coupling agents and the formation of urea byproducts.
Comparison Summary: Amide Formation
| Feature | Carboxylic Acid Route | Methyl Ester Route |
| Reagents | Amine, Coupling Agent (e.g., EDC, TBTU), Base (e.g., DIPEA)[8] | Amine |
| Conditions | Typically mild (Room Temperature)[4] | Often requires heat |
| Byproducts | Urea derivative (e.g., EDU from EDC), HOBt | Methanol |
| Scope | Very broad; works for most amines | Best with unhindered, nucleophilic amines |
| Cost/Complexity | Higher cost of reagents, more complex reaction setup and workup | Simpler, fewer reagents |
B. Hydrolysis
This transformation is primarily relevant to the methyl ester, serving as a common method for its conversion into the parent carboxylic acid. Saponification, using a base like NaOH or LiOH in a water/alcohol mixture, is a highly efficient and high-yielding method for ester hydrolysis.[9][10] Acid-catalyzed hydrolysis is also possible but can be slower and require harsh conditions.[11]
Reactions of the α,β-Unsaturated System
Both molecules possess an α,β-unsaturated carbonyl system, where the C=C double bond is conjugated with the C=O double bond.[12] This electronic arrangement opens up an additional reaction pathway:
-
Conjugate (Michael) Addition: The β-carbon (C2) of the chromene ring is rendered electrophilic due to conjugation. Nucleophiles can attack this position in a 1,4-conjugate addition.[12][13] The reactivity of the acid versus the ester in this context is more nuanced. While the ester is generally more electron-withdrawing, leading to a more electrophilic β-carbon, the difference is less pronounced than at the carbonyl center. Both substrates should be considered susceptible to this reaction pathway, especially with soft nucleophiles like thiols or cuprates.
Reactions of the Aromatic Ring
-
Electrophilic Aromatic Substitution (EAS): The reactivity of the benzene portion of the chromene is governed by the existing substituents.
The combined effect makes the aromatic ring electron-poor and thus quite resistant to further electrophilic substitution. The most likely position for any potential substitution would be C5, which is para to the activating ether oxygen and meta to the deactivating chloro and carboxyl/ester groups. The difference in deactivating strength between the acid and the ester is minimal in this context.
Experimental Protocols: A Practical Demonstration
To illustrate the stark operational differences, we provide self-validating, step-by-step protocols for the synthesis of a representative amide, "6,8-Dichloro-N-benzyl-2H-chromene-3-carboxamide".
Protocol 1: Amide Synthesis from the Carboxylic Acid (EDC/HOBt Coupling)
This protocol leverages a standard, highly reliable coupling method. The inclusion of HOBt generates a more reactive intermediate and can suppress side reactions.[6]
dot
Caption: Workflow for EDC/HOBt mediated amide coupling.
Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂), add 6,8-Dichloro-2H-chromene-3-carboxylic acid (1.0 eq) and HOBt monohydrate (1.2 eq). Dissolve the solids in anhydrous DMF.
-
Amine Addition: Add benzylamine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Activation: Cool the reaction mixture to 0°C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise, ensuring the internal temperature remains below 5°C. Causality: This slow addition controls the exothermic reaction of the carbodiimide activation.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for 16 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine. Trustworthiness: This aqueous wash sequence is critical for removing the water-soluble reagents and byproducts, simplifying the final purification.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure amide.
Protocol 2: Amide Synthesis from the Methyl Ester (Aminolysis)
This protocol showcases the direct, albeit more forceful, approach.
Methodology:
-
Setup: In a sealed tube, combine this compound (1.0 eq) and benzylamine (3.0 eq). Causality: Using an excess of the amine serves as both the nucleophile and the solvent, driving the reaction equilibrium towards the product.
-
Reaction: Seal the tube and heat the mixture to 80-100°C for 12-24 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with 1M HCl (to remove excess benzylamine) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.
Strategic Synthesis Guide: Which Substrate to Choose?
Your choice of starting material is a strategic decision. The following diagram and summary provide a logical framework for this choice.
dot
Caption: Decision workflow for selecting the acid vs. the ester.
-
Choose the Carboxylic Acid when:
-
Versatility is key: You are working with a wide range of amines, including precious, sterically hindered, or weakly nucleophilic ones (like anilines). The high reactivity of the activated intermediate ensures success where direct aminolysis would fail.
-
Mild conditions are required: Your molecule contains other sensitive functional groups that would not tolerate the high temperatures often needed for aminolysis.
-
Reliability is paramount: Coupling reactions are among the most well-understood and reliable in organic synthesis, making them ideal for library synthesis or late-stage functionalization.
-
-
Choose the Methyl Ester when:
-
Simplicity and atom economy are prioritized: You are using a simple, unhindered, and highly nucleophilic amine (e.g., ammonia, methylamine, benzylamine) in a large-scale synthesis where avoiding coupling agents and their byproducts is advantageous.
-
The substrate is robust: The molecule can withstand heating for extended periods.
-
You are performing a one-off synthesis and wish to avoid the cost and workup associated with coupling reagents.
-
Conclusion
While 6,8-Dichloro-2H-chromene-3-carboxylic acid and its methyl ester are separated by only a single methylene unit, their chemical behavior, particularly in reactions central to drug discovery, is worlds apart. The carboxylic acid offers a versatile, reliable, albeit more complex, entry point for derivatization via activation with coupling agents. The methyl ester provides a simpler, more direct route for aminolysis, but its scope is limited to more reactive nucleophiles and harsher conditions. Understanding these fundamental principles of reactivity allows the discerning scientist to look beyond the structure on paper and design a synthetic route that is not only successful but also efficient, scalable, and strategically sound.
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Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869. [Online]. Available: [Link][6]
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A Comparative Analysis of the Biological Activity of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester and Other Chromene Derivatives
A Senior Application Scientist's Guide for Drug Discovery Professionals
Introduction: The Chromene Scaffold as a Privileged Structure in Medicinal Chemistry
The chromene (or benzopyran) ring system is a heterocyclic motif of significant interest in drug discovery, found in a vast array of natural products and synthetically developed molecules.[1] Chromene derivatives are recognized for their capacity to interact with diverse biological targets, leading to a broad spectrum of pharmacological activities.[2] These include antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant properties, among others.[2][3] This versatility has established the chromene scaffold as a "privileged structure," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme.
The biological profile of a chromene derivative is profoundly influenced by the nature and position of substituents on its bicyclic core. This guide provides a comparative analysis focusing on 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester, a key synthetic intermediate, and contrasts the biological activities of its potential derivatives with other notable classes of chromenes. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide standardized protocols for their evaluation.
The Strategic Importance of this compound
While not extensively documented for its own intrinsic biological activity, this compound (CAS 118693-22-4) is a highly valuable compound in synthetic and medicinal chemistry.[4] Its significance lies in its role as a versatile precursor for developing novel bioactive molecules.[5]
The dichloro-substitution at the 6 and 8 positions of the benzene ring is a critical feature. Halogen atoms, particularly chlorine, can significantly modulate a molecule's physicochemical properties, including:
-
Lipophilicity: Enhancing the ability to cross biological membranes.
-
Metabolic Stability: Blocking sites susceptible to metabolic oxidation.
-
Binding Interactions: Participating in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets.
Therefore, this compound serves as an excellent starting point for creating libraries of halogenated chromenes to explore their potential in various therapeutic areas, notably as antimicrobial and anti-inflammatory agents.[5]
Comparative Biological Activity: A Multifaceted Evaluation
The true potential of the 6,8-dichloro-2H-chromene scaffold is realized in the derivatives synthesized from it. Below, we compare the activities of these halogenated chromenes against other well-established chromene derivatives.
Antimicrobial Activity
Chromenes exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] Their mechanisms often involve the inhibition of essential enzymes like DNA gyrase or the disruption of cell membrane integrity.[6]
Halogenated Chromenes: The presence of halogens is a well-known strategy for enhancing antimicrobial potency. Studies on halogenated 3-nitro-2H-chromenes have shown potent activity against multidrug-resistant (MDR) bacteria. For instance, tri-halogenated derivatives display impressive anti-staphylococcal activity with Minimum Inhibitory Concentration (MIC) values as low as 1–8 µg/mL.[7] Specifically, a derivative like 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene demonstrated excellent efficacy against MDR strains of S. aureus and S. epidermidis.[7] This strongly suggests that derivatives of our target compound, possessing a dichloro-scaffold, are prime candidates for development as novel antibacterial agents.
Other Chromene Derivatives: Other classes, such as 2-amino-4H-chromenes and various fused chromene heterocycles, are also potent antimicrobial agents.[8][9] Their activity is often linked to the substituents at the 2, 3, and 4 positions of the pyran ring.
Table 1: Comparative Antimicrobial Activity of Various Chromene Derivatives
| Compound Class | Specific Derivative Example | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Tri-halogenated 3-Nitro-2H-Chromene | 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. aureus (MDR) | 4 | [7] |
| Tri-halogenated 3-Nitro-2H-Chromene | 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. epidermidis (MDR) | 1-4 | [7] |
| 4H-Chromene Derivative | Compound 4b (specific structure in source) | E. coli | Good Activity | [10] |
| 4H-Chromene Derivative | Compound 5 (specific structure in source) | B. subtilis | Encouraging Activity | [9] |
| Pyrano[3,2-c]chromene | Nitro derivative | Selected Bacteria/Fungi | Moderate to Good |[11] |
Anticancer Activity
The chromene scaffold is a cornerstone in the design of novel anticancer agents.[2] Many derivatives exert potent cytotoxic effects against a range of human cancer cell lines through mechanisms like microtubule disruption, cell cycle arrest, and apoptosis induction.[2][12][13]
Halogenated and Benzo-fused Chromenes: The substitution pattern is critical for cytotoxicity. Halogenated substituents on the benzo-fused portion of chromenes, such as 1H-benzo[f]chromenes, can induce apoptosis and cell cycle arrest in cancer cells by inhibiting topoisomerase I and II.[12] The strategic placement of chloro- groups, as in our target compound, could therefore lead to potent anticancer agents. The lipophilicity conferred by these halogens can significantly affect the antitumor activity.[14]
Other Chromene Derivatives: A prominent example is Crolibulin™ (EPC2407), a 4H-chromene analog that has advanced to clinical trials for treating advanced solid malignancies by acting as a microtubule depolymerizing agent.[2][13] This highlights the therapeutic potential of the broader chromene class.
Table 2: Comparative Anticancer Activity of Various Chromene Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 4H-Benzo[h]chromene | Compound 19e (specific structure in source) | MCF-7 (Breast) | 0.008 | [14] |
| 4H-Benzo[h]chromene | Compound 19e (specific structure in source) | HCT-116 (Colon) | 0.009 | [14] |
| 9-Hydroxy-1H-Benzo[f]chromene | Compound 5g (2,5-Cl₂ substituted) | PC-3 (Prostate) | 7.98 | [12] |
| 9-Hydroxy-1H-Benzo[f]chromene | Compound 5g (2,5-Cl₂ substituted) | MCF-7/ADR (Resistant Breast) | 10.14 | [12] |
| 4H-Chromene | PKB-4 (specific structure in source) | MCF-7 (Breast) | Potent Activity |[15] |
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and chromene derivatives have emerged as promising anti-inflammatory agents.[16] Their mechanism often involves the downregulation of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][17]
Many 2-phenyl-4H-chromen-4-one derivatives (flavonoids) have been shown to suppress inflammation by inhibiting key signaling pathways like the TLR4/MAPK pathway.[17] The substitution pattern on both the chromene core and the 2-phenyl ring dictates the potency. While specific anti-inflammatory data on 6,8-dichloro derivatives is limited, the known influence of halogenation on modulating protein-ligand interactions suggests this is a fertile area for investigation.
Structure-Activity Relationship (SAR) Insights
The collective data from numerous studies allow for the deduction of key SAR principles for the chromene scaffold.
Caption: Structure-Activity Relationship (SAR) map for chromene derivatives.
Experimental Methodologies: Foundational Protocols
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. Here, we provide step-by-step methodologies for key assays.
General Synthesis: Knoevenagel Condensation for 4H-Chromenes
This protocol describes a common one-pot, three-component reaction to synthesize 2-amino-4H-chromene derivatives, illustrating a fundamental approach to creating a chromene library.
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted salicylaldehyde (1 mmol), malononitrile (1 mmol), and an active methylene compound (e.g., dimedone, 1 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol). The choice of catalyst is crucial for reaction efficiency; bases facilitate the initial condensation steps.
-
Reaction: Stir the mixture at room temperature or under reflux (e.g., 60-80°C) for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, pour the mixture into ice-cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol or water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure chromene derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as a proxy for cell viability and cytotoxicity of a compound.
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A Spectroscopic Deep Dive: Unveiling the Influence of Chlorination on Chromene Esters
For the modern researcher and drug development professional, a nuanced understanding of a molecule's physicochemical properties is paramount. The strategic introduction of a halogen, such as chlorine, into a heterocyclic scaffold like a chromene ester can dramatically alter its electronic and, consequently, its spectroscopic characteristics. This guide provides an in-depth comparative analysis of chlorinated versus non-chlorinated chromene esters, supported by established spectroscopic principles and experimental data. We will explore how the presence of a chlorine atom modulates the molecule's interaction with electromagnetic radiation across various techniques, offering insights crucial for structural elucidation and the design of novel therapeutics.
The Rationale: Why Compare Chlorinated and Non-Chlorinated Chromene Esters?
Chromene esters are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a chlorine atom can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. From a spectroscopic standpoint, the high electronegativity and the presence of stable isotopes (³⁵Cl and ³⁷Cl) of chlorine provide unique signatures that can be leveraged for detailed structural analysis. This comparison will illuminate these differences, providing a practical guide for researchers working with halogenated compounds.
For the purpose of this guide, we will draw comparisons between a representative non-chlorinated chromene ester, Ethyl 2-amino-4-phenyl-4H-chromene-3-carboxylate , and its chlorinated analog, Ethyl 2-amino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate .
UV-Visible Spectroscopy: A Shift in Conjugation
The ultraviolet-visible (UV-Vis) spectrum of a molecule is dictated by its electronic transitions, primarily those involving π-electrons in conjugated systems. The chromene core, with its fused benzene ring and pyran heterocycle, possesses a significant conjugated system.
The introduction of a chlorine atom onto the pendant phenyl ring is expected to induce a bathochromic shift (a shift to longer wavelengths) in the maximum absorbance (λmax). This is attributed to the lone pair of electrons on the chlorine atom participating in resonance with the aromatic π-system, effectively extending the conjugation. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of lower energy (longer wavelength) light.[1][2] Each additional conjugated double bond can shift the λmax by approximately 30-50 nm.[1]
Table 1: Expected UV-Vis Absorption Maxima
| Compound | Expected λmax (nm) | Rationale |
| Ethyl 2-amino-4-phenyl-4H-chromene-3-carboxylate | ~280-320 | π → π* transitions within the chromene and phenyl conjugated system. |
| Ethyl 2-amino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate | ~290-340 | Extended conjugation due to the chloro substituent leading to a bathochromic shift. |
Experimental Protocol: UV-Vis Spectroscopy
A standardized protocol for acquiring UV-Vis spectra is crucial for reproducible results.
-
Sample Preparation: Prepare stock solutions of the non-chlorinated and chlorinated chromene esters in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mg/mL. From the stock solutions, prepare a series of dilutions (e.g., 1, 5, 10, and 20 µg/mL).[3]
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the instrument.
-
Data Acquisition: Scan the samples over a wavelength range of 200-400 nm in a 1 cm path length quartz cuvette.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for each compound and compare the spectra.
Caption: Workflow for comparative NMR spectroscopy.
Mass Spectrometry: The Isotopic Signature of Chlorine
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. The presence of chlorine is readily identified in a mass spectrum due to its characteristic isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a distinctive M+2 peak in the mass spectrum, where the M+ peak corresponds to the molecule containing ³⁵Cl and the M+2 peak corresponds to the molecule containing ³⁷Cl. The intensity ratio of the M+ to M+2 peak is approximately 3:1. [4][5] For the non-chlorinated chromene ester, the molecular ion peak will be a single major peak (with a small M+1 peak due to the natural abundance of ¹³C). In contrast, the chlorinated analog will exhibit a clear M and M+2 pattern with a 3:1 intensity ratio, providing unambiguous evidence for the presence of a single chlorine atom.
Table 5: Expected Molecular Ion Peaks in Mass Spectrometry
| Compound | Expected Molecular Ion (M+) | Expected M+2 Peak | M+ / M+2 Ratio |
| Ethyl 2-amino-4-phenyl-4H-chromene-3-carboxylate | Single major peak | Negligible | - |
| Ethyl 2-amino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate | M+ | M+2 | ~3:1 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the chromene ester in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.
-
Analysis: Identify the molecular ion peak(s) and analyze the isotopic pattern to confirm the presence and number of chlorine atoms.
Conclusion: A Powerful Symbiosis of Structure and Spectroscopy
The spectroscopic comparison of chlorinated and non-chlorinated chromene esters reveals a wealth of information directly attributable to the presence of the chlorine atom. From the bathochromic shift in the UV-Vis spectrum and the quenching of fluorescence to the downfield shifts in NMR and the characteristic isotopic pattern in mass spectrometry, each technique provides a unique piece of the structural puzzle. For researchers in drug discovery and development, a thorough understanding of these spectroscopic nuances is not merely an academic exercise; it is a critical tool for confirming molecular identity, assessing purity, and ultimately, designing more effective and safer medicines. The principles and protocols outlined in this guide provide a solid framework for leveraging spectroscopy to its fullest potential in the characterization of halogenated organic molecules.
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A Comparative In Vitro Analysis of the Anti-Inflammatory Potential of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
An Investigative Guide for Drug Discovery Professionals
In the relentless pursuit of novel therapeutic agents to combat inflammation, chromene scaffolds have emerged as a promising class of heterocyclic compounds with diverse biological activities.[1][2] This guide delves into a proposed comparative study to elucidate the in vitro anti-inflammatory profile of a specific derivative, 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester, against established anti-inflammatory drugs: Indomethacin, a non-selective cyclooxygenase (COX) inhibitor; Celecoxib, a selective COX-2 inhibitor; and Dexamethasone, a potent corticosteroid.
This document serves as a comprehensive roadmap for researchers, outlining the scientific rationale, detailed experimental protocols, and a framework for data interpretation. By juxtaposing the potential activity of this novel chromene derivative with that of well-characterized drugs, we aim to provide a foundational assessment of its therapeutic promise.
Scientific Rationale and Experimental Strategy
Inflammation is a complex biological response involving a cascade of molecular events, primarily mediated by enzymes like cyclooxygenases (COX) and the release of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] An effective anti-inflammatory agent typically modulates one or more of these key pathways.
Our experimental design is centered around a panel of robust and widely accepted in vitro assays to dissect the potential mechanism of action of this compound. The murine macrophage cell line, RAW 264.7, will be employed as the primary model system. These cells, when stimulated with lipopolysaccharide (LPS), mimic the inflammatory response by upregulating the expression of COX-2, inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines.[3][5][6]
The selection of comparator drugs is strategic:
-
Indomethacin: A non-selective COX-1/COX-2 inhibitor, providing a benchmark for broad-spectrum prostaglandin synthesis inhibition.[7][8]
-
Celecoxib: A selective COX-2 inhibitor, allowing for an assessment of the target compound's selectivity towards the inducible COX isoform, which is a desirable trait for minimizing gastrointestinal side effects.[9][10][11]
-
Dexamethasone: A glucocorticoid with a broad anti-inflammatory and immunosuppressive profile, acting through the glucocorticoid receptor to suppress the expression of multiple inflammatory genes.[12][13][14][15]
The following schematic outlines the proposed experimental workflow:
Caption: Experimental workflow for evaluating anti-inflammatory activity.
Methodologies and Protocols
Scientific rigor and reproducibility are paramount. The following section provides detailed, step-by-step protocols for the proposed in vitro assays.
2.1. Cell Culture and Treatment
Murine macrophage RAW 264.7 cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For all experiments, cells will be pre-treated with varying concentrations of this compound or the comparator drugs for a specified period before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
2.2. Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay will be performed.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and comparator drugs for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability will be expressed as a percentage of the control (untreated cells).
-
2.3. Nitric Oxide (NO) Production Assay
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[16][17][18][19][20]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with the test compounds as described above, followed by stimulation with LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite will be determined from a sodium nitrite standard curve.
-
2.4. Cyclooxygenase (COX-2) Inhibition Assay
A commercially available COX-2 inhibitor screening kit will be used to determine the direct inhibitory effect of the test compound on COX-2 activity.[21][22][23][24] This assay typically measures the production of prostaglandin G2 or other prostanoids.
-
Protocol:
-
In a 96-well plate, add the reaction buffer, heme, and human recombinant COX-2 enzyme.
-
Add the test compound or comparator drugs at various concentrations.
-
Incubate for a specified time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
After a further incubation period, stop the reaction and measure the fluorescence or absorbance as per the kit's instructions.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) will be calculated.
-
2.5. Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Enzyme-linked immunosorbent assays (ELISAs) will be used to quantify the levels of TNF-α and IL-6 secreted into the cell culture medium.[25][26][27][28][29][30]
-
Protocol:
-
Coat a 96-well plate with the capture antibody specific for either TNF-α or IL-6 and incubate overnight.
-
Block the plate with a suitable blocking buffer.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
After another incubation and washing step, add the substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Cytokine concentrations will be determined by comparison to a standard curve.
-
The following diagram illustrates the general principle of a sandwich ELISA:
Caption: Principle of a sandwich ELISA for cytokine quantification.
Anticipated Results and Comparative Data
The following tables present a hypothetical but plausible set of results to illustrate the expected data from this comparative study.
Table 1: Effect of Test Compounds on Cell Viability and NO Production in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | Cell Viability (%) | NO Production (% Inhibition) |
| Control | - | 100 ± 5.2 | 0 |
| LPS (1 µg/mL) | - | 98 ± 4.5 | - |
| This compound | 1 | 99 ± 3.8 | 15.2 ± 2.1 |
| 10 | 97 ± 4.1 | 45.8 ± 3.5 | |
| 50 | 95 ± 5.0 | 78.3 ± 4.2 | |
| Indomethacin | 1 | 101 ± 4.9 | 10.5 ± 1.8 |
| 10 | 99 ± 3.7 | 35.1 ± 2.9 | |
| 50 | 96 ± 4.3 | 65.4 ± 3.8 | |
| Celecoxib | 1 | 98 ± 5.1 | 12.3 ± 2.0 |
| 10 | 97 ± 4.6 | 40.2 ± 3.1 | |
| 50 | 95 ± 4.8 | 70.1 ± 4.0 | |
| Dexamethasone | 1 | 102 ± 3.9 | 25.6 ± 2.5 |
| 10 | 100 ± 4.2 | 68.9 ± 4.1 | |
| 50 | 98 ± 3.5 | 92.1 ± 5.3 |
Table 2: Comparative IC50 Values for Inhibition of COX-2 Activity and Cytokine Production
| Compound | COX-2 IC50 (µM) | TNF-α Secretion IC50 (µM) | IL-6 Secretion IC50 (µM) |
| This compound | 8.5 | 12.3 | 15.8 |
| Indomethacin | 5.2 | 20.1 | 25.4 |
| Celecoxib | 0.5 | 18.5 | 22.7 |
| Dexamethasone | >100 | 0.1 | 0.05 |
Discussion and Mechanistic Interpretation
Based on the hypothetical data, this compound exhibits potent anti-inflammatory activity. The significant, dose-dependent inhibition of NO production suggests a strong modulatory effect on the iNOS pathway. Furthermore, its ability to suppress the secretion of TNF-α and IL-6 at concentrations that are non-toxic to the cells indicates a targeted anti-inflammatory action.
The compound's direct inhibition of COX-2, with a hypothetical IC50 value of 8.5 µM, positions it as a moderately potent COX-2 inhibitor. While not as potent as the selective inhibitor Celecoxib, its activity is comparable to that of Indomethacin in this specific assay. This dual action of inhibiting both the COX-2 and iNOS pathways is a desirable characteristic for a novel anti-inflammatory agent.
Dexamethasone, as expected, shows potent inhibition of cytokine production but has a negligible direct effect on COX-2 activity, which aligns with its known mechanism of action involving the transcriptional repression of inflammatory genes.[15]
The following diagram illustrates the potential points of intervention for the test compound within the inflammatory cascade:
Caption: Potential mechanisms of anti-inflammatory action.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the in vitro anti-inflammatory activity of this compound. The proposed panel of assays, in conjunction with a well-chosen set of comparator drugs, will provide a robust dataset to assess its potential as a novel anti-inflammatory agent. The hypothetical results suggest that this chromene derivative may exert its effects through the dual inhibition of the COX-2 and iNOS pathways, as well as the suppression of pro-inflammatory cytokine production. Further studies, including in vivo models of inflammation, would be warranted to validate these promising in vitro findings and to further explore the therapeutic potential of this compound.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6,8-Dichloro-2H-Chromene Derivatives
Introduction
The chromene (or benzopyran) nucleus is a prominent heterocyclic scaffold that has earned the designation of a "privileged structure" in the field of medicinal chemistry.[1][2] This recognition stems from the ability of its derivatives to interact with a multitude of biological targets, leading to a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4] The structural versatility of the chromene ring allows for extensive chemical modifications, enabling the fine-tuning of its biological profile.
Among the various substituted chromenes, halogenated derivatives are of particular interest. The introduction of halogen atoms, such as chlorine, can significantly alter the molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution. These changes can profoundly influence pharmacokinetics and pharmacodynamics, often leading to enhanced potency and target selectivity.[5] This guide focuses specifically on the 6,8-dichloro-2H-chromene scaffold, providing an in-depth analysis of its structure-activity relationships (SAR). We will objectively compare the performance of various derivatives, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and professionals engaged in drug development.
The 6,8-Dichloro-2H-Chromene Core: Synthetic Foundations
The 6,8-dichloro-2H-chromene framework serves as a foundational template for generating diverse molecular entities. The synthetic accessibility of this core allows for systematic modifications at several key positions, primarily C2, C3, and C4, to explore the chemical space and optimize biological activity.
A common and effective strategy for synthesizing derivatives involves the use of 6,8-dichloro-2-methyl-4H-chromen-4-one as a starting material.[6][7] The active methyl group at the C2 position is particularly reactive and can be utilized for condensation reactions with various aldehydes or other electrophiles to introduce diverse substituents.
Caption: General workflow for synthesizing C2-substituted chromene derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 6,8-dichloro-2H-chromene derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. The dichloro substitution on the benzene ring establishes a baseline of high lipophilicity and electron withdrawal, which subsequent modifications can either complement or counteract to achieve desired biological effects.
Caption: Key positions on the 6,8-dichloro-2H-chromene scaffold for SAR exploration.
Modifications at the C2 Position
The C2 position is a critical determinant of activity. Introducing bulky or electronically diverse groups can significantly impact target binding.
-
Styryl Derivatives: Condensation of 6,8-dichloro-2-methyl-4H-chromen-4-one with various aromatic aldehydes yields 2-styrylchromones.[6][7] The electronic nature of the substituent on the styryl phenyl ring is crucial. Electron-donating groups (e.g., methoxy, -OCH₃) or electron-withdrawing groups (e.g., fluoro, -F) can modulate the molecule's overall electronic character and its ability to participate in pi-stacking or other non-covalent interactions within a biological target.
-
Trifluoromethyl (-CF₃) Group: The introduction of a -CF₃ group at C2, as seen in related chromene structures, is a common strategy in medicinal chemistry.[8][9] This group enhances metabolic stability and membrane permeability. The strong electron-withdrawing nature of the -CF₃ group can also influence the acidity of nearby protons and the overall binding affinity.
Modifications at the C3 Position
The C3 position offers a prime location for introducing functionalities that can act as hydrogen bond donors or acceptors.
-
Carboxylic Acid (-COOH): Derivatives like 6,8-dichloro-2H-chromene-3-carboxylic acid are valuable intermediates and possess biological activity themselves.[1][10] The carboxylic acid group can form strong ionic or hydrogen-bond interactions with amino acid residues (e.g., Lys, Arg) in a target protein's active site.
-
Nitrile (-CN) and Amine (-NH₂) Groups: The presence of a 2-amino-3-carbonitrile motif is a common feature in potent anticancer chromenes.[11][12] The amino group acts as a hydrogen bond donor, while the nitrile can act as an acceptor, providing multiple points of interaction to secure target binding.
Modifications at the C4 Position
While many biologically active chromenes are chromen-4-ones (possessing a carbonyl group at C4), modifications at this position can lead to different classes of compounds.[6][7]
-
Oxo Group (C=O): The ketone at C4 creates a planar, electron-rich system that is often essential for activity. It can act as a hydrogen bond acceptor.
-
Thiation (C=S): Replacing the C4-oxo group with a thione (C=S) has been shown to alter the biological activity profile, sometimes leading to unexpected products like dithiated compounds instead of the expected monothiated ones.[7]
Comparative Data Summary
The following table summarizes the reported biological activities of various 6,8-dichloro-chromene derivatives, illustrating the impact of different substitution patterns.
| Core Scaffold | Substituent(s) | Biological Activity | Key Finding | Reference |
| 6,8-dichloro-4-oxo-4H-chromene | C2: -CH=CH-Ph | Antibacterial, Antifungal | The styryl moiety is a viable pharmacophore for antimicrobial activity. | [6][7] |
| 6,8-dichloro-4-oxo-4H-chromene | C2: -CH=CH-Ph(4-F) | Antibacterial, Antifungal | Halogenation on the styryl ring can be tolerated and may modulate activity. | [7] |
| 6,8-dichloro-4-oxo-4H-chromene | C2: -CH=CH-Ph(4-OCH₃) | Antibacterial, Antifungal | An electron-donating group on the styryl ring maintains antimicrobial properties. | [7] |
| 6,8-dichloro-2H-chromene | C3: -COOH | Anti-inflammatory, Antimicrobial | The carboxylic acid functional group is a key feature for these activities. | [10] |
| 6,8-dichloro-4-oxo-4H-chromene | C2: -COOH | Not specified | A key synthetic intermediate for further derivatization. |
Comparative Analysis with Other Halogenated Chromenes
The 6,8-dichloro substitution pattern provides distinct advantages compared to non-halogenated or mono-halogenated analogs.
-
Increased Lipophilicity: The two chlorine atoms significantly increase the molecule's lipophilicity (fat-solubility). This can enhance its ability to cross cell membranes and reach intracellular targets, a critical factor for anticancer and antimicrobial agents.
-
Metabolic Stability: The C-Cl bond is strong and resistant to metabolic cleavage, potentially increasing the compound's half-life in vivo.
-
Halogen Bonding: The chlorine atoms can participate in halogen bonding—a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket. This provides an additional, directional binding force that can enhance affinity and selectivity, an opportunity not available to non-halogenated counterparts. In comparison to 6-chloro-2H-chromene analogs, the additional chlorine at the C8 position further enhances these effects and sterically influences the molecule's preferred conformation.[5]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are representative protocols for the synthesis and biological evaluation of 6,8-dichloro-2H-chromene derivatives.
Protocol 1: Synthesis of 6,8-Dichloro-2-styryl-4H-chromen-4-one (Representative)
This protocol is adapted from established procedures for Claisen-Schmidt condensation.[7]
Objective: To synthesize a C2-styryl substituted chromone to assess the impact of this modification.
Materials:
-
6,8-dichloro-2-methyl-4H-chromen-4-one
-
Benzaldehyde (or substituted benzaldehyde)
-
Sodium metal
-
Absolute Ethanol
-
Benzene (for recrystallization)
Procedure:
-
Prepare Sodium Ethoxide: Carefully add sodium metal (0.33 g) to absolute ethanol (10 mL) in a flask equipped with a condenser and allow the reaction to proceed until all sodium has dissolved.
-
Dissolve Starting Material: In a separate flask, dissolve 6,8-dichloro-2-methyl-4H-chromen-4-one (10 mmol, 2.29 g) in absolute ethanol (20 mL).
-
Initiate Condensation: Add the appropriate aldehyde (e.g., benzaldehyde, 10 mmol) to the solution of the chromone.
-
Reaction: Add the freshly prepared sodium ethoxide solution to the reaction mixture. Stir vigorously at room temperature for 2 hours.
-
Isolation: A solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol. Recrystallize the crude product from benzene to obtain pure 6,8-dichloro-2-styryl-4H-chromen-4-one.
-
Characterization: Confirm the structure of the final product using FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of synthesized chromene derivatives against a human cancer cell line (e.g., MCF-7, breast cancer).
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well microtiter plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the synthesized chromene derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Conclusion and Future Perspectives
The 6,8-dichloro-2H-chromene scaffold is a highly promising platform for the development of novel therapeutic agents. Structure-activity relationship studies reveal that modifications at the C2, C3, and C4 positions are critical for defining the biological activity profile. The introduction of styryl groups at C2 has been shown to impart antimicrobial properties, while the incorporation of amino and nitrile or carboxylic acid groups at C2/C3 is a known strategy for potent anticancer agents.
The dichloro substitution pattern provides a distinct physicochemical profile, enhancing lipophilicity and metabolic stability, which are advantageous for drug development. Future research should focus on:
-
Expanding the Substituent Library: Systematically exploring a wider range of substituents at the C2 and C3 positions to build a more comprehensive SAR model.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Evaluation: Advancing the most potent and selective compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the foundational knowledge of SAR presented in this guide, researchers can more effectively design and synthesize next-generation 6,8-dichloro-2H-chromene derivatives with optimized therapeutic potential.
References
-
Salem, M. S.; Marzouk, M. I.; Ali, S. N.; Madkour, H. M. F. Synthesis, Structure Characterization and Biological Evaluation of New 6,8-Dichloro-2-Methyl-4H-Chromen-4-One Derivatives. Eur. J. Chem. 2012, 3, 220-227. [Link]
-
Salem, M. et al. (2012). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. ResearchGate. [Link]
-
Thomas, N., & Zachariah, S. M. (2013). Pharmacological activities of chromene derivatives: An overview. Asian Journal of Pharmaceutical and Clinical Research, 6, 11-15. [Link]
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Thomas, N. K., & Zachariah, S. (2013). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. [Link]
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Chen, L., et al. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry. [Link]
-
Fadda, A. A., et al. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives. PubMed. [Link]
-
Modi, A., et al. (2013). Chromenes: potential new chemotherapeutic agents for cancer. Future Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2025). Investigation of Derivatives of 2H-Chromene Oximes as Anticancer Agents. PubMed. [Link]
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Taha, M., et al. (2021). Synthesis, Biological Assessment, and Structure Activity Relationship Studies of New Flavanones Embodying Chromene Moieties. MDPI. [Link]
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PubChem. (2s)-6,8-Dichloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid. National Center for Biotechnology Information. [Link]
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Ko, H., et al. (2021). Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. NIH National Library of Medicine. [Link]
-
Afifi, T. H., et al. (2017). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central. [Link]
-
ResearchGate. (2023). Chromene compounds with promising biological activities. ResearchGate. [Link]
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- 8. (2s)-6,8-Dichloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid | C11H5Cl2F3O3 | CID 9831791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of the Antibacterial Spectrum of Halogenated Chromenes: A Guide for Researchers
In the escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a paramount objective for the scientific community. Among the myriad of heterocyclic compounds, the chromene nucleus has emerged as a privileged structure in medicinal chemistry, owing to its diverse pharmacological properties. The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—onto the chromene framework has been shown to significantly modulate its biological activity, often enhancing its antibacterial efficacy. This guide provides a comprehensive comparative analysis of the antibacterial spectrum of different halogenated chromenes, supported by experimental data, to aid researchers and drug development professionals in this critical field.
The Influence of Halogenation on the Antibacterial Efficacy of Chromenes
The introduction of halogen atoms to the chromene scaffold can profoundly impact its physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability, which in turn influences its pharmacokinetic and pharmacodynamic profile.[1] Halogenation can enhance the binding affinity of the molecule to its bacterial target, improve its ability to permeate the bacterial cell membrane, and in some cases, directly participate in the mechanism of action.[1] The nature of the halogen, its position on the chromene ring, and the overall substitution pattern of the molecule are all critical determinants of the resulting antibacterial spectrum and potency.
Comparative Antibacterial Spectrum of Halogenated Chromenes
The antibacterial activity of halogenated chromenes has been evaluated against a range of both Gram-positive and Gram-negative bacteria. The following sections and tables summarize the available data, primarily presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Activity Against Gram-Positive Bacteria
Halogenated chromenes have demonstrated particularly promising activity against Gram-positive pathogens, including multidrug-resistant strains.
A notable study on a series of 3-nitro-2H-chromenes revealed a clear structure-activity relationship (SAR) with respect to halogenation.[2][3][4] As illustrated in Table 1 , the antibacterial potency against Staphylococcus aureus and Staphylococcus epidermidis increases with the degree of halogenation. Mono-halogenated derivatives displayed moderate activity, while di- and tri-halogenated compounds exhibited significantly lower MIC values, indicating enhanced efficacy.[2][3][4] Specifically, tri-halogenated derivatives were found to be the most active in this series.[2][3][4]
| Compound/Substituent | S. aureus (MIC in µg/mL) | S. epidermidis (MIC in µg/mL) |
| Mono-halogenated | ||
| 6-Chloro | 32 | 16 |
| 6-Bromo | 16 | 16 |
| Di-halogenated | ||
| 6-Bromo-2-(4-bromophenyl) | 8 | 8 |
| 6-Chloro-2-(4-bromophenyl) | 8 | 4 |
| Tri-halogenated | ||
| 6-Bromo-8-chloro-2-(4-bromophenyl) | 4 | 1-4 |
| 6,8-Dichloro-2-(4-bromophenyl) | 4 | 2-4 |
| Data synthesized from Cornielle et al. (2025).[2][3][4] |
Activity Against Gram-Negative Bacteria
The efficacy of halogenated chromenes against Gram-negative bacteria appears to be more variable and often less potent compared to their activity against Gram-positive strains. The outer membrane of Gram-negative bacteria presents a formidable barrier to many antimicrobial agents. However, certain structural modifications to the chromene scaffold have yielded compounds with promising Gram-negative activity.
For instance, a study on indolyl-4H-chromene derivatives identified a fluoro-substituted compound with notable activity against both Escherichia coli and Pseudomonas aeruginosa, as shown in Table 2 . This highlights the potential for specific halogenated chromene derivatives to overcome the challenges associated with targeting Gram-negative pathogens.
| Compound | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) |
| 4-(6-Fluoro-1H-Indol-3-yl)-N-methyl-3-nitro-4H-chromen-2-amine | 10-25 | 10-25 |
| Data from Parthiban et al. (2024). |
It is important to note that the 3-nitro-2H-chromenes detailed in Table 1 were found to be largely ineffective against the Gram-negative strains tested.[2] This underscores the importance of the specific chromene scaffold in determining the antibacterial spectrum.
Structure-Activity Relationship (SAR) Insights
The available data allows for the deduction of several key structure-activity relationships:
-
Degree of Halogenation: For certain chromene scaffolds, particularly 3-nitro-2H-chromenes, an increase in the number of halogen substituents correlates with a significant enhancement in antibacterial activity against Gram-positive bacteria.[2][3][4]
-
Type of Halogen: While direct comparative studies are limited, the existing data suggests that chloro and bromo substituents are effective at enhancing antibacterial potency. The unique properties of fluorine, such as its high electronegativity and ability to form strong bonds, can also be leveraged to produce compounds with a broader spectrum of activity, including against Gram-negative bacteria. Data on iodo-substituted chromenes remains limited in the current literature.
-
Position of Halogenation: The position of the halogen on the chromene ring is crucial. In the 3-nitro-2H-chromene series, substitutions at the 6 and 8 positions have proven to be beneficial for activity.[2][3][4]
-
Overall Molecular Scaffold: The core structure of the chromene derivative is a critical determinant of its antibacterial spectrum. For example, the indolyl-4H-chromene scaffold appears to be more conducive to Gram-negative activity than the 3-nitro-2H-chromene scaffold.
Proposed Mechanisms of Action
The precise mechanism of action for many halogenated chromenes is still under investigation and may vary between different structural classes. However, several plausible mechanisms have been proposed based on experimental evidence and in silico studies.
Inhibition of DNA Synthesis
One of the most well-supported mechanisms of action for certain halogenated chromenes is the inhibition of bacterial DNA synthesis. The fluoro-substituted indolyl-4H-chromene derivative mentioned earlier has been shown through in silico studies to interact with the ATP binding sites of DNA gyrase B and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This mode of action is analogous to that of the well-established quinolone class of antibiotics.
Figure 1: Proposed mechanism of action for certain halogenated chromenes via inhibition of DNA gyrase and topoisomerase IV.
Other Potential Mechanisms
For other classes of halogenated chromenes, such as the 3-nitro-2H-chromenes, an alternative mechanism related to the nitro group has been suggested. This involves the in vivo reduction of the nitro moiety, which generates toxic reactive nitrogen species that can cause damage to bacterial DNA and other essential macromolecules, ultimately leading to cell death.
Furthermore, the increased lipophilicity conferred by halogenation may enhance the ability of these compounds to disrupt the bacterial cell membrane, leading to leakage of cellular contents and dissipation of the membrane potential.[1] This could be a primary mechanism of action or a contributing factor to their overall antibacterial effect.
Experimental Protocols
To facilitate further research in this area, detailed protocols for the synthesis of a representative halogenated chromene and the determination of its antibacterial activity are provided below.
Synthesis of 2-Amino-4-(halophenyl)-4H-chromene Derivatives
This protocol describes a general and efficient one-pot, three-component synthesis of 2-amino-4H-chromene derivatives.
Figure 2: General workflow for the synthesis of 2-amino-4H-chromene derivatives.
Materials:
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-fluorobenzaldehyde, 4-bromobenzaldehyde, 4-iodobenzaldehyde) (1 mmol)
-
Malononitrile (1 mmol)
-
A phenol derivative (e.g., resorcinol, α-naphthol, β-naphthol) (1 mmol)
-
A basic catalyst (e.g., piperidine, triethylamine) (catalytic amount)
-
Ethanol (as solvent)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the phenol derivative (1 mmol) in ethanol (10-15 mL).
-
Add a catalytic amount of the basic catalyst (e.g., 2-3 drops of piperidine) to the reaction mixture.
-
Stir the reaction mixture at room temperature or under reflux, depending on the specific reactants. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be partially evaporated, or the product can be precipitated by adding cold water.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(halophenyl)-4H-chromene derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard method for determining the MIC of a compound against a bacterial strain.
Figure 3: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Materials:
-
Halogenated chromene compound
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain(s) of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of the halogenated chromene in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add a specific volume of the compound stock solution to well 1 to achieve the desired starting concentration (typically in excess of the expected MIC). Then, perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard the final 100 µL from well 10. Well 11 will serve as a positive control (broth + bacteria) and well 12 as a negative/sterility control (broth only).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. On the day of the assay, dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. The positive control well should be turbid, and the negative control well should be clear.
Conclusion and Future Perspectives
Halogenated chromenes represent a promising class of compounds in the quest for new antibacterial agents. The evidence strongly suggests that halogenation is a viable strategy for enhancing the antibacterial potency and modulating the spectrum of activity of the chromene scaffold. The clear structure-activity relationship, particularly the trend of increasing activity with increased halogenation against Gram-positive bacteria, provides a solid foundation for the rational design of new derivatives.
Future research should focus on several key areas:
-
Expansion of the Chemical Space: Synthesis and evaluation of a wider range of halogenated chromenes, including more examples of fluoro- and iodo-substituted derivatives, are needed to build a more comprehensive understanding of their potential.
-
Targeting Gram-Negative Bacteria: A concerted effort is required to design and discover halogenated chromenes with potent and broad-spectrum activity against clinically relevant Gram-negative pathogens.
-
Elucidation of Mechanisms of Action: Rigorous mechanistic studies are essential to identify the specific bacterial targets of different classes of halogenated chromenes and to understand how halogenation influences these interactions.
-
In Vivo Efficacy and Safety: Promising candidates identified in vitro must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically exploring these avenues, the scientific community can unlock the full therapeutic potential of halogenated chromenes and contribute to the development of the next generation of antibacterial drugs.
References
-
Cornielle, E., et al. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics, 14(3), 218. [Link]
-
Cornielle, E., et al. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. ResearchGate. [Link]
-
Cornielle, E., et al. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. PubMed. [Link]
-
Cornielle, E., et al. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Europe PMC. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Halogenated 3-Nitro-2 H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - Institut de Salut Global de Barcelona [isglobal.scimarina.org]
A Comparative Guide to the Synthesis of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
This guide provides an in-depth validation of a primary synthetic route for 6,8-dichloro-2H-chromene-3-carboxylic acid methyl ester, a valuable heterocyclic building block. Chromene scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in a wide array of biologically active compounds.[1][2] This document offers a detailed experimental protocol for a robust and efficient synthesis, followed by a comparative analysis of alternative methodologies. The objective is to equip researchers, chemists, and drug development professionals with the necessary insights to make informed decisions for their synthetic strategies.
Primary Validated Route: Knoevenagel Condensation Followed by Intramolecular Oxa-Michael Addition
The most reliable and widely applicable method for the synthesis of the target 2H-chromene scaffold is the Knoevenagel condensation.[3][4][5] This strategy offers high efficiency, mild reaction conditions, and operational simplicity.
Mechanistic Rationale
The reaction proceeds via a two-step, one-pot sequence. First, a Knoevenagel condensation occurs between 3,5-dichlorosalicylaldehyde and an active methylene compound, dimethyl malonate, catalyzed by a weak base like piperidine.[6] The choice of a weak base is critical to prevent the self-condensation of the aldehyde.[6] This initial step forms a highly electrophilic benzylidene malonate intermediate.
Subsequently, the phenolic hydroxyl group of the intermediate acts as an intramolecular nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated system in a conjugate addition (an oxa-Michael reaction).[3] This cyclization step forms the characteristic dihydropyran ring of the 2H-chromene system, yielding the desired product.
Experimental Protocol: A Self-Validating System
This protocol is designed for clarity and reproducibility, incorporating in-process controls for self-validation.
Materials:
-
3,5-Dichlorosalicylaldehyde (1 equivalent)
-
Dimethyl malonate (1.2 equivalents)
-
Piperidine (0.1 equivalents)
-
Toluene (or Ethanol)
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus (if using toluene), add 3,5-dichlorosalicylaldehyde (1 eq) and toluene (approx. 10 mL per mmol of aldehyde).
-
Reagent Addition: Add dimethyl malonate (1.2 eq) and piperidine (0.1 eq) to the flask.
-
Condensation & Cyclization: Heat the reaction mixture to reflux (approx. 110°C for toluene, 80°C for ethanol). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 3-6 hours.
-
Work-up: Once the reaction is complete (disappearance of the starting aldehyde spot on TLC), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate.
-
Purification - Phase Separation: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. This removes the piperidine catalyst and any unreacted acidic or basic species.
-
Purification - Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude product is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a pure solid.
Workflow Visualization
Caption: Workflow for Knoevenagel synthesis.
Comparison with Alternative Synthetic Routes
While the Knoevenagel condensation is a highly effective method, other synthetic strategies exist. Here, we compare it with two notable alternatives: the Perkin reaction and a modern Rhodium-catalyzed annulation.
Alternative 1: Perkin Reaction followed by Esterification
The Perkin reaction is a classic method for generating α,β-unsaturated carboxylic acids from aromatic aldehydes and acid anhydrides, using the salt of the corresponding acid as a base.[7][8][9] While famously used to synthesize coumarin from salicylaldehyde,[9] its application to generate our target molecule is less direct. It would produce the carboxylic acid precursor, which would then require a separate esterification step.
-
Advantages: Utilizes common and inexpensive reagents. The reaction is well-established in organic chemistry.
-
Disadvantages: Generally requires high temperatures (180-200°C). The direct product is the carboxylic acid, not the methyl ester, necessitating an additional synthetic step (e.g., Fischer esterification or methylation with agents like dimethyl carbonate[10] or diazomethane). Yields can be variable, and the reaction is often less clean than the Knoevenagel approach for this specific scaffold.
Alternative 2: Rhodium(III)-Catalyzed C–H Activation/[3 + 3] Annulation
Modern organometallic chemistry offers sophisticated routes. One such example is a Rhodium(III)-catalyzed redox-neutral cascade involving the C-H activation of N-phenoxyacetamides and a [3 + 3] annulation with methyleneoxetanones to form 2H-chromene-3-carboxylic acids.[11]
-
Advantages: Represents a novel and elegant synthetic strategy. It demonstrates high functional group tolerance and can provide access to a diverse range of chromene derivatives.[11]
-
Disadvantages: This method suffers from significant practical drawbacks for routine synthesis. It requires an expensive and specialized transition-metal catalyst ([Cp*RhCl₂]₂), and the methyleneoxetanone coupling partner may not be commercially available, requiring its own multi-step synthesis. The overall cost and complexity make it less practical compared to the Knoevenagel condensation for this specific target.
Data Summary: A Comparative Overview
| Feature | Validated Knoevenagel Route | Perkin Reaction Route | Rh(III)-Catalyzed Annulation |
| Starting Materials | 3,5-Dichlorosalicylaldehyde, Dimethyl Malonate | 3,5-Dichlorosalicylaldehyde, Acetic Anhydride | Substituted N-phenoxyacetamide, Methyleneoxetanone |
| Catalyst | Piperidine (weak base) | Sodium Acetate (base) | [Cp*RhCl₂]₂ (Transition Metal) |
| Reaction Conditions | Mild (Reflux in Toluene/Ethanol) | Harsh (High Temperature, >180°C) | Mild to Moderate (e.g., 60°C) |
| Typical Yield | Good to Excellent | Moderate to Good | Good |
| Direct Product | Target Methyl Ester | Carboxylic Acid (requires esterification) | Carboxylic Acid (requires esterification) |
| Advantages | High efficiency, mild conditions, operational simplicity, direct formation of the ester. | Uses inexpensive, common reagents. | High novelty, broad substrate scope. |
| Disadvantages | None significant for this target. | Harsh conditions, extra esterification step, potential for side products. | Expensive catalyst, specialized reagents, overall complexity. |
Logical Comparison Diagram
Caption: Decision logic for selecting a synthetic route.
Product Characterization
Validation of the final product's identity and purity is achieved through standard analytical techniques:
-
¹H NMR: Expected to show characteristic peaks for the aromatic protons, the vinyl proton on the chromene ring, the proton at the C2 position, and the methyl ester singlet.
-
¹³C NMR: Will confirm the number of unique carbon atoms and the presence of the ester carbonyl, aromatic, and aliphatic carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the molecular ion peak corresponding to the calculated molecular weight of the product, confirming its identity.
-
Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the C=O stretch of the ester (around 1710-1730 cm⁻¹) and C-O stretches.
Conclusion
For the synthesis of this compound, the Knoevenagel condensation stands out as the superior and most practical methodology. It provides a direct, high-yielding, and operationally simple route under mild conditions. While the Perkin reaction is a plausible alternative, it is less efficient due to its harsh requirements and the need for a subsequent esterification step. The Rhodium-catalyzed annulation, though mechanistically elegant, is not recommended for routine or large-scale synthesis due to its high cost and complexity. This guide validates the Knoevenagel approach as the gold standard for accessing this valuable chemical intermediate.
References
-
Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. (n.d.). MDPI. [Link]
-
Catalytic Synthesis of 2H-Chromenes. (2015). MSU chemistry. [Link]
-
Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... (n.d.). ResearchGate. [Link]
-
2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. (2018). ACS Publications. [Link]
-
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (n.d.). MDPI. [Link]
-
Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives. (n.d.). ProQuest. [Link]
-
Synthesis of substituted 2H-chromenes. (n.d.). ResearchGate. [Link]
-
PERKIN. (n.d.). RSC Publishing. [Link]
-
Synthesis and X-ray crystal structures of polyfunctionalized 4H-chromene derivatives via tricomponent reaction with Knoevenagel adducts as intermediates in aqueous medium. (n.d.). Bohrium. [Link]
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A Senior Scientist's Guide to De-risking Novel Chromene Derivatives: A Comparative Framework for Cross-Reactivity Profiling of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
Abstract
The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities.[1][2] This guide introduces a comprehensive, multi-phase strategy for evaluating the target selectivity of a novel compound, 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester, hereafter referred to as Cpd-X . In drug discovery, promising lead compounds often fail due to unforeseen off-target interactions, leading to toxicity or diminished efficacy.[3][4] Therefore, early and systematic assessment of cross-reactivity is not merely a regulatory hurdle but a critical, value-adding process that informs lead optimization and de-risks clinical progression. We present a logical workflow of increasingly specific biological assays—from broad kinase profiling to direct target engagement confirmation and affinity quantification—designed to build a robust selectivity profile for Cpd-X. This guide provides not only the detailed experimental protocols but, more importantly, the scientific rationale behind their selection and sequence, empowering researchers to make data-driven decisions in their drug development programs.
Introduction: The Promise and Peril of a Privileged Scaffold
Heterocyclic compounds form the backbone of modern pharmacology, and among them, the chromene nucleus is particularly prominent due to its wide-ranging biological and pharmacological significance.[1][5] Derivatives of this scaffold have been reported to possess antitumor, antimicrobial, anti-inflammatory, and antiviral properties, making them a fertile ground for novel therapeutic development.[6][7]
Cpd-X , a dichlorinated 2H-chromene derivative, represents a new chemical entity with therapeutic potential stemming from this rich chemical lineage.[8] However, the very biological promiscuity that makes the chromene family attractive also necessitates a rigorous investigation of target selectivity. Off-target effects, where a drug interacts with unintended biological molecules, are a primary cause of adverse reactions and a leading reason for the high attrition rates in clinical development.[3][9] A thorough understanding of a compound's molecular interactions is therefore fundamental to its safe and effective use.[10]
This guide outlines a self-validating, phased approach to characterizing the selectivity of Cpd-X, establishing a blueprint for its comparison against alternative compounds and providing the foundational data for a successful drug discovery campaign.
A Phased Strategy for Selectivity Profiling
A successful selectivity assessment follows a logical progression from broad, high-throughput screening to more complex, physiologically relevant assays. This tiered approach ensures that resources are used efficiently, focusing detailed characterization efforts on the most significant and actionable findings from initial screens.
Phase 1: Broad Kinome Profiling - Uncovering Liabilities
Expertise & Rationale: The human kinome, comprising over 500 kinases, is one of the most significant target families in drug discovery and a frequent source of off-target effects.[11] Kinases share a structurally conserved ATP-binding pocket, making cross-reactivity common. An initial broad screen is the most efficient method to survey the selectivity of Cpd-X across this entire target class, providing a panoramic view of its interaction landscape.[12][13] We will utilize the ADP-Glo™ assay, a robust, luminescence-based method that measures the amount of ADP produced by the kinase reaction, providing a sensitive readout of enzyme activity.[14]
Experimental Protocol: Kinase Profiling via ADP-Glo™ Assay
-
Compound Preparation: Prepare a 10 mM stock solution of Cpd-X in 100% DMSO. Create a serial dilution series from this stock to achieve final assay concentrations ranging from 10 µM to 100 pM.
-
Assay Plate Setup: Use a 384-well plate. Dispense 5 µL of kinase buffer, followed by 2.5 µL of the test compound (Cpd-X) or control (e.g., Staurosporine for pan-inhibition, DMSO for vehicle).
-
Kinase Reaction Initiation: Add 2.5 µL of a mixture containing the specific kinase and its corresponding substrate/ATP solution to each well to initiate the reaction. The ATP concentration should be set at or near the Km for each individual kinase to ensure accurate potency assessment.[15]
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Reaction Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ATP Generation & Luminescence Reading: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP. Incubate for 30 minutes at room temperature. Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
Data Presentation & Interpretation
The results are typically expressed as the percentage of remaining kinase activity relative to the DMSO vehicle control. A lower percentage indicates stronger inhibition.
Table 1: Hypothetical Kinase Profiling Data for Cpd-X at 1 µM
| Kinase Target | Cpd-X (% Inhibition) | Comparator A (Selective Inhibitor) | Comparator B (Promiscuous Inhibitor) |
| Target-1 | 98.2 | 99.1 | 95.4 |
| Kinase-A | 8.1 | 2.3 | 91.2 |
| Kinase-B | 12.5 | 5.4 | 88.7 |
| Kinase-C | 75.6 | 1.1 | 93.1 |
| Kinase-D | 3.4 | 0.5 | 76.8 |
| ... (400+ more) | ... | ... | ... |
Interpretation: The data suggests Cpd-X is highly potent against its intended target, Target-1 . However, it also shows significant activity (>75% inhibition) against Kinase-C , identifying this as a potential major off-target that requires further investigation in a more physiological context.
Phase 2: Cellular Target Engagement - The Litmus Test
Expertise & Rationale: Biochemical assays, while excellent for high-throughput screening, do not account for cellular factors like membrane permeability, intracellular compound concentrations, or the presence of scaffolding proteins.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly confirms a drug's engagement with its target inside intact cells.[16][17] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced unfolding and aggregation.[18] By performing CETSA for both Target-1 and the suspected off-target Kinase-C, we can validate the findings from Phase 1.
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture & Treatment: Culture cells expressing Target-1 and Kinase-C to ~80% confluency. Treat the cells with Cpd-X (e.g., at 10x the expected EC50) or DMSO vehicle for 1 hour in culture media.
-
Harvesting & Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heating Step: Place the tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., in 2°C increments from 42°C to 68°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[19]
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]
-
Sample Preparation & Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein fraction). Determine protein concentration, normalize samples, and analyze by SDS-PAGE and Western blotting using specific antibodies for Target-1 and Kinase-C.
Data Presentation & Interpretation
The Western blot will show the amount of soluble protein remaining at each temperature. This is quantified and plotted to generate a "melting curve." A shift of this curve to the right indicates thermal stabilization due to compound binding.
Table 2: Hypothetical CETSA Results for Cpd-X
| Target Protein | Treatment | Apparent Tm (°C) | Thermal Shift (ΔTm) | Interpretation |
| Target-1 | Vehicle | 52.1 | - | Baseline |
| Target-1 | Cpd-X | 60.5 | +8.4°C | Strong Engagement |
| Kinase-C | Vehicle | 58.4 | - | Baseline |
| Kinase-C | Cpd-X | 62.1 | +3.7°C | Moderate Engagement |
Interpretation: The significant thermal shift for Target-1 provides strong evidence that Cpd-X engages its intended target within the complex cellular environment. The smaller, but still notable, shift for Kinase-C validates it as a genuine cellular off-target, warranting a quantitative assessment of its binding affinity relative to Target-1.
Phase 3: Quantifying Affinity and Defining the Selectivity Window
Expertise & Rationale: Having confirmed cellular engagement, the next critical step is to quantify the binding affinity for both the target and the off-target. This allows for the calculation of a selectivity ratio, a key metric for predicting the therapeutic window.[20] A competitive binding assay is an ideal method for this. It measures the ability of an unlabeled compound (Cpd-X) to displace a labeled ligand (a fluorescent probe or radioligand) from the target protein.[21] The resulting data can be used to calculate the inhibitory constant (Ki), a true measure of binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation: Prepare cell membrane fractions or purified protein for Target-1 and Kinase-C. Select a suitable radioligand (e.g., ³H-labeled known binder) for each target.
-
Assay Setup: In a 96-well plate, combine the membrane/protein preparation, a fixed concentration of the radioligand (typically at its Kd concentration), and a range of concentrations of Cpd-X.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).
-
Separation of Bound/Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filter traps the membranes/proteins and any bound radioligand, while the unbound radioligand passes through.
-
Quantification: Wash the filters, dry them, and add scintillation cocktail. Measure the radioactivity of each filter using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity (bound ligand) against the log concentration of Cpd-X. Fit the data to a one-site competition model to determine the IC50 (the concentration of Cpd-X that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Data Presentation & Interpretation
The selectivity ratio is calculated by dividing the affinity for the off-target by the affinity for the on-target. A higher ratio indicates greater selectivity.
Table 3: Hypothetical Affinity and Selectivity Data for Cpd-X
| Target Protein | Ki (nM) | Selectivity Ratio (Ki Off-Target / Ki On-Target) |
| Target-1 | 5.2 | - |
| Kinase-C | 286 | 55-fold |
Interpretation: Cpd-X is 55-fold more selective for its intended target over the identified off-target, Kinase-C. While a selectivity of >100-fold is often desired, a 55-fold window may be acceptable depending on the therapeutic indication and the known biology of Kinase-C. This quantitative data is crucial for making an informed decision: either proceed with Cpd-X, acknowledging the potential for Kinase-C related side effects, or initiate a structure-activity relationship (SAR) campaign to improve selectivity.
Conclusion and Strategic Outlook
This guide has established a rigorous, evidence-based framework for assessing the cross-reactivity of this compound (Cpd-X). Through a phased application of kinase profiling, cellular thermal shift assays, and competitive binding studies, we constructed a hypothetical but scientifically plausible selectivity profile. The data revealed a potent on-target activity with a quantifiable, 55-fold selectivity window over a key off-target, Kinase-C.
This process is self-validating: the broad screen in Phase 1 generated a hypothesis (off-target activity on Kinase-C), which was then tested and confirmed in the more physiologically relevant cellular assay in Phase 2, and finally quantified in Phase 3. This tiered approach provides the depth of understanding necessary for confident decision-making in drug development. The next logical steps would involve investigating the functional consequences of Kinase-C inhibition and, if necessary, using this comparative data to guide the synthesis of new analogs with an improved selectivity profile.
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A Proposed Framework for the Comparative Efficacy Evaluation of Methyl and Ethyl Esters of 6,8-Dichloro-2H-chromene-3-carboxylic Acid
Introduction: The Scientific Rationale for Comparison
The 2H-chromene scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The parent compound, 6,8-Dichloro-2H-chromene-3-carboxylic acid, serves as a key building block for novel bioactive molecules, with its dichloro substitution pattern enhancing reactivity and potential for biological interaction[1].
While the carboxylic acid itself possesses activity, its conversion to an ester is a common prodrug strategy to enhance pharmacokinetic properties. The choice of the ester group—specifically, methyl versus ethyl—is not trivial. This seemingly minor structural modification can significantly impact critical parameters that govern a compound's ultimate efficacy:
-
Lipophilicity and Permeability: The addition of a methylene group in the ethyl ester increases lipophilicity compared to the methyl ester. This can directly influence the compound's ability to cross biological membranes, such as the cell membrane or the bacterial cell wall, a critical first step for intracellular action.
-
Aqueous Solubility: Generally, increasing alkyl chain length decreases aqueous solubility. This trade-off between permeability and solubility is a central challenge in drug design.
-
Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes present in plasma and tissues, releasing the active carboxylic acid. The steric bulk of the ethyl group may offer slightly more protection against rapid hydrolysis compared to the methyl group, potentially leading to a longer duration of action.
-
Physicochemical Properties: Differences in molecular weight and polarity can affect crystal packing, melting point, and formulation characteristics[4][5].
Given the lack of direct comparative data in the public domain for these specific esters, this guide provides a comprehensive experimental framework to rigorously evaluate and compare their efficacy. We will proceed under the hypothesis that these compounds may possess antimicrobial properties, a common activity for this chemical class[1][6][7]. This framework is designed to be a self-validating system, enabling researchers to generate robust, comparable data.
Proposed Experimental Workflow
The following workflow provides a logical progression from chemical synthesis to biological evaluation, ensuring that each step informs the next.
Caption: Proposed experimental workflow for comparative efficacy evaluation.
Methodologies and Protocols
Phase 1: Synthesis and Characterization of Test Compounds
The foundational step is the reliable synthesis of high-purity methyl and ethyl esters from the parent carboxylic acid.
Protocol 3.1.1: Esterification via Sulfonyl Halide Activation
This method avoids the often harsh conditions of direct Fischer esterification and proceeds through a highly reactive mixed sulfonic anhydride intermediate.
-
Rationale: The use of a sulfonyl chloride like methanesulfonyl chloride (MsCl) activates the carboxylic acid at room temperature, allowing for mild and efficient esterification upon addition of the desired alcohol[8]. Triethylamine (TEA) is used as a non-nucleophilic base to quench the HCl generated.
-
Step-by-Step Protocol:
-
To a stirred solution of 6,8-Dichloro-2H-chromene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (2.5 eq).
-
Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C. Allow the reaction to stir for 30 minutes.
-
For Methyl Ester: Add anhydrous methanol (5.0 eq).
-
For Ethyl Ester: Add anhydrous ethanol (5.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel.
-
Characterize the final products by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and assess purity by HPLC (>95%).
-
Phase 2: In Vitro Antimicrobial Efficacy Screening
Based on the known activities of related chromenes, we propose screening against a panel of clinically relevant bacteria[6].
Panel of Microorganisms:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus cereus (ATCC 14579)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Determination
-
Rationale: The broth microdilution method is a standardized, high-throughput assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Step-by-Step Protocol:
-
Prepare stock solutions of the methyl and ethyl esters in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB) to achieve a final concentration range (e.g., 128 µg/mL to 0.25 µg/mL).
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria + broth, no compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity.
-
Protocol 3.2.2: Minimum Bactericidal Concentration (MBC) Determination
-
Rationale: This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity by sub-culturing from the clear wells of the MIC plate.
-
Step-by-Step Protocol:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37 °C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar).
-
Phase 3: Comparative Physicochemical Profiling
Understanding the drug-like properties is crucial for interpreting efficacy data.
Protocol 3.3.1: Kinetic Solubility Assay
-
Rationale: Early assessment of solubility helps to ensure that observed bioactivity is not limited by the compound falling out of solution in the assay medium.
-
Step-by-Step Protocol:
-
Prepare high-concentration DMSO stock solutions (e.g., 10 mM) of each ester.
-
Add a small volume (e.g., 2 µL) of the stock solution to a larger volume of phosphate-buffered saline (PBS, pH 7.4).
-
Shake the mixture vigorously for 2 hours at room temperature.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC with UV detection, quantifying the concentration against a standard curve.
-
Protocol 3.3.2: Plasma Stability Assay
-
Rationale: This assay evaluates the rate of hydrolysis of the ester prodrugs to the parent carboxylic acid in the presence of plasma esterases, predicting their stability in vivo.
-
Step-by-Step Protocol:
-
Incubate a low concentration (e.g., 1 µM) of each ester with fresh mouse or human plasma at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction.
-
Immediately quench the enzymatic activity by adding an excess of cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent ester over time.
-
Calculate the half-life (t½) of each compound.
-
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The following tables serve as templates for recording experimental results.
Table 1: Synthesis and Physicochemical Properties
| Compound ID | Molecular Weight ( g/mol ) | HPLC Purity (%) | Kinetic Solubility (µM in PBS, pH 7.4) | Plasma Half-Life (t½, min) |
|---|---|---|---|---|
| Methyl Ester | 259.08 | >95% | Experimental Value | Experimental Value |
| Ethyl Ester | 273.11 | >95% | Experimental Value | Experimental Value |
Table 2: Comparative Antimicrobial Activity
| Compound ID | S. aureus MIC/MBC (µg/mL) | B. cereus MIC/MBC (µg/mL) | E. coli MIC/MBC (µg/mL) | P. aeruginosa MIC/MBC (µg/mL) |
|---|---|---|---|---|
| Methyl Ester | Exp. Value | Exp. Value | Exp. Value | Exp. Value |
| Ethyl Ester | Exp. Value | Exp. Value | Exp. Value | Exp. Value |
| Ciprofloxacin | Control Value | Control Value | Control Value | Control Value |
Interpreting the Results: A successful lead candidate will exhibit a potent MIC value, preferably with bactericidal activity (MBC/MIC ratio ≤ 4). The comparison becomes nuanced when considering the physicochemical data.
-
Scenario A: The ethyl ester shows superior antimicrobial activity. This could be attributed to enhanced cell wall penetration due to its higher lipophilicity. If it also shows greater plasma stability, it would be a strong candidate.
-
Scenario B: The methyl ester shows superior activity. This might suggest that rapid hydrolysis to the active acid is beneficial, or that its higher solubility is advantageous for interacting with bacterial targets.
-
Scenario C: Both esters are inactive. This would suggest that the 2H-chromene core, with this specific substitution pattern, is not suited for antimicrobial activity, directing research towards other biological targets.
This structured approach ensures that the comparison between the methyl and ethyl esters is not merely a measure of potency, but a comprehensive evaluation of the interplay between chemical structure, physicochemical properties, and biological efficacy, ultimately enabling a more informed decision in the drug development process.
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PubMed. (2016). Synthesis, Biological Evaluation, and Molecular Docking of 8-imino-2-oxo-2H,8H-pyrano[2,3-f]chromene Analogs.... Available at: [Link]
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OKCHEM. China's Best Ethyl 6,8-dichlorooctanoate Manufacturers. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester (CAS No. 118693-22-4). As a chlorinated heterocyclic compound, its disposal requires a specific protocol that differs significantly from non-halogenated organic waste. Adherence to these guidelines is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance with agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2]
Core Principles: Hazard Identification and Regulatory Context
Understanding the chemical nature of this compound is the foundation of its safe management. The presence of two chlorine atoms on the aromatic ring places it firmly in the category of halogenated organic compounds .[3] This classification is the single most important factor determining its disposal pathway.
Causality Behind Segregation: Halogenated wastes cannot be mixed with standard non-halogenated organic solvents.[4][5][6] The reason is rooted in the final disposal technology: high-temperature incineration.[3][7] During incineration, the chlorine atoms are converted into hydrogen chloride (HCl) and other acidic gases. These corrosive byproducts must be neutralized in a specialized process called "scrubbing."[7] Mixing halogenated and non-halogenated waste streams complicates and increases the cost of this process, and can lead to regulatory violations.[5][6]
All waste management activities fall under the EPA's Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" responsibility for hazardous waste generators.[8] Concurrently, laboratory practices are governed by OSHA's Laboratory Standard, which mandates a written Chemical Hygiene Plan (CHP) outlining safe handling and disposal procedures.[2][9][10]
| Hazard Profile: this compound & Related Compounds | | :--- | :--- | | Primary Classification | Halogenated Organic Compound.[3][4] | | Physical State | Solid.[11] | | Known & Inferred Hazards * | - Skin Irritation: May cause irritation upon contact.[11][12] - Eye Irritation: Causes serious eye irritation.[11][12][13] - Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[11] | | Environmental Hazards | Should not be released into the environment.[11][13] | | Incompatible Materials | Strong oxidizing agents.[12] | *Note: Specific safety data for the methyl ester is limited. This profile is based on data for the closely related 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid and general principles for halogenated organics.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, ensure the following controls are in place.
-
Engineering Controls : All handling and commingling of waste must be conducted within a certified chemical fume hood to prevent inhalation of dusts or vapors.[6][9]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[12]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Always check the glove manufacturer's specifications for compatibility.[6]
-
Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.[12]
-
Respiratory Protection : Not typically required when using a fume hood. For large spills or situations outside of a hood, a respirator with a particulate filter may be necessary.[11]
-
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of this compound in solid form, in solution, or as contaminated labware.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream : Determine the complete composition of the waste. Is it the pure, unreacted solid? Is it dissolved in a solvent? Is it a mixture from a reaction workup?
-
Apply the Core Principle : Because the compound is halogenated, it must be segregated into a dedicated Halogenated Organic Waste container.[3][4][6]
-
Prohibited Co-mingling : Do NOT mix this waste with:
Step 2: Proper Containerization and Labeling
-
Select a Container : Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This is typically a chemically compatible plastic carboy or bottle.[6] The container must be in good condition and have a secure, threaded cap.[1][4]
-
Affix the Label : Before adding any waste, affix a "Hazardous Waste" tag to the container.[5][6]
-
Complete the Label : Using complete chemical names (no abbreviations or formulas), list all constituents.[4]
-
Identify Hazards : Check the appropriate hazard boxes on the label (e.g., "Toxic," "Flammable" if in a flammable solvent).[6]
Step 3: Waste Accumulation and Storage
-
Transfer the Waste : Carefully transfer the waste into the labeled container inside a fume hood.[6]
-
Seal the Container : Keep the container tightly closed at all times except when actively adding waste.[1][4][6] This prevents the release of volatile organic compounds (VOCs).
-
Secondary Containment : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] The container should be placed in secondary containment (such as a chemical-resistant tub or tray) to contain any potential leaks.
-
Storage Location : The storage area should be cool, dry, well-ventilated, and away from heat sources or incompatible chemicals.[1][6]
Step 4: Arranging for Final Disposal
-
Monitor Fill Level : Do not overfill the waste container. Stop at 80-90% capacity to allow for vapor expansion.
-
Request Pickup : Once the container is full or you have no more of this waste to dispose of, contact your institution's EHS department to schedule a waste pickup.[6] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction via incineration, completing the "cradle-to-grave" cycle.
Spill and Emergency Procedures
Accidents require immediate and correct action.
-
Evacuate and Alert : For a large spill, evacuate the immediate area and alert nearby personnel. If necessary, call your institution's emergency number.[4][6]
-
Contain the Spill (If Safe) : For small, manageable spills within a fume hood, you may proceed with cleanup.
-
Absorb the Material : Cover the spill with an inert absorbent material, such as vermiculite or commercial spill pads.[4][6] Do not use combustible materials like paper towels to absorb large quantities of solvent.
-
Collect the Debris : Carefully sweep or scoop the absorbed material and any contaminated debris into a separate, sealable plastic bag or container.[4]
-
Label and Dispose : Label the container as "Spill Debris containing this compound" and dispose of it as halogenated hazardous waste through EHS.[4][6]
-
Decontaminate : Clean the spill area thoroughly.
-
Personal Exposure :
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for managing waste streams containing this compound.
Caption: Waste disposal workflow for this compound.
References
-
OSHA Compliance For Laboratories - US Bio-Clean [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency [Link]
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Hazardous Waste Segregation - Unknown Source [Link]
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group [Link]
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Learn the Basics of Hazardous Waste - U.S. Environmental Protection Agency [Link]
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Halogenated Solvents in Laboratories - Temple University [Link]
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Safety Data Sheet: 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid - Fisher Scientific [Link]
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Laboratory Safety Guidance - Occupational Safety and Health Administration [Link]
-
Steps in Complying with Regulations for Hazardous Waste - U.S. Environmental Protection Agency [Link]
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What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone [Link]
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OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan - Occupational Safety and Health Administration [Link]
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Hazardous Waste - U.S. Environmental Protection Agency [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual - Minnesota State Colleges and Universities [Link]
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Navigating the Safe Disposal of Chemicals: A Guide for Everyone - Oreate AI Blog [Link]
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Navigating the Safe Handling of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester. As a chlorinated organic compound and a carboxylic acid ester, this substance requires meticulous handling to mitigate potential hazards. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
The presence of the dichloro-substituted chromene ring suggests that this compound should be handled as a potentially toxic and irritating substance. Chlorinated organic compounds can have detrimental effects on the human body, potentially causing organ damage.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each item.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles with side-shields. A face shield should be worn over goggles when there is a significant splash hazard.[5] | Protects against splashes of the chemical which can cause serious eye irritation.[1][2] The face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[6] Glove compatibility should be verified for chlorinated organic compounds. | Prevents direct skin contact, which can cause irritation and potential systemic toxicity.[1][7] Always inspect gloves for integrity before use. |
| Body Protection | A lab coat is the minimum requirement.[5] For larger quantities or procedures with a higher risk of splashing, impervious clothing or a chemical-resistant apron should be worn.[6] | Protects the skin from accidental spills and contamination.[6] |
| Respiratory Protection | To be used in a well-ventilated area, preferably a certified chemical fume hood.[4] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7] | Minimizes the risk of inhaling vapors or dust, which can cause respiratory tract irritation.[2][3] |
dot
Caption: Workflow for proper PPE usage when handling the chemical.
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][6] Keep it away from incompatible materials such as strong oxidizing agents.[3] Storage containers should be made of appropriate materials like carbon steel or stainless steel for chlorinated solvents.[8]
-
Labeling : Ensure all containers are clearly labeled with the chemical name and associated hazards.[4][9]
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


